6-beta-Naltrexol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-beta-Naltrexol from Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-beta-naltrexol, the major active metabolite of the opioid antagonist naltrexone (B1662487). This document details the primary stereoselective synthetic route, alternative methods, and thorough analytical characterization. Experimental protocols and quantitative data are presented to facilitate replication and comparison, while diagrams illustrate the underlying biochemical pathways and experimental processes.
Introduction
Naltrexone is a potent opioid receptor antagonist widely used in the management of opioid and alcohol dependence.[1] Following oral administration, naltrexone undergoes extensive first-pass metabolism in the liver, with the primary metabolite being this compound.[2] This metabolite is present in plasma at concentrations 10- to 30-fold higher than the parent drug and possesses a significantly longer half-life, contributing substantially to the overall therapeutic effect.[2][3] this compound itself is a peripherally selective opioid receptor antagonist and has been investigated for the treatment of opioid-induced constipation.[2] The stereoselective synthesis of this compound is, therefore, of significant interest for pharmacological studies and the development of related therapeutic agents. This guide focuses on the chemical synthesis of this compound from its precursor, naltrexone.
Synthetic Routes and Methodologies
The primary challenge in the synthesis of this compound from naltrexone lies in the stereoselective reduction of the 6-keto group. The desired 6-beta-hydroxy epimer is formed through the careful selection of reducing agents and reaction conditions.
Primary Synthetic Route: Stereoselective Reduction with Formamidinesulfinic Acid
The most effective and widely cited method for the stereoselective synthesis of this compound is the reduction of naltrexone using formamidinesulfinic acid in an aqueous alkaline medium.[4] This method has been reported to yield the desired 6-beta epimer with high selectivity and in excellent yields, with no detectable formation of the 6-alpha epimer.[4]
Experimental Protocol:
-
Materials:
-
Naltrexone hydrochloride
-
Formamidinesulfinic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
A solution of naltrexone hydrochloride in water is made alkaline by the addition of an aqueous solution of sodium hydroxide.
-
To this alkaline solution, a solution of formamidinesulfinic acid in aqueous sodium hydroxide is added dropwise with stirring.
-
The reaction mixture is then heated and stirred for a specified period to ensure the completion of the reduction.
-
After cooling, the pH of the solution is adjusted to neutral or slightly acidic with hydrochloric acid.
-
The aqueous solution is extracted multiple times with chloroform to isolate the product.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography using a suitable solvent system (e.g., a mixture of chloroform and methanol) to afford the pure product as a white solid.
-
Alternative Synthetic Routes
While the formamidinesulfinic acid method is preferred for its stereoselectivity, other reducing agents can also be employed, although they may result in a mixture of 6-alpha and 6-beta epimers.
-
Sodium Borohydride (B1222165) Reduction: The reduction of naltrexone with sodium borohydride is a common method for converting ketones to alcohols. However, this method is generally not stereoselective and will produce a mixture of 6-alpha-naltrexol and this compound, requiring subsequent separation of the diastereomers.
-
Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as platinum or palladium on carbon can also reduce the 6-keto group. The stereoselectivity of this method can be influenced by the choice of catalyst, solvent, and reaction conditions, but it often yields a mixture of epimers.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Comparison of Synthetic Methods for this compound Production
| Method | Reducing Agent | Stereoselectivity | Reported Yield | Reference |
| Stereoselective Reduction | Formamidinesulfinic Acid | High (predominantly 6-beta) | 88.5% | [4] |
| General Reduction | Sodium Borohydride | Low (mixture of epimers) | Variable | - |
| Catalytic Hydrogenation | H₂ with Pt/C or Pd/C | Variable (mixture of epimers) | Variable | - |
Table 2: Analytical and Spectroscopic Data for this compound Characterization
| Analysis Type | Method | Key Parameters and Observations |
| Chromatography | ||
| HPLC | Reverse-phase C18 column, UV detection | Retention time is dependent on the specific mobile phase composition. |
| GC-MS | Derivatization often required | Provides molecular weight and fragmentation patterns for structural confirmation. |
| LC-MS/MS | - | Highly sensitive method for quantification in biological matrices. |
| Spectroscopy | ||
| Mass Spectrometry | - | Molecular Ion (M+): m/z 343.4 (nominal) |
| ¹H NMR | - | Detailed experimental data not readily available in the searched literature. |
| ¹³C NMR | - | Detailed experimental data not readily available in the searched literature. |
| Pharmacology | ||
| Opioid Receptor Binding | Radioligand binding assays | Ki values: μ-opioid receptor (MOR) = 2.12 nM, κ-opioid receptor (KOR) = 7.24 nM, δ-opioid receptor (DOR) = 213 nM[5] |
Mandatory Visualizations
Opioid Receptor Antagonist Signaling Pathway
Naltrexone and its active metabolite, this compound, function as competitive antagonists at opioid receptors, primarily the mu-opioid receptor (MOR).[6] They bind to the receptor but do not elicit the intracellular signaling cascade that is triggered by opioid agonists. This blockade prevents endogenous opioids (like endorphins) and exogenous opioids (like morphine or heroin) from activating the receptor, thereby inhibiting the downstream effects such as analgesia, euphoria, and respiratory depression.
References
- 1. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and inhibition of the formation of 6beta-naltrexol from naltrexone in human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific synthesis of the 6beta-hydroxy metabolites of naltrexone and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 6. Naltrexone hydrochloride(16676-29-2) 1H NMR [m.chemicalbook.com]
The Core Mechanism of Action of 6-β-Naltrexol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-β-Naltrexol is the major active metabolite of the opioid antagonist naltrexone (B1662487).[1] It is formed in the liver by dihydrodiol dehydrogenases and circulates in the body at concentrations 10- to 30-fold higher than its parent compound.[1] While initially viewed as a simple metabolite, extensive research has revealed that 6-β-naltrexol possesses a distinct pharmacological profile that contributes significantly to the overall effects of naltrexone and holds therapeutic potential in its own right. This technical guide provides an in-depth exploration of the mechanism of action of 6-β-naltrexol, focusing on its receptor binding, functional activity, and downstream signaling pathways.
Receptor Binding Affinity
The initial interaction of 6-β-naltrexol with opioid receptors is a critical determinant of its pharmacological effects. This interaction is quantified by its binding affinity (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity. 6-β-Naltrexol exhibits a clear preference for the mu-opioid receptor (MOR), with lower affinity for the kappa-opioid receptor (KOR) and significantly less for the delta-opioid receptor (DOR).
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Selectivity (MOR vs. KOR) | Selectivity (MOR vs. DOR) | Reference |
| 6-β-Naltrexol | 2.12 | 7.24 | 213 | 3.4-fold | 100-fold | [1] |
| Naltrexone | ~1 | - | - | - | - | [1] |
| Naloxone (B1662785) | ~2.3 | - | - | - | - | [2] |
Table 1: Opioid Receptor Binding Affinities of 6-β-Naltrexol and Related Compounds. This table summarizes the equilibrium dissociation constants (Ki) of 6-β-naltrexol for the three main opioid receptor subtypes, demonstrating its selectivity for the mu-opioid receptor. For comparison, approximate Ki values for naltrexone and naloxone at the mu-opioid receptor are also included.
Functional Activity: A Neutral Antagonist at the Mu-Opioid Receptor
Beyond simple binding, the functional activity of a ligand at a receptor is paramount. Ligands can be agonists (activating the receptor), inverse agonists (reducing basal receptor activity), or neutral antagonists (blocking the receptor without affecting its basal activity). In contrast to its parent compound naltrexone, which is an inverse agonist, 6-β-naltrexol is characterized as a neutral antagonist at the mu-opioid receptor.[1][3] This distinction is crucial for its pharmacological profile.
This neutral antagonist profile means that 6-β-naltrexol effectively blocks the action of opioid agonists like morphine without suppressing the baseline, constitutive activity of the mu-opioid receptor.[3] This property is thought to contribute to a reduced potential for precipitating withdrawal symptoms in opioid-dependent individuals compared to inverse agonists like naltrexone and naloxone.[3][4]
The antagonist potency of 6-β-naltrexol has been quantified in various in vivo studies.
| Antagonist | ID50 (mg/kg) for blocking morphine-induced antinociception | Potency vs. Naltrexone | Potency vs. Naloxone | Reference |
| 6-β-Naltrexol | 1.3 | 4.5- to 10-fold less potent | Roughly equipotent | [4][5] |
| Naltrexone | 0.007 | - | - | [5] |
| Naloxone | 0.016 | - | - | [5] |
Table 2: In Vivo Antagonist Potency of 6-β-Naltrexol. This table presents the median effective dose (ID50) of 6-β-naltrexol required to block the antinociceptive effects of morphine in mice, highlighting its in vivo antagonist activity.
Downstream Signaling Pathways
The binding of 6-β-naltrexol to the mu-opioid receptor, a G-protein coupled receptor (GPCR), modulates downstream intracellular signaling cascades. As a neutral antagonist, its primary role is to prevent agonist-induced signaling.
Caption: Mu-Opioid Receptor Signaling Pathway and the Action of 6-β-Naltrexol.
As depicted, opioid agonists activate the MOR, leading to the activation of inhibitory G-proteins (Gi/o). This inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP), which in turn decreases the activity of protein kinase A (PKA) and modulates downstream cellular responses. 6-β-Naltrexol, by binding to the MOR, prevents this cascade from being initiated by agonists.
Experimental Protocols
The characterization of 6-β-naltrexol's mechanism of action relies on a suite of well-established in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., human MOR) are prepared from cultured cells (e.g., CHO or HEK293) by homogenization and centrifugation.[1][6]
-
Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of unlabeled 6-β-naltrexol.[1][6]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[6]
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[6]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of 6-β-naltrexol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[6]
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation. It is used to differentiate between agonists, inverse agonists, and neutral antagonists.
Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor are prepared.[3][7]
-
Assay Setup: Membranes are incubated in a buffer containing GDP and varying concentrations of 6-β-naltrexol, with or without an opioid agonist.[3]
-
Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[3][7]
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.[3]
-
Termination and Filtration: The reaction is stopped by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.[3]
-
Quantification and Analysis: The amount of radioactivity on the filters is quantified. A neutral antagonist like 6-β-naltrexol will not affect basal [³⁵S]GTPγS binding but will inhibit agonist-stimulated binding.[3]
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of MOR activation.
Detailed Methodology:
-
Cell Culture: Whole cells expressing the mu-opioid receptor (e.g., HEK-MOR cells) are cultured in multi-well plates.[8]
-
Compound Treatment: Cells are pre-treated with 6-β-naltrexol followed by stimulation with an opioid agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable cAMP signal).[8]
-
Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.[8]
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[8]
-
Data Analysis: The ability of 6-β-naltrexol to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency.
Conclusion
6-β-Naltrexol is a pharmacologically distinct opioid ligand that acts as a potent and selective neutral antagonist at the mu-opioid receptor. Its mechanism of action, characterized by high-affinity binding to the MOR without altering its basal activity, translates to an in vivo profile of effective opioid blockade with a potentially reduced risk of precipitating withdrawal. This nuanced mechanism underscores the importance of understanding the metabolic fate of drugs and highlights 6-β-naltrexol as a molecule of continued interest for the development of safer and more effective treatments for opioid use disorder and other conditions. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of 6-β-naltrexol and other novel opioid receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
6-β-Naltrexol: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding characteristics of 6-β-Naltrexol, a major active metabolite of naltrexone (B1662487).[1] The document focuses on its affinity and selectivity for the mu (μ), delta (δ), and kappa (κ) opioid receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Concepts: Receptor Binding and Functional Activity
6-β-Naltrexol is an opioid receptor antagonist, meaning it binds to opioid receptors without activating them, thereby blocking the effects of opioid agonists.[1] A key characteristic of 6-β-Naltrexol is its classification as a neutral antagonist . Unlike inverse agonists such as naltrexone, which suppress basal receptor signaling, 6-β-Naltrexol does not reduce this baseline activity.[1][2] This property may contribute to a lower potential for precipitating withdrawal symptoms in opioid-dependent individuals.[2]
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of 6-β-Naltrexol to opioid receptors is a critical determinant of its pharmacological profile. This affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinity (Ki) of 6-β-Naltrexol
| Opioid Receptor Subtype | Ki (nM) | Reference |
| Mu (μ) Opioid Receptor (MOR) | 2.12 | [1] |
| Kappa (κ) Opioid Receptor (KOR) | 7.24 | [1] |
| Delta (δ) Opioid Receptor (DOR) | 213 | [1] |
Receptor Selectivity Profile
Based on the binding affinity data, the selectivity of 6-β-Naltrexol for each opioid receptor subtype can be calculated. This provides insight into its potential for targeted therapeutic effects and off-target side effects.
Table 2: Receptor Selectivity Ratios of 6-β-Naltrexol
| Selectivity Ratio | Calculation | Value |
| MOR vs. KOR | Ki (KOR) / Ki (MOR) | 3.5-fold |
| MOR vs. DOR | Ki (DOR) / Ki (MOR) | 100-fold |
| KOR vs. DOR | Ki (DOR) / Ki (KOR) | 29.4-fold |
As indicated, 6-β-Naltrexol exhibits a clear preference for the mu-opioid receptor over the kappa and delta subtypes.[1]
Experimental Protocols
The determination of receptor binding affinity and functional activity relies on a suite of in vitro assays. The following sections detail the generalized methodologies for key experiments used to characterize ligands like 6-β-Naltrexol.
Radioligand Binding Assay
This competitive binding assay is used to determine the affinity (Ki) of a test compound (e.g., 6-β-Naltrexol) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (MOR, KOR, or DOR).
-
Radiolabeled ligand (e.g., [³H]diprenorphine).
-
Test compound (6-β-Naltrexol) at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A control group with no test compound is included to determine total binding.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor.[3] It is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.[4][5] As a neutral antagonist, 6-β-Naltrexol would be expected to have no effect on basal GTPγS binding but would block the stimulation of GTPγS binding by an agonist.
Materials:
-
Cell membranes expressing the opioid receptor and associated G proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound (6-β-Naltrexol).
-
Agonist (e.g., DAMGO for MOR).
-
Assay buffer.
-
Scintillation counter or filter plates.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G proteins are in their inactive state.
-
Incubation: The membranes are then incubated with [³⁵S]GTPγS and the test compound. To test for antagonist activity, the test compound is incubated with a known agonist.
-
Reaction Termination: The reaction is stopped, typically by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates G protein activation (agonism). A lack of effect on basal binding, coupled with the ability to block agonist-stimulated binding, indicates antagonism.
cAMP Assay
Opioid receptors are typically Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] cAMP assays are used to measure this downstream signaling event.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an activator of adenylyl cyclase).
-
Test compound (6-β-Naltrexol).
-
Agonist.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Stimulation: Cells are treated with the test compound and/or an agonist.
-
Adenylyl Cyclase Activation: Forskolin is added to stimulate the production of cAMP.
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a detection kit.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of an agonist indicates receptor activation. The ability of a test compound to block this agonist-induced decrease indicates antagonism.
Signaling Pathway
The binding of an opioid ligand to its receptor initiates a cascade of intracellular events. As a neutral antagonist, 6-β-Naltrexol occupies the receptor binding site, preventing the binding and subsequent signaling of agonists.
References
- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 2. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Pharmacokinetics and Bioavailability of 6-beta-Naltrexol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-beta-Naltrexol, the major and active metabolite of the opioid antagonist naltrexone (B1662487), plays a crucial role in the overall pharmacological effect of its parent drug. Following oral administration, naltrexone undergoes extensive first-pass metabolism, resulting in significantly higher plasma concentrations and a longer half-life of this compound compared to naltrexone itself. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, presenting key quantitative data, detailed experimental protocols for its quantification, and visualizations of relevant pathways and workflows. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies involving naltrexone and its metabolites.
Introduction
Naltrexone is an opioid receptor antagonist widely used in the management of opioid and alcohol dependence.[1] Its therapeutic efficacy is significantly influenced by its metabolic fate. The primary metabolic pathway involves the reduction of the 6-keto group of naltrexone by dihydrodiol dehydrogenases in the liver to form this compound.[2][3] This metabolite is not merely an inactive byproduct; it is a pharmacologically active opioid antagonist, albeit with a lower potency than naltrexone.[4] However, due to extensive first-pass metabolism of orally administered naltrexone, this compound is present in the systemic circulation at concentrations 10- to 30-fold higher than the parent drug and possesses a considerably longer elimination half-life.[3] Consequently, this compound is believed to contribute significantly to the sustained clinical effects of naltrexone.[2]
This guide delves into the critical aspects of this compound's pharmacokinetic profile and bioavailability, providing a detailed summary of current knowledge to aid in the design and interpretation of preclinical and clinical research.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its rapid formation from naltrexone, high plasma concentrations, and prolonged elimination half-life.
Absorption and Bioavailability
Following oral administration, naltrexone is rapidly and almost completely absorbed from the gastrointestinal tract.[5] However, it undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability of the parent drug. A significant portion of the absorbed naltrexone is converted to this compound. The oral bioavailability of naltrexone itself is variable, ranging from 5% to 60%.[6] While the absolute bioavailability of this compound following oral naltrexone administration has not been explicitly determined, its plasma concentrations far exceed those of naltrexone.[7]
Distribution
Limited information is available on the specific tissue distribution of this compound. Like naltrexone, it is expected to distribute into various tissues. Studies on the transfer of this compound into human milk have shown that the metabolite is present, with an estimated relative infant dose of about 1.06% (naltrexone and this compound combined).[8]
Metabolism
This compound is the primary product of naltrexone metabolism. The conversion is catalyzed by cytosolic dihydrodiol dehydrogenases in the liver.[2][9] Further metabolism of this compound can occur, including conjugation to form glucuronides, which are then excreted.[10]
Elimination
This compound and its conjugates are primarily eliminated through the kidneys via urine.[2] The elimination half-life of this compound is significantly longer than that of naltrexone, contributing to the prolonged duration of opioid receptor antagonism observed with naltrexone treatment.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies in humans.
Table 1: Plasma Pharmacokinetic Parameters of this compound Following Oral Naltrexone Administration in Humans
| Naltrexone Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| 50 mg | 15 - 136 | Not Reported | Not Reported | ~13 | [2][11] |
| 100 mg | Varies greatly | ~1-3 | Higher than naltrexone | Not Reported | [7] |
| 300 mg (Depot IM) | 1.51 - 5.52 (mean range) | Not Applicable | Not Reported | 8.8 | [6] |
Note: Data are presented as ranges or means due to high inter-individual variability. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life; IM = Intramuscular.
Table 2: Urinary Excretion of this compound
| Parameter | Value | Reference |
| Major Urinary Metabolite | Conjugated this compound | [10] |
| Naltrexone:this compound Ratio (Urine) | ~1:10 (3 hours post-dose) | [2] |
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting this compound from plasma involves solid-phase extraction.
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by water.
-
Loading: The plasma sample, often pre-treated with an internal standard (e.g., deuterated this compound), is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elution: this compound and other analytes are eluted with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.[4][12]
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a cost-effective approach for the quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Kinetex EVO C18, 150 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of methanol and 0.1% ortho-phosphoric acid in water (e.g., 20:80, v/v).[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Column Temperature: 15°C.[13]
-
Detection Wavelength: 204 nm.[13]
-
Quantification: Based on the peak area of this compound relative to a calibration curve prepared with known concentrations of the standard.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially at low concentrations.
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., InertSustain C18, 2.1 x 50 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid.[14]
-
Ionization: Electrospray ionization (ESI) in positive mode.[15]
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantification: Based on the ratio of the peak area of the analyte to the internal standard. This method can achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL in plasma.[15]
Conclusion
This compound is a critical determinant of the pharmacokinetic and pharmacodynamic profile of orally administered naltrexone. Its high plasma concentrations and prolonged half-life ensure a sustained antagonist effect at opioid receptors. A thorough understanding of its formation, distribution, and elimination, supported by robust analytical methodologies for its quantification, is paramount for the continued development and optimization of naltrexone-based therapies. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working in the fields of addiction medicine and pharmacology. The significant inter-individual variability in this compound levels highlights the potential for personalized medicine approaches in naltrexone treatment.
References
- 1. [PDF] Determination of naltrexone and this compound in plasma by solid-phase extraction and gas chromatography-negative ion chemical ionization-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. getnaltrexone.com [getnaltrexone.com]
- 3. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 4. Determination of naltrexone and this compound in plasma by solid-phase extraction and gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 4—Oral Naltrexone - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, safety, and tolerability of a depot formulation of naltrexone in alcoholics: an open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum time course of naltrexone and 6 beta-naltrexol levels during long-term treatment in drug addicts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transfer of naltrexone and its metabolite 6,beta-naltrexol into human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Analysis of naltrexone and its metabolite this compound in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of naltrexone and this compound in human plasma following implantation of naltrexone pellets using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of HPLC methodology for quantification of naltrexone and 6β-naltrexol in human plasma and its potential in alcohol use disorder treatment monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Quantitative analysis of naltrexone and 6beta-naltrexol in human, rat, and rabbit plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with application to the pharmacokinetics of Depotrex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Dihydrodiol Dehydrogenase in 6-β-Naltrexol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naltrexone (B1662487), a potent opioid antagonist, undergoes extensive first-pass metabolism, leading to the formation of its major active metabolite, 6-β-naltrexol. This biotransformation is a critical determinant of the drug's overall pharmacological profile and therapeutic efficacy. This technical guide provides an in-depth exploration of the enzymatic basis of this metabolic conversion, focusing on the central role of dihydrodiol dehydrogenases. Quantitative kinetic data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Significance of Naltrexone Metabolism
Naltrexone is widely used in the management of opioid and alcohol dependence. Its therapeutic action is primarily mediated by its antagonism of opioid receptors. However, following oral administration, naltrexone is rapidly and extensively metabolized in the liver, with 6-β-naltrexol being the most abundant metabolite.[1] In fact, at steady state, plasma concentrations of 6-β-naltrexol can be 10- to 30-fold higher than those of the parent drug.[2] While 6-β-naltrexol is a weaker opioid receptor antagonist than naltrexone, its high circulating levels suggest a significant contribution to the overall clinical effects of naltrexone treatment.[1] Understanding the enzymatic processes governing its formation is therefore paramount for optimizing therapeutic strategies and predicting inter-individual variability in drug response.
Dihydrodiol Dehydrogenases: The Key Players in 6-β-Naltrexol Synthesis
The conversion of naltrexone to 6-β-naltrexol is a stereospecific reduction of the 6-keto group of naltrexone. This reaction is primarily catalyzed by a family of cytosolic enzymes known as dihydrodiol dehydrogenases (DDs).[3] These enzymes belong to the aldo-keto reductase (AKR) superfamily.[4][5]
Studies using purified enzyme preparations from human liver have identified several DD isoforms involved in this biotransformation, including DD1 (pI 9.1), DD2 (pI 5.4), and DD4 (pI 5.4).[3] Notably, DD4 has been found to be identical to human 3α-hydroxysteroid dehydrogenase and chlordecone (B1668712) reductase.[3] The enzymatic formation of 6-β-naltrexol is confined to the liver's cytosolic fraction and is NADPH-dependent.[3][6] This reaction is not catalyzed by other carbonyl-reducing enzymes such as carbonyl reductase or aldehyde reductase.[3] Furthermore, microsomal preparations, which contain cytochrome P450 enzymes, do not exhibit this metabolic activity, and there is no evidence of a back-conversion from 6-β-naltrexol to naltrexone in these preparations.[3][7]
Recent research has further elucidated the specific members of the aldo-keto reductase family responsible for naltrexone reduction. Aldo-keto reductase 1C4 (AKR1C4) has been identified as the primary enzyme, with minor contributions from AKR1C2 and AKR1C1.[4]
Quantitative Analysis of 6-β-Naltrexol Formation
The kinetics of 6-β-naltrexol formation have been characterized in human liver cytosol, revealing significant inter-individual variability. This variability may be attributed to genetic polymorphisms in the involved dihydrodiol dehydrogenases, such as DD4.[3][7]
Enzyme Kinetics
The following table summarizes the kinetic parameters for the formation of 6-β-naltrexol from naltrexone in human liver cytosol.
| Parameter | Value Range | Reference |
| Vmax | 16–45 nmol mg⁻¹ protein h⁻¹ | [3][7] |
| Km | 17–53 µM | [3][7] |
| CLint | 0.3–2.2 ml h⁻¹ mg⁻¹ protein | [3][7] |
Vmax: Maximum reaction velocity; Km: Michaelis constant (substrate concentration at half Vmax); CLint: Intrinsic clearance.
Inhibition of 6-β-Naltrexol Formation
Several compounds have been shown to inhibit the enzymatic formation of 6-β-naltrexol. The steroid hormones testosterone (B1683101) and dihydrotestosterone (B1667394) are particularly potent competitive inhibitors.[3][7] This inhibitory action is noteworthy as DD4 also possesses hydroxysteroid dehydrogenase activity.[3][7]
| Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Testosterone | 0.3 ± 0.1 | Competitive | [3][7] |
| Dihydrotestosterone | 0.7 ± 0.4 | Competitive | [3][7] |
Other compounds that produce significant inhibition ( > 50% at 100 µM) include naloxone (B1662785), menadione, and corticosterone.[3][7] In contrast, opioid agonists such as morphine, oxycodone, oxymorphone, and hydromorphone, as well as a range of benzodiazepines, exhibit minimal inhibition (< 20% at 100 µM).[3][7]
Experimental Protocols
This section outlines the methodologies employed in key experiments to characterize the formation of 6-β-naltrexol.
Preparation of Human Liver Cytosol
Human liver samples are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) and subjected to differential centrifugation to separate the cytosolic fraction from other cellular components like microsomes and mitochondria. The resulting supernatant, the cytosol, contains the soluble enzymes responsible for 6-β-naltrexol formation.
In Vitro Incubation for 6-β-Naltrexol Formation
The following protocol is a representative example of an in vitro incubation assay to measure the enzymatic formation of 6-β-naltrexol.[3]
Incubation Mixture (Final Volume: 200 µl):
-
100 mM Phosphate Buffer (pH 7.4)
-
140 µM NADPH
-
Naltrexone (substrate) in a concentration range of 5–150 µM
-
25 µg of cytosolic protein
Procedure:
-
Incubations are performed in duplicate at 37°C in a shaking water bath for 60 minutes.
-
The reaction is terminated by the addition of ice-cold methanol.
-
Samples are vortexed and then centrifuged at 14,000 rpm for 10 minutes to precipitate proteins.
-
An aliquot of the supernatant (e.g., 100 µl) is injected into an HPLC system for analysis.
The rate of 6-β-naltrexol formation has been found to be linear for up to 120 minutes and with up to 100 µg of cytosolic protein.[3]
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentrations of naltrexone and 6-β-naltrexol in the incubation samples are quantified using a validated HPLC method. A typical setup might involve a C18 reverse-phase column with a suitable mobile phase and UV or electrochemical detection.
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of Naltrexone to 6-β-Naltrexol
Caption: Metabolic conversion of naltrexone to 6-β-naltrexol.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for analyzing 6-β-naltrexol formation kinetics.
Conclusion and Future Directions
The stereospecific reduction of naltrexone to its major metabolite, 6-β-naltrexol, is predominantly mediated by cytosolic dihydrodiol dehydrogenases, particularly DD4 (AKR1C4). The significant inter-individual variability in the kinetic parameters of this metabolic pathway highlights the potential for personalized medicine approaches in naltrexone therapy. Further research into the genetic polymorphisms of the involved DD enzymes could lead to the development of predictive biomarkers for naltrexone response and adverse effects. A deeper understanding of the inhibitory potential of co-administered drugs and endogenous compounds on these enzymes is also crucial for preventing drug-drug interactions and optimizing treatment outcomes. This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of naltrexone metabolism and its clinical implications.
References
- 1. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 3. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Age and Genetics on Naltrexone Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrodiol dehydrogenase and its role in polycyclic aromatic hydrocarbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary characterization of enzymes for reduction of naloxone and naltrexone in rabbit and chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and inhibition of the formation of 6beta-naltrexol from naltrexone in human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
6-beta-Naltrexol as a peripherally selective opioid antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 6-beta-Naltrexol, the major active metabolite of the opioid antagonist naltrexone (B1662487), has garnered significant interest as a peripherally selective opioid antagonist.[1][2] Its unique pharmacological profile, characterized by potent antagonism of peripheral opioid receptors with limited central nervous system (CNS) penetration, makes it a promising candidate for mitigating the undesirable peripheral side effects of opioid analgesics, such as constipation, without compromising centrally mediated pain relief.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding, in vivo potency, experimental evaluation, and underlying signaling mechanisms.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound in comparison to its parent compound, naltrexone, and other relevant opioid ligands.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |
| This compound | 2.12 | 7.24 | 213 | [1] |
| Naltrexone | ~1.06 (approx. half of this compound's Ki) | - | - | [1] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Antagonist Potency (ID50)
| Compound | Assay | Route of Administration | Potency (ID50) | Species | Reference |
| This compound | Morphine-induced antinociception (Hot Plate Test) | - | 1300 µg/kg | Mouse | [4] |
| Naltrexone | Morphine-induced antinociception (Hot Plate Test) | - | 7 µg/kg | Mouse | [4] |
| This compound | Hydrocodone-induced antinociception (Tail-Flick Assay) | i.v. & p.o. | 5- to 13-fold less potent than naltrexone | Mouse | |
| Naltrexone | Hydrocodone-induced antinociception (Tail-Flick Assay) | i.v. & p.o. | - | Mouse | |
| This compound | Hydrocodone-induced inhibition of gastrointestinal transit | i.v. & p.o. | Nearly equipotent to naltrexone | Mouse | |
| Naltrexone | Hydrocodone-induced inhibition of gastrointestinal transit | i.v. & p.o. | - | Mouse | |
| This compound | Morphine-induced slowing of gastrointestinal transit | i.v. | ~3 mg (ED50) | Human | [3] |
Note: ID50 (Inhibitory Dose, 50%) is the dose of an antagonist that produces a 50% reduction in the maximal effect of an agonist.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of peripherally selective opioid antagonists.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol determines the binding affinity of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)
-
Test compound (this compound)
-
Non-specific binding control (e.g., Naloxone at a high concentration)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to the Ki value.
In Vivo Assessment of Analgesia: Tail-Flick Test
This assay measures the analgesic effect of a compound by quantifying the latency of a mouse to withdraw its tail from a noxious heat source.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Mouse restrainers
-
Test compound (e.g., an opioid agonist like morphine)
-
Antagonist (this compound or naltrexone)
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimate the mice to the restraining tubes to minimize stress.
-
Administer the antagonist (or vehicle) at various doses.
-
After a predetermined time, administer the opioid agonist.
-
At the time of expected peak analgesic effect, place the mouse in the restrainer and position its tail over the heat source of the tail-flick meter.
-
Activate the heat source and record the time it takes for the mouse to flick its tail away (the tail-flick latency). A cut-off time is set to prevent tissue damage.[5][6][7][8][9]
-
Compare the tail-flick latencies between groups treated with the agonist alone and those pre-treated with the antagonist to determine the antagonist's ability to block the central analgesic effect.
In Vivo Assessment of Peripheral Opioid Effects: Charcoal Meal Gastrointestinal Transit Assay
This method assesses the effect of a compound on gastrointestinal motility by measuring the transit of a charcoal meal through the small intestine.
Materials:
-
Charcoal meal suspension (e.g., 5-10% charcoal in 5-10% gum acacia)
-
Opioid agonist (e.g., morphine or loperamide) to induce constipation
-
Test antagonist (this compound)
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Fast the mice overnight with free access to water to ensure an empty gastrointestinal tract.[10][11]
-
Administer the test antagonist or vehicle.
-
After a set time, administer the opioid agonist to induce a delay in gastrointestinal transit.
-
Following another interval, administer the charcoal meal orally via gavage.[10]
-
After a specific period (e.g., 20-30 minutes), humanely euthanize the mice.[10]
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.
-
Calculate the percent of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.
-
A peripherally selective antagonist is expected to significantly reverse the opioid-induced delay in transit without affecting centrally mediated analgesia.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[1][12][13] Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream effector systems.
Caption: Opioid receptor signaling cascade.
Experimental Workflow for Assessing Peripheral Selectivity
The following workflow outlines the key steps in determining if an opioid antagonist exhibits peripheral selectivity.
Caption: Workflow for determining peripheral selectivity.
Mechanism of Peripheral Selectivity
The peripheral selectivity of this compound is attributed to its limited ability to cross the blood-brain barrier (BBB). While not completely excluded from the CNS, its penetration is significantly lower than that of naltrexone.[1] This is a key characteristic for a peripherally acting drug, as it minimizes interference with the central analgesic effects of opioids. The physicochemical properties of this compound, likely its increased polarity compared to naltrexone due to the additional hydroxyl group, contribute to this reduced CNS access.
Conclusion
This compound stands out as a peripherally selective opioid antagonist with a well-defined pharmacological profile. Its high affinity for peripheral opioid receptors, coupled with its limited CNS penetration, makes it an attractive therapeutic candidate for managing opioid-induced peripheral side effects. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other peripherally acting opioid receptor modulators. Further research into its long-term efficacy and safety in clinical settings is warranted to fully realize its therapeutic potential.
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 3. 6β-naltrexol, a peripherally selective opioid antagonist that inhibits morphine-induced slowing of gastrointestinal transit: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diacomp.org [diacomp.org]
- 6. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 7. web.mousephenotype.org [web.mousephenotype.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. protocols.io [protocols.io]
- 10. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
6-beta-Naltrexol: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and In-Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-beta-Naltrexol, the major active metabolite of the opioid antagonist naltrexone (B1662487). The document covers the discovery of this compound, its chemical synthesis and properties, and detailed experimental protocols for its analysis. Quantitative data on its receptor binding affinity and pharmacokinetics are presented in tabular format for clarity. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound, also known as 6β-hydroxynaltrexone, is the primary and major active metabolite of naltrexone, a potent opioid receptor antagonist used in the treatment of opioid and alcohol dependence.[1][2] Upon oral administration of naltrexone, it undergoes extensive first-pass metabolism in the liver, primarily by dihydrodiol dehydrogenase enzymes, leading to concentrations of this compound that are approximately 10- to 30-fold higher than the parent drug at steady state.[1][3]
Initially identified through studies of naltrexone's metabolic fate, this compound has garnered significant interest due to its distinct pharmacological profile. Unlike its parent compound, naltrexone, which can act as an inverse agonist at the μ-opioid receptor (MOR), this compound is characterized as a neutral antagonist.[1][4] This property means it blocks the receptor without affecting its basal signaling activity, which may contribute to a lower potential for precipitating withdrawal symptoms in opioid-dependent individuals.[2] This guide will delve into the specifics of its discovery, chemical characteristics, and the methodologies used to study this significant metabolite.
Chemical Properties and Synthesis
Chemical Structure and Properties
This compound is structurally similar to naltrexone, with the key difference being the reduction of the 6-keto group to a 6-beta-hydroxyl group. Its chemical identity is confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy.[5]
| Property | Value |
| IUPAC Name | (4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
| Molecular Formula | C₂₀H₂₅NO₄ |
| Molecular Weight | 343.42 g/mol |
| CAS Number | 49625-89-0 |
Synthesis of this compound
The stereospecific synthesis of this compound from naltrexone can be achieved with a high yield. A common method involves the reduction of the 6-keto group of naltrexone using formamidinesulfinic acid in an aqueous alkaline medium.[6] This method is advantageous as it produces the 6-beta-hydroxy epimer with no detectable quantity of the 6-alpha epimer.[6]
Materials:
-
Naltrexone hydrochloride
-
Formamidinesulfinic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Dissolve naltrexone hydrochloride in an aqueous solution of sodium hydroxide to create a basic environment.
-
Add formamidinesulfinic acid to the reaction mixture. The amount should be in molar excess to ensure complete reduction.
-
Stir the reaction mixture at room temperature for a period sufficient to complete the reaction (monitoring by thin-layer chromatography is recommended).
-
After the reaction is complete, neutralize the mixture with hydrochloric acid.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica (B1680970) gel to achieve high purity.
-
Confirm the identity and purity of the final product using NMR, mass spectrometry, and HPLC.
Pharmacological Data
Opioid Receptor Binding Affinity
This compound is a competitive antagonist at opioid receptors, with a preference for the μ-opioid receptor (MOR).[1][7] Its binding affinities (Ki) for the human opioid receptors are summarized in the table below.
| Receptor | Ki (nM) | Reference |
| μ-opioid receptor (MOR) | 2.12 | [1] |
| κ-opioid receptor (KOR) | 7.24 | [1] |
| δ-opioid receptor (DOR) | 213 | [1] |
This compound displays a 3.5-fold selectivity for the MOR over the KOR and a 100-fold selectivity for the MOR over the DOR.[1]
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is a crucial aspect of its activity, especially in the context of naltrexone therapy.
| Parameter | Value | Reference |
| Elimination Half-life | 13 hours | [3] |
| Metabolism | Primarily hepatic | [1] |
| Excretion | Renal |
Experimental Protocols
Quantification of this compound in Plasma/Serum by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the quantitative analysis of this compound in biological matrices.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Triethylamine
-
Orthophosphoric acid
-
Perchloric acid
-
Butyl acetate (B1210297)
-
Internal standard (e.g., naloxone)
-
Plasma or serum samples
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma/serum, add the internal standard.
-
Add a suitable buffer to adjust the pH to ~9.
-
Add 5 mL of butyl acetate and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Add 100 µL of 0.1 M perchloric acid and vortex for 1 minute to back-extract the analytes.
-
Centrifuge, and inject a portion of the aqueous layer into the HPLC system.
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, triethylamine, and potassium dihydrogen phosphate buffer, with the pH adjusted to 3.0 with orthophosphoric acid. A typical composition is 16% methanol, 0.2% triethylamine, and 25 mM KH₂PO₄.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 50 µL
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Opioid Receptor Binding Assay
Competitive radioligand binding assays are used to determine the affinity of this compound for opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
-
Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for MOR)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., a high concentration of naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + non-specific binding control.
-
Competition: Cell membranes + radioligand + varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Signaling Pathway of a Neutral Antagonist
As a neutral antagonist at the μ-opioid receptor, this compound blocks the receptor from being activated by agonists without affecting its basal signaling activity. This is in contrast to an inverse agonist, which would reduce the basal activity of the receptor.
Caption: Signaling pathway of a neutral antagonist at the μ-opioid receptor.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Logical Relationship in Competitive Binding Assay
This diagram shows the logical flow of a competitive binding assay to determine the affinity of a test compound.
Caption: Logical relationship in a competitive opioid receptor binding assay.
Conclusion
This compound is a pharmacologically significant metabolite of naltrexone, distinguished by its neutral antagonist profile at the μ-opioid receptor. Its discovery and characterization have provided valuable insights into the complex pharmacology of opioid antagonists. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the chemical and biological properties of this compound. The continued study of this compound holds promise for the development of improved therapeutics for substance use disorders with potentially fewer side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific synthesis of the 6beta-hydroxy metabolites of naltrexone and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of transdermal delivery of this compound via a codrug linked to hydroxybupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and inhibition of the formation of 6beta-naltrexol from naltrexone in human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Naltrexone to 6-beta-Naltrexol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltrexone (B1662487), a potent opioid antagonist, is a cornerstone in the management of opioid and alcohol use disorders. Its clinical efficacy is significantly influenced by its metabolic conversion to 6-beta-naltrexol, a major active metabolite. This technical guide provides an in-depth exploration of this pivotal metabolic pathway, detailing the enzymatic processes, kinetic parameters, and experimental methodologies used in its characterization. The primary transformation is catalyzed by cytosolic dihydrodiol dehydrogenases, predominantly from the aldo-keto reductase 1C (AKR1C) family, with AKR1C4 exhibiting the highest catalytic efficiency. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for in vitro analysis, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Naltrexone is an opioid receptor antagonist utilized primarily for the treatment of alcohol and opioid dependence. Upon oral administration, naltrexone undergoes extensive first-pass metabolism in the liver, leading to the formation of its principal metabolite, this compound. This metabolite is not merely an inactive byproduct; it also possesses opioid antagonist properties and a significantly longer half-life than the parent compound (approximately 13 hours for this compound versus 4 hours for naltrexone), contributing to the overall therapeutic effect. The plasma concentrations of this compound can be 10- to 30-fold higher than those of naltrexone.
The conversion of the C6-keto group of naltrexone to a hydroxyl group, resulting in this compound, is a stereospecific reduction. This reaction is primarily mediated by cytosolic enzymes rather than the cytochrome P450 system. Understanding the nuances of this metabolic pathway is critical for predicting drug efficacy, inter-individual variability in response, and potential drug-drug interactions.
The Metabolic Pathway
The metabolic transformation of naltrexone to this compound is a reductive process occurring predominantly in the cytosol of hepatocytes.
The primary enzymes responsible for this biotransformation belong to the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily, which includes dihydrodiol dehydrogenases. While several isoforms can catalyze this reaction, AKR1C4 has been identified as the most efficient. This enzymatic reduction requires the cofactor NADPH.
Quantitative Data Summary
The kinetics of this compound formation have been characterized in human liver cytosol, revealing significant inter-individual variability. This variability may be attributed to genetic polymorphisms in the AKR1C enzymes.
Table 1: Kinetic Parameters for this compound Formation in Human Liver Cytosol
| Parameter | Value Range | Reference |
| Vmax (nmol/mg protein/h) | 16 - 45 | |
| Km (µM) | 17 - 53 | |
| CLint (ml/h/mg protein) | 0.3 - 2.2 |
Data from Porter et al. (2000) based on studies with eight human liver cytosol preparations.
Table 2: Inhibition of this compound Formation
| Inhibitor | Ki (µM) | Type of Inhibition | Reference |
| Testosterone | 0.3 ± 0.1 | Competitive | |
| Dihydrotestosterone | 0.7 ± 0.4 | Competitive |
Data from Porter et al. (2000).
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the metabolic pathway of naltrexone to this compound.
In Vitro Metabolism Assay Using Human Liver Cytosol
This protocol is based on the methodology described by Porter et al. (2000) for determining the kinetics of this compound formation.
Objective: To measure the rate of this compound formation from naltrexone in human liver cytosol and to determine the kinetic parameters (Vmax and Km).
Materials:
-
Human liver cytosol (prepared from donor livers)
-
Naltrexone hydrochloride
-
This compound (as a standard)
-
NADPH
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid
-
HPLC system with UV or electrochemical detection
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of naltrexone and this compound in an appropriate solvent (e.g., water or methanol).
-
Prepare a stock solution of NADPH in phosphate buffer.
-
Dilute human liver cytosol to a final protein concentration of approximately 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In microcentrifuge tubes, combine the human liver cytosol, phosphate buffer, and varying concentrations of naltrexone.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding NADPH to a final concentration of typically 1 mM.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching agent, such as ice-cold acetonitrile or perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Quantification of this compound by HPLC:
-
Analyze the supernatant using a validated HPLC method. A typical method involves a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Detection can be achieved using UV absorbance at an appropriate wavelength (e.g., 210 nm) or with an electrochemical detector for higher sensitivity.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the rate of this compound formation (e.g., in nmol/mg protein/h).
-
Plot the reaction velocity against the substrate (naltrexone) concentration.
-
Determine the kinetic parameters, Vmax and Km, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
The metabolic conversion of naltrexone to this compound is a critical determinant of its pharmacokinetic profile and therapeutic action. This pathway, primarily driven by the AKR1C family of enzymes in the liver cytosol, exhibits significant inter-individual variability. A thorough understanding of the enzymatic kinetics and the factors that can influence this metabolic step, such as genetic polymorphisms and potential inhibitors, is essential for optimizing naltrexone therapy and for the development of future opioid antagonists. The experimental protocols and data presented in this guide provide a foundation for researchers and clinicians working to advance the understanding and application of naltrexone in clinical practice.
Methodological & Application
Application Note: Quantification of 6-Beta-Naltrexol in Human Plasma using High-Performance Liquid Chromatography (HPLC)
This application note describes a robust and sensitive method for the simultaneous determination and quantification of naltrexone (B1662487) and its major metabolite, 6-beta-naltrexol, in human plasma using High-Performance Liquid Chromatography (HPLC). The methods detailed are suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research in patients undergoing naltrexone treatment for conditions such as alcohol use disorder.
Two primary HPLC-based methods are presented: one utilizing UV detection for a cost-effective and accessible approach, and another employing electrochemical detection for enhanced sensitivity.
Method 1: HPLC with UV Detection
This method provides a reliable and environmentally friendly approach for the simultaneous quantification of naltrexone and this compound.[1][2] It offers a cost-effective alternative to mass spectrometry-based methods while maintaining high sensitivity.[1][2]
Chromatographic Conditions
| Parameter | Value |
| Column | Kinetex EVO C18 (150 x 4.6 mm i.d.; 5 µm)[1] |
| Mobile Phase | Methanol and 0.1% ortho-phosphoric acid in water (containing 0.1% TEA) (20:80, v/v)[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 15°C[1] |
| Detection Wavelength | 204 nm[1] |
| Internal Standard | Naloxone[3][4] |
Performance Characteristics
| Parameter | Naltrexone | This compound |
| Linearity Range | 2 - 100 ng/mL[2][5][6] | 2 - 100 ng/mL[2][5][6] |
| Correlation Coefficient (r²) | > 0.998[2][5][6] | > 0.998[2][5][6] |
| Limit of Quantification (LOQ) | 2 ng/mL[2][5][6] | 2 ng/mL[2][5][6] |
| Intra-day Precision (%RSD) | < 15%[5] | < 15%[5] |
| Inter-day Precision (%RSD) | < 15%[5] | < 15%[5] |
Method 2: HPLC with Electrochemical Detection
For applications requiring higher sensitivity, an HPLC method with electrochemical detection is a suitable alternative. This method has been successfully applied to quantify plasma concentrations of naltrexone and this compound after oral administration of naltrexone.[7]
Chromatographic Conditions
| Parameter | Value |
| Column | YMC phenyl column[7] or a reverse-phase ODS-column[8][9] |
| Mobile Phase | Methanol-phosphoric acid (50 mM) (20:80, v/v) (pH 3.2)[7] or NaH₂PO₄ solution with acetonitrile, octanesulfonic acid, and tetraethylammonium (B1195904) hydrogen sulphate[8][9] |
| Flow Rate | 1.2 mL/min[7] |
| Detector | ESA Coulometric electrochemical detector[7] |
| Internal Standard | Nalorphine[8][9] |
Performance Characteristics
| Parameter | Naltrexone | This compound |
| Linearity Range | 0.25 - 50.0 ng/mL[7] | 0.5 - 100 ng/mL[7] |
| Limit of Quantification (LOQ) | 5.0 ng/mL[8][9] | 1.0 ng/mL[8][9] |
| Intra-day Precision (%RSD) | < 10%[7] | < 10%[7] |
| Assay Precision (%RSD) | < 10%[7] | < 10%[7] |
| Accuracy | < 16%[7] | < 16%[7] |
| Extraction Recovery | 48%[8][9] | 75%[8][9] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted for methods utilizing electrochemical detection.
-
Pipette 2 mL of human plasma into a clean centrifuge tube.[7]
-
Alkalinize the plasma sample by adding a pH 9 sodium carbonate buffer.[7]
-
Add 5 mL of butyl acetate (B1210297) or dichloromethane and vortex for 1 minute to extract the analytes.[7][8][9]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Back-extract the analytes into 200 µL of 0.017 M phosphoric acid.[7]
-
Vortex and centrifuge.
-
Collect the aqueous (acidic) layer and inject a portion into the HPLC system.[7]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is an alternative sample preparation method that can be automated and often provides cleaner extracts.[4][10]
-
Start with a measured volume of plasma.
-
Add deuterated isotopomers of naltrexone and this compound as internal standards.[10]
-
Condition a mixed-mode or C18 SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elute naltrexone and this compound from the cartridge with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
Logical Relationship: Naltrexone Metabolism
The primary analytical challenge addressed by these methods is the simultaneous quantification of the parent drug, naltrexone, and its major, active metabolite, this compound. The metabolic pathway is a key consideration in the development of such assays.
Naltrexone undergoes extensive first-pass metabolism in the liver, where it is reduced to this compound. This metabolite is also pharmacologically active and typically present in higher concentrations in plasma than the parent drug. Therefore, a reliable analytical method must be capable of accurately quantifying both compounds.
References
- 1. Development of HPLC methodology for quantification of naltrexone and 6β-naltrexol in human plasma and its potential in alcohol use disorder treatment monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of naltrexone and this compound in human plasma following implantation of naltrexone pellets using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of naltrexone and its major metabolite, this compound, in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of naltrexone and its metabolite this compound in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arch.ies.gov.pl [arch.ies.gov.pl]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying 6-beta-Naltrexol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the pharmacological effects of 6-beta-Naltrexol, a major active metabolite of naltrexone (B1662487). The protocols detailed below are synthesized from established research methodologies and are intended to guide the design and execution of preclinical studies investigating the therapeutic potential of this compound, particularly in the contexts of alcohol consumption and opioid withdrawal.
Introduction to this compound
This compound is a peripherally-selective opioid receptor antagonist and the primary active metabolite of naltrexone.[1] It is formed in the liver by dihydrodiol dehydrogenase enzymes.[1] Following naltrexone administration, this compound is found at concentrations 10- to 30-fold higher than the parent drug at steady state.[1] Notably, it acts as a neutral antagonist at the µ-opioid receptor (MOR), distinguishing it from naltrexone, which can act as an inverse agonist.[1] This property suggests that this compound may have a lower potential for precipitating opioid withdrawal symptoms.[1] While it has limited ability to cross the blood-brain barrier, it can still exert central opioid receptor antagonism at sufficient doses.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties and effects of this compound from various preclinical studies.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Type | Ki (nM) | Selectivity vs. MOR |
| µ-Opioid Receptor (MOR) | 2.12 | - |
| κ-Opioid Receptor (KOR) | 7.24 | 3.5-fold |
| δ-Opioid Receptor (DOR) | 213 | 100-fold |
Data sourced from Wikipedia summarizing multiple studies.[1]
Table 2: In Vivo Potency of Opioid Antagonists in Mice
| Compound | Potency (ID50 in µg/kg) in Hot Plate Test | Relative Potency vs. Naltrexone |
| Naltrexone | 71 | - |
| Naloxone (B1662785) | 16 | ~4.4x more potent |
| This compound | 1300 | ~18.3x less potent |
ID50 represents the dose required to produce 50% of the maximal antagonist effect against morphine-induced analgesia.
Table 3: Efficacy of this compound in Reducing Alcohol Consumption in Wistar Rats
| Dose of this compound (mg/kg, i.p.) | Outcome |
| 7.5 | Significant decrease in 6% ethanol (B145695) solution consumption |
| 12.5 | Significant decrease in 6% ethanol solution consumption |
| 25 | Significant decrease in 6% ethanol solution consumption |
Data from a study using a limited access model.[2][3]
Experimental Protocols
Protocol 1: Evaluation of this compound on Alcohol Consumption in Rats (Limited Access Two-Bottle Choice Model)
This protocol is designed to assess the effect of this compound on voluntary alcohol consumption in rats.
Materials:
-
Male Wistar rats
-
Standard rat housing with two drinking bottles
-
Ethanol (e.g., 6% v/v in tap water)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Animal scale
Procedure:
-
Habituation: House rats individually and allow ad libitum access to food and water. Acclimate them to the two-bottle choice paradigm with water in both bottles for several days.
-
Induction of Alcohol Consumption: Replace one water bottle with an ethanol solution (e.g., 6% v/v). Continue this for a stabilization period (e.g., 2-3 weeks) until a consistent level of alcohol consumption is observed. The position of the ethanol bottle should be alternated daily to avoid place preference.
-
Limited Access Period: Restrict access to the ethanol bottle to a specific period each day (e.g., 1-2 hours) to model binge-like drinking behavior.
-
Drug Administration:
-
On test days, administer this compound (e.g., 7.5, 12.5, 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection a set time before the limited access period (e.g., 30 minutes).
-
A within-subjects design where each rat receives each dose in a counterbalanced order is recommended, with washout periods between drug administrations.
-
-
Data Collection:
-
Weigh the ethanol and water bottles before and after the limited access period to determine the amount consumed.
-
Record the body weight of the rats daily.
-
Calculate alcohol consumption in g/kg of body weight.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare alcohol consumption across different doses of this compound and the vehicle control.
Protocol 2: Assessment of this compound in Precipitating Opioid Withdrawal in Mice
This protocol evaluates the potency of this compound in precipitating withdrawal signs in morphine-dependent mice.
Materials:
-
Male ICR mice
-
Morphine sulfate
-
This compound
-
Naltrexone (for comparison)
-
Vehicle (e.g., sterile saline)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment
-
Animal scale
Procedure:
-
Induction of Morphine Dependence (Chronic Model):
-
Precipitated Withdrawal:
-
On the test day, administer a range of doses of this compound (e.g., 1-100 mg/kg, s.c. or i.p.) or naltrexone (as a positive control) to different groups of morphine-dependent mice.
-
Immediately after injection, place each mouse in an individual observation chamber.
-
-
Observation and Scoring of Withdrawal Signs:
-
Videotape the mice for a set period (e.g., 30 minutes).
-
A trained observer, blind to the treatment condition, should score the frequency of specific withdrawal signs. Key signs to score include:
-
Jumping
-
Wet-dog shakes
-
Paw tremors
-
Teeth chattering
-
Ptosis (drooping eyelids)
-
Diarrhea
-
-
A composite withdrawal score can be calculated by summing the scores for each sign.
-
-
Data Analysis:
-
Compare the withdrawal scores across different doses of this compound and naltrexone using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Determine the dose of each compound required to produce a specific level of withdrawal (e.g., ED50 for inducing jumping). Studies have shown that this compound is significantly less potent than naltrexone in precipitating withdrawal.[1][4]
-
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling mechanism of the µ-opioid receptor in response to an agonist and the differential effects of an inverse agonist (like naltrexone) versus a neutral antagonist (like this compound).
Caption: Agonist-mediated activation of the µ-opioid receptor.
Caption: Comparison of inverse agonist and neutral antagonist actions.
Experimental Workflow
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Caption: General workflow for preclinical studies of this compound.
References
- 1. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces alcohol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Beta-Naltrexol Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of 6-beta-Naltrexol in rodent models for preclinical research. The information compiled is based on a comprehensive review of peer-reviewed scientific literature.
Compound Information
This compound is the major active metabolite of naltrexone (B1662487), a non-selective opioid receptor antagonist. It acts as a neutral antagonist, particularly at the mu-opioid receptor, and exhibits a longer duration of action compared to naltrexone in some studies. Its limited ability to cross the blood-brain barrier also makes it a subject of interest for investigating peripheral opioid receptor antagonism.
Solubility:
-
This compound hydrate (B1144303): Insoluble in water, soluble in Dimethyl Sulfoxide (DMSO) at approximately 12 mg/mL.
-
This compound hydrochloride (HCl): Soluble in water.
When preparing solutions, it is crucial to use the appropriate salt form of the compound based on the desired vehicle. If using this compound hydrate, a vehicle containing a solubilizing agent like DMSO will be necessary for aqueous-based administration routes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from rodent studies.
Table 1: In Vivo Efficacy and Potency
| Parameter | Species | Study Type | Route of Administration | Dosage/Effect | Citation |
| Ethanol (B145695) Consumption | Rat (Wistar) | Limited access model | Intraperitoneal (IP) | 7.5, 12.5, and 25 mg/kg significantly decreased consumption of 6% ethanol solution. | [1][2] |
| Sucrose (B13894) Consumption | Rat (Wistar) | Limited access procedure | Not specified | Reduced consumption of a sucrose solution. | [3] |
| Antinociception Blockade (Morphine) | Mouse | Hotplate test | Not specified | ID50: 1300 µg/kg (1.3 mg/kg). | |
| Potency vs. Naltrexone | Rat | Ethanol consumption | Not specified | Approximately 25 times less potent than naltrexone. | [3] |
| Duration of Action | Mouse | Not specified | Not specified | Longer duration of antagonist activity compared to naltrexone and naloxone. |
Table 2: Receptor Binding Affinity (Kᵢ values)
| Receptor | Kᵢ (nM) |
| Mu (µ) Opioid Receptor | ~0.5 - 2.0 |
| Kappa (κ) Opioid Receptor | ~10 - 20 |
| Delta (δ) Opioid Receptor | >100 |
Experimental Protocols
Preparation of Dosing Solutions
Note: Always use sterile techniques and appropriate personal protective equipment (PPE) when handling chemical compounds and preparing solutions for in vivo administration. The final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 10% for intraperitoneal and subcutaneous routes, and even lower for intravenous administration to avoid vehicle-induced toxicity.
Protocol 3.1.1: Saline-Based Solution (for this compound HCl)
-
Objective: To prepare a saline-based solution for administration of the water-soluble hydrochloride salt of this compound.
-
Materials:
-
This compound HCl powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Calibrated balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound HCl based on the desired final concentration and volume.
-
Aseptically weigh the calculated amount of this compound HCl powder.
-
Transfer the powder to a sterile vial.
-
Add the required volume of sterile saline to the vial.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the solution appropriately (typically at 2-8°C for short-term storage, protected from light).
-
Protocol 3.1.2: DMSO-Based Stock and Saline Dilution (for this compound Hydrate)
-
Objective: To prepare a dosing solution for the water-insoluble this compound hydrate using DMSO as a solubilizing agent.
-
Materials:
-
This compound hydrate powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound hydrate in 100% DMSO (e.g., 10 mg/mL).
-
Weigh the required amount of this compound hydrate and place it in a sterile vial.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C.
-
-
On the day of the experiment, thaw the DMSO stock solution.
-
Calculate the volume of the stock solution and the volume of sterile saline needed to achieve the final desired concentration and a safe in vivo DMSO concentration.
-
Example Calculation: To prepare 1 mL of a 1 mg/mL dosing solution with a final DMSO concentration of 10%:
-
Required this compound: 1 mg.
-
Volume of 10 mg/mL stock needed: 1 mg / 10 mg/mL = 0.1 mL (100 µL).
-
This 0.1 mL of stock solution will be 10% of the final 1 mL volume.
-
Volume of saline needed: 1 mL - 0.1 mL = 0.9 mL (900 µL).
-
-
-
Add the calculated volume of saline to a sterile vial first.
-
While vortexing the saline, slowly add the calculated volume of the DMSO stock solution to prevent precipitation.
-
The final solution is ready for administration. Prepare fresh on the day of use.
-
Administration Protocols
The choice of administration route depends on the specific aims of the study (e.g., systemic vs. central effects, pharmacokinetic profile).
Protocol 3.2.1: Intraperitoneal (IP) Injection
-
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
-
Materials:
-
Prepared dosing solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal restraint device (if necessary)
-
-
Procedure:
-
Restrain the rodent securely. For rats, this may involve gentle but firm handling; for mice, scruffing is common.
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn back, confirming correct needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3.2.2: Subcutaneous (SC) Injection
-
Objective: To administer this compound into the loose skin, typically on the back, for slower, sustained absorption.
-
Materials:
-
Prepared dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
-
Procedure:
-
Restrain the animal.
-
Lift the loose skin over the shoulders to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin.
-
Gently aspirate to check for blood. If blood appears, withdraw and re-insert in a different location.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and return the animal to its cage.
-
Protocol 3.2.3: Oral Gavage (PO)
-
Objective: To directly administer this compound into the stomach.
-
Materials:
-
Prepared dosing solution (for insoluble compounds, a suspension in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose may be necessary)
-
Sterile oral gavage needles (flexible or rigid with a ball tip; 20-22 gauge for mice, 16-18 gauge for rats)
-
Sterile syringes
-
-
Procedure:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Securely restrain the animal in an upright position, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once at the predetermined depth, administer the solution.
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress.
-
Protocol 3.2.4: Intravenous (IV) Injection (Tail Vein)
-
Objective: To administer this compound directly into the bloodstream for rapid distribution.
-
Materials:
-
Prepared dosing solution (ensure it is sterile, particulate-free, and the DMSO concentration is minimal, ideally <5%)
-
Sterile syringes (1 mL insulin (B600854) or tuberculin syringes)
-
Sterile needles (27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
Restraint device for rodents
-
-
Procedure:
-
Place the rodent in a restraint device, allowing access to the tail.
-
Warm the tail using a heat lamp to make the lateral tail veins more visible.
-
Clean the tail with an alcohol swab.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
-
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows and the primary signaling pathway of this compound.
References
- 1. This compound reduces alcohol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the effects of 6-beta naltrexol and naltrexone on the consumption of ethanol or sucrose using a limited-access procedure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-beta-Naltrexol in Alcohol Consumption Research in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 6-beta-Naltrexol in preclinical research settings to investigate its effects on alcohol consumption in rat models. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for alcohol use disorder (AUD).
Introduction
This compound is the primary and active metabolite of naltrexone (B1662487), a medication approved for the treatment of alcohol dependence.[1][2] Research in rat models has demonstrated that this compound effectively reduces alcohol consumption, suggesting it may contribute significantly to the therapeutic effects of its parent compound.[1][2][3] Its mechanism of action involves the antagonism of opioid receptors, which are implicated in the rewarding effects of alcohol.[4][5] By blocking these receptors, particularly the mu-opioid receptor, this compound is thought to diminish the pleasurable sensations associated with alcohol intake, thereby reducing the motivation to drink.[4][6][5][7]
These protocols are designed to provide a standardized framework for assessing the efficacy of this compound in reducing voluntary alcohol consumption in rats, a critical step in the preclinical evaluation of potential pharmacotherapies for AUD.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Alcohol Consumption in Wistar Rats
| Dose of this compound (mg/kg, i.p.) | Change in 6% Ethanol (B145695) Solution Consumption | Statistical Significance vs. Saline Control | Reference |
| 7.5 | Significant Decrease | p < 0.05 | [1][2] |
| 12.5 | Significant Decrease | p < 0.05 | [1][2] |
| 25 | Significant Decrease | p < 0.05 | [1][2] |
Table 2: Comparative Potency of this compound and Naltrexone
| Compound | Approximate ED50 for Reducing Ethanol Consumption | Relative Potency | Reference |
| Naltrexone | ~1 mg/kg | ~25 times more potent than this compound | [3] |
| This compound | ~25 mg/kg | - | [3] |
Experimental Protocols
Protocol 1: Limited Access Model for Assessing Alcohol Consumption
This protocol is designed to measure the effect of this compound on voluntary alcohol consumption in rats that have been trained to drink alcohol in a specific time frame.
Materials:
-
Male Wistar rats[1]
-
Standard rat chow and water
-
6% (v/v) ethanol solution
-
This compound
-
Saline solution (vehicle control)
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Drinking bottles
Procedure:
-
Habituation: Individually house rats and allow ad libitum access to food and water.
-
Induction of Alcohol Consumption:
-
For a period of 2-3 weeks, replace the water bottle with a bottle containing a 6% ethanol solution for a 20-minute session each day.
-
Monitor the amount of ethanol solution consumed by each rat.
-
Ensure a stable baseline of alcohol consumption is achieved before drug administration.
-
-
Drug Administration:
-
Measurement of Alcohol Consumption:
-
Present the 6% ethanol solution for the 20-minute access period.
-
Measure the volume of ethanol solution consumed by each rat.
-
-
Data Analysis:
-
Compare the mean alcohol consumption between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Operant Self-Administration of Alcohol
This protocol assesses the motivation to consume alcohol by requiring rats to perform an action (e.g., lever press) to receive an alcohol reward. This method can distinguish between the appetitive (seeking) and consummatory (taking) aspects of alcohol-related behavior.[8][9][10]
Materials:
-
Operant conditioning chambers equipped with levers, cue lights, and a liquid delivery system[8][9]
-
Alcohol-preferring (P) rats or Wistar rats trained to self-administer alcohol[11]
-
10% (v/v) ethanol solution (can be sweetened with saccharin (B28170) to facilitate acquisition)[12]
-
This compound
-
Saline solution (vehicle control)
Procedure:
-
Training:
-
Train rats to press a lever for a reward. Initially, the reward can be a highly palatable solution like sucrose (B13894) or saccharin to shape the behavior.[10]
-
Gradually introduce the ethanol solution as the reward. An intermittent access schedule can be used.[9]
-
Training continues until a stable pattern of lever pressing for alcohol is established.
-
-
Baseline Responding:
-
Conduct several sessions where the rats self-administer alcohol to establish a stable baseline of responding.
-
-
Drug Administration:
-
Administer this compound or saline i.p. at a predetermined time before the start of the operant session (e.g., 30 minutes).
-
-
Operant Session:
-
Place the rats in the operant chambers and allow them to self-administer the ethanol solution for a set duration (e.g., 30-60 minutes).
-
Record the number of lever presses on the active (alcohol-delivering) and inactive levers.
-
-
Data Analysis:
-
Analyze the number of lever presses and the amount of alcohol consumed. Compare the data between the drug-treated and control groups.
-
Signaling Pathways
Proposed Mechanism of Action of this compound in Reducing Alcohol Reward
Alcohol consumption leads to the release of endogenous opioids (e.g., beta-endorphin) in the brain's reward circuitry, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[5] These endogenous opioids bind to mu-opioid receptors, which in turn modulates the dopaminergic system, leading to an increase in dopamine (B1211576) release in the NAc. This increase in dopamine is associated with the reinforcing and rewarding effects of alcohol.[5]
This compound, as a competitive antagonist of the mu-opioid receptor, blocks the binding of endogenous opioids.[4][6] This action attenuates the alcohol-induced increase in dopamine release in the NAc, thereby reducing the rewarding effects of alcohol and decreasing the motivation to drink.[6]
References
- 1. This compound reduces alcohol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the effects of 6-beta naltrexol and naltrexone on the consumption of ethanol or sucrose using a limited-access procedure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Endogenous opioid systems and alcohol addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 7. imrpress.com [imrpress.com]
- 8. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous Alcohol Self-Administration in the P Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethanol Self Administration [bio-protocol.org]
Application Note: High-Throughput LC-MS/MS Analysis of Naltrexone and its Major Metabolite, 6-β-Naltrexol, in Human Urine
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of naltrexone (B1662487) and its primary metabolite, 6-β-naltrexol, in human urine. The protocol employs a simple dilute-and-shoot approach with enzymatic hydrolysis to account for conjugated metabolites, making it suitable for high-throughput clinical and research laboratories.[1] This method provides the necessary selectivity and sensitivity for monitoring patient adherence to naltrexone treatment for opioid and alcohol dependence.[1]
Introduction
Naltrexone is a potent opioid antagonist used in the management of opioid and alcohol use disorders.[1] Monitoring patient compliance is crucial for effective treatment, and this is often achieved by measuring the levels of naltrexone and its pharmacologically active metabolite, 6-β-naltrexol, in urine.[1] In urine, these compounds are present in both free and conjugated forms, with conjugated 6-β-naltrexol being the most abundant urinary metabolite.[1] Therefore, a hydrolysis step is essential to accurately quantify the total amount of the drug and its metabolite. This LC-MS/MS method offers a rapid, selective, and sensitive solution for the routine analysis of naltrexone and 6-β-naltrexol in a high-throughput setting.[1]
Experimental
Materials and Reagents
-
Naltrexone and 6-β-Naltrexol reference standards
-
Naltrexone-d3 and 6-β-Naltrexol-d4 as internal standards (IS)[2]
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Formic Acid
-
Deionized Water
-
β-glucuronidase (recombinant, e.g., IMCSzyme)[1]
-
Phosphate (B84403) buffer (0.02 M, pH 7.5)[1]
Sample Preparation
-
To 50 µL of urine sample, add 450 µL of a master mix.[1]
-
The master mix consists of the internal standards (e.g., 1.6 µg/mL of naltrexone-d3) and β-glucuronidase (e.g., 2000 units) in phosphate buffer.[1]
-
Vortex the samples.
-
Incubate the samples at 60°C for 60 minutes to facilitate enzymatic hydrolysis.[1]
-
After incubation, centrifuge the samples to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent[3]
-
Column: Phenomenex Phenyl Hexyl, 50 mm x 4.6 mm, 2.6 µm, or equivalent[1]
-
Column Temperature: 50°C[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol[2]
-
Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute the analytes. A representative gradient would be holding at 5% B for a short period, then ramping to 95-100% B, followed by a re-equilibration step.[2]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., TSQ Quantum Discovery)[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Naltrexone | 342.2 | 324.2 | 27 |
| 6-β-Naltrexol | 344.2 | 326.2 | 25 |
| Naltrexone-d3 | 345.2 | 327.2 | 27 |
| 6-β-Naltrexol-d4 | 348.2 | 330.2 | 25 |
Note: MS parameters such as spray voltage, capillary temperature, and collision gas pressure should be optimized for the specific instrument used.[3]
Results and Discussion
The developed method demonstrated excellent performance in terms of linearity, sensitivity, precision, and accuracy.
Linearity and Sensitivity
The method was found to be linear over a wide concentration range, suitable for clinical samples. The lower limit of quantification (LLOQ) was determined to be sufficient for monitoring therapeutic doses.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Naltrexone | 0.5 - 200[2] | > 0.999[2] | 0.5[2] |
| 6-β-Naltrexol | 0.5 - 200[2] | > 0.999[2] | 0.5[2] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations. The results were well within the acceptable limits for bioanalytical method validation.
Intra-day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Naltrexone | Low | 400[3] | < 13.2[3] | < ±15[3] |
| Mid | 2000[3] | < 13.2[3] | < ±15[3] | |
| High | 7000[3] | < 13.2[3] | < ±15[3] | |
| 6-β-Naltrexol | Low | 40[3] | < 13.2[3] | < ±15[3] |
| Mid | 2000[3] | < 13.2[3] | < ±15[3] | |
| High | 700[3] | < 13.2[3] | < ±15[3] |
Inter-day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Naltrexone | Low | 400[3] | < 13.2[3] | < ±15[3] |
| Mid | 2000[3] | < 13.2[3] | < ±15[3] | |
| High | 7000[3] | < 13.2[3] | < ±15[3] | |
| 6-β-Naltrexol | Low | 40[3] | < 13.2[3] | < ±15[3] |
| Mid | 2000[3] | < 13.2[3] | < ±15[3] | |
| High | 700[3] | < 13.2[3] | < ±15[3] |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of naltrexone and 6-β-naltrexol in human urine. The simple sample preparation and rapid chromatographic analysis make it an ideal tool for routine therapeutic drug monitoring and clinical research.
Protocols
Protocol 1: Stock Solution and Working Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve naltrexone and 6-β-naltrexol in methanol to prepare individual 1 mg/mL stock solutions.
-
Similarly, prepare 1 mg/mL stock solutions for the internal standards (naltrexone-d3 and 6-β-naltrexol-d4) in methanol.
-
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions by diluting the primary stock solutions with methanol to appropriate concentrations.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the intermediate stock solutions with a 50:50 mixture of methanol and water. These will be used to spike calibrators and quality control samples.
-
-
Internal Standard Working Solution:
-
Prepare a working internal standard solution by diluting the intermediate internal standard stock solutions with the master mix buffer to the desired final concentration (e.g., 1.6 µg/mL of naltrexone-d3).
-
Protocol 2: Sample Preparation Workflow
Caption: Workflow for urine sample preparation and LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation
-
System Equilibration:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Set up the analysis sequence in the instrument control software. Include blanks, calibration standards, quality control samples, and unknown urine samples.
-
-
System Suitability:
-
Inject a mid-level QC sample at the beginning of the run to ensure the system is performing correctly (check for peak shape, retention time, and response).
-
-
Data Acquisition:
-
Acquire data using the MRM transitions specified in the "LC-MS/MS Conditions" section.
-
-
Data Processing:
-
Process the acquired data using the appropriate software.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use the calibration curve to quantify the concentrations of naltrexone and 6-β-naltrexol in the unknown samples.
-
Signaling Pathway (Metabolic Pathway)
Caption: Metabolic pathway of naltrexone in the body.
References
Application Notes and Protocols for the Experimental Design of Opioid-Induced Constipation Studies with 6-beta-Naltrexol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting a patient's quality of life and adherence to pain management regimens.[1][2] The underlying pathophysiology of OIC involves the activation of mu-opioid receptors (MOR) in the enteric nervous system, which leads to decreased gastrointestinal motility, reduced fluid secretion, and increased sphincter tone.[3][4][5] 6-beta-Naltrexol, a major active metabolite of naltrexone (B1662487), is a peripherally selective opioid receptor antagonist.[6][7] Unlike naltrexone and naloxone (B1662785), which are inverse agonists, this compound acts as a neutral antagonist at the MOR.[6][8][9] This characteristic suggests it can block the effects of opioid agonists without suppressing the basal signaling activity of the receptor, potentially reducing the risk of withdrawal symptoms.[6][8] Its peripheral selectivity makes it a promising candidate for treating OIC without compromising the centrally mediated analgesic effects of opioids.[7]
These application notes provide a detailed framework for the preclinical evaluation of this compound in the context of OIC, covering both in vitro characterization and in vivo efficacy studies.
In Vitro Characterization of this compound
A thorough in vitro pharmacological profiling is essential to determine the binding affinity, potency, and mechanism of action of this compound at the mu-opioid receptor.
Data Presentation: In Vitro Pharmacological Profile of this compound
| Parameter | Description | Expected Outcome for this compound |
| Binding Affinity (Ki) | Concentration of this compound required to occupy 50% of the mu-opioid receptors in a radioligand binding assay. | High affinity for the mu-opioid receptor (low nM range).[6] |
| Functional Antagonism (IC50) | Concentration of this compound that inhibits 50% of the response induced by a mu-opioid agonist in a functional assay (e.g., GTPγS binding or cAMP accumulation). | Potent antagonism of mu-opioid agonist activity. |
| Mechanism of Action | Determined by Schild analysis of functional assay data. | Competitive antagonism. |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid agonist) or [³H]-Diprenorphine (a non-selective antagonist).
-
Non-specific binding control: Naloxone (10 µM).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
To determine non-specific binding, incubate a set of wells with the radioligand and a high concentration of naloxone.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism).
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced G-protein activation.
Materials:
-
Cell membranes from cells expressing the mu-opioid receptor.
-
Mu-opioid agonist (e.g., DAMGO).
-
[³⁵S]-GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (containing MgCl₂, NaCl, and HEPES).
Procedure:
-
Pre-incubate the cell membranes with this compound for a specified time.
-
Add the mu-opioid agonist to stimulate the receptor.
-
Add [³⁵S]-GTPγS and GDP to the reaction mixture.
-
Incubate to allow for [³⁵S]-GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.
-
Determine the IC50 value of this compound in inhibiting the agonist-induced [³⁵S]-GTPγS binding.[10]
Objective: To measure the ability of this compound to reverse the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Whole cells (e.g., CHO or HEK293) expressing the mu-opioid receptor.
-
Mu-opioid agonist (e.g., DAMGO).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-treat the cells with this compound.
-
Stimulate the cells with a combination of the mu-opioid agonist and forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable assay kit.
-
Determine the ability of this compound to restore forskolin-stimulated cAMP levels in the presence of the agonist.[10][11]
Visualization of Mu-Opioid Receptor Signaling Pathway
References
- 1. Opioid-induced constipation: advances and clinical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content-eu-1.content-cms.com [content-eu-1.content-cms.com]
- 4. Opioid-Induced Constipation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.healthgrades.com [resources.healthgrades.com]
- 6. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 7. 6β-naltrexol, a peripherally selective opioid antagonist that inhibits morphine-induced slowing of gastrointestinal transit: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Transdermal Delivery Systems of 6-beta-Naltrexol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-beta-Naltrexol, the major active metabolite of naltrexone (B1662487), is a potent opioid antagonist with a longer half-life than its parent drug, making it a promising candidate for various therapeutic applications, including the treatment of alcohol and opioid dependence.[1][2] Transdermal delivery of this compound offers several advantages over oral administration, such as avoiding first-pass metabolism, providing controlled and sustained drug release, and improving patient compliance.[2] However, the physicochemical properties of this compound hinder its efficient permeation across the skin barrier.[3]
These application notes provide an overview of strategies to enhance the transdermal delivery of this compound and detailed protocols for the evaluation of these systems.
Strategies for Enhancing Transdermal Delivery
Several approaches have been investigated to overcome the barrier function of the stratum corneum and improve the systemic absorption of this compound. These include the use of prodrugs and physical enhancement techniques like microneedles.
Codrug Approach
A promising strategy involves the synthesis of a codrug, where this compound is chemically linked to another synergistic molecule. For instance, a carbonate codrug of this compound linked to hydroxybupropion (B195616) has been shown to significantly increase the flux of this compound across human skin in vitro.[1] This codrug is designed to be hydrolyzed by cutaneous enzymes, releasing the parent drugs into the systemic circulation.[1] This approach not only enhances permeation but can also offer a synergistic therapeutic effect, such as the simultaneous treatment of alcohol dependence and tobacco addiction.[2]
Microneedle Technology
Microneedles are microscopic projections that create transient aqueous pores in the stratum corneum, thereby facilitating the transport of hydrophilic molecules like this compound hydrochloride.[3] Studies in hairless guinea pigs have demonstrated that microneedle treatment can significantly enhance the steady-state plasma concentration of this compound compared to passive diffusion.[3] The micropores created by the microneedles have been shown to remain viable for at least 48 hours, allowing for prolonged drug delivery.[3]
Data Presentation
The following tables summarize quantitative data from various studies on the transdermal delivery of this compound, allowing for a clear comparison of different enhancement strategies and experimental conditions.
Table 1: In Vitro Skin Permeation of this compound and its Codrug
| Compound | Skin Type | Flux (ng/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) | Lag Time (h) |
| This compound Base | Human | 1.2 ± 0.5 | 0.05 ± 0.02 | 10.2 ± 2.1 |
| This compound-Hydroxybupropion Codrug | Human | 6.4 ± 0.9 | 0.27 ± 0.04 | 4.5 ± 1.5 |
| Naltrexone | Human | 5.6-fold higher than NTXOL | - | Shorter than NTXOL |
| This compound | Guinea Pig | 2.3-fold lower than NTX | - | Longer than NTX |
Data synthesized from multiple sources.[1][4][5]
Table 2: In Vivo Pharmacokinetic Parameters of Transdermal this compound in Hairless Guinea Pigs
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈ (ng·h/mL) | Steady-State Plasma Concentration (Css) (ng/mL) |
| This compound Base | 1.5 ± 0.6 | 24 | 45 ± 15 | 1.2 ± 0.5 |
| This compound-Hydroxybupropion Codrug | 7.5 ± 1.2 | 12 | 250 ± 50 | 6.4 ± 0.9 |
| This compound HCl with Microneedles | - | - | - | 21 |
Data synthesized from multiple sources.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of transdermal delivery systems for this compound.
Protocol 1: In Vitro Drug Release Testing
This protocol is for assessing the release of this compound from a transdermal patch formulation into a receptor medium.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Transdermal patch containing this compound
-
Stirring apparatus
-
Constant temperature water bath (32°C)
-
HPLC system for drug quantification
Procedure:
-
Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped between the membrane and the receptor chamber.
-
Fill the receptor chamber with pre-warmed and degassed receptor solution.
-
Place a magnetic stir bar in the receptor chamber and place the cell on a stirring plate.
-
Cut the transdermal patch to the appropriate size and apply it to the donor chamber, ensuring full contact with the membrane.
-
Maintain the temperature of the receptor solution at 32 ± 0.5°C.[6]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replenish the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area over time.
Protocol 2: Ex Vivo Skin Permeation Study
This protocol evaluates the permeation of this compound across excised human or animal skin.
Materials:
-
Franz diffusion cells
-
Excised full-thickness skin (e.g., human cadaver skin, porcine ear skin, or hairless guinea pig skin)[7]
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Transdermal patch or formulation of this compound
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow steps 2-9 as described in Protocol 1.
-
At the end of the experiment, dissemble the cell, and process the skin to determine the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis). This can be done by tape-stripping the stratum corneum and then separating the epidermis and dermis.[8] The drug is then extracted from each component using a suitable solvent and quantified by HPLC.
Protocol 3: In Vivo Pharmacokinetic Study in Hairless Guinea Pigs
This protocol is for determining the plasma concentration-time profile of this compound following transdermal application.
Materials:
-
Hairless guinea pigs
-
Transdermal patches of this compound
-
Topical formulation vehicle (e.g., propylene (B89431) glycol and buffer)[4]
-
Adhesive tape (e.g., Bioclusive®) to secure the patch[2]
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
HPLC or LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Shave the application site on the back of the guinea pig 24 hours prior to patch application.
-
Apply the transdermal patch to the prepared site and secure it with adhesive tape.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect blood samples from a suitable site (e.g., retro-orbital sinus or ear vein).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).[3]
-
Quantify the concentration of this compound in the plasma extracts using a validated HPLC or LC-MS/MS method.
-
Calculate the relevant pharmacokinetic parameters (Cmax, Tmax, AUC).
Protocol 4: Skin Irritation and Sensitization Study
This protocol, based on the Buehler method, assesses the potential of a this compound formulation to cause skin irritation and sensitization.[2]
Materials:
-
Hairless guinea pigs
-
Test formulation (this compound in a suitable vehicle)
-
Positive control (a known sensitizer, e.g., p-phenylenediamine)[2]
-
Negative control (vehicle only)
-
Occlusive patches
-
Erythema and edema scoring scale
Procedure: Induction Phase:
-
Apply the test formulation, positive control, and negative control to the shaved backs of different groups of animals under an occlusive patch for 6 hours.
-
Repeat this application three times over a period of three weeks.
Challenge Phase:
-
Two weeks after the last induction application, apply the test formulation, positive control, and negative control to a naive skin site on the same animals.
-
After 24 and 48 hours, remove the patches and score the application sites for erythema and edema according to a standardized scale.
Data Analysis:
-
Compare the skin reactions in the test group to those in the control groups. A significantly higher incidence and severity of skin reactions in the test group compared to the negative control group after the challenge phase indicates sensitization.
Visualizations
The following diagrams illustrate key concepts and workflows related to the transdermal delivery of this compound.
Caption: Mechanism of action of this compound as a mu-opioid receptor antagonist.
Caption: Experimental workflow for evaluating this compound transdermal systems.
References
- 1. Enhancement of transdermal delivery of this compound via a codrug linked to hydroxybupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of a transdermal codrug of 6-β-naltrexol linked to hydroxybupropion in hairless guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transdermal delivery of naltrexol and skin permeability lifetime after microneedle treatment in hairless guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transdermal delivery of naltrexone and its active metabolite this compound in human skin in vitro and guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of 6-beta-Naltrexol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrexone (B1662487), an opioid antagonist, is a cornerstone in the management of alcohol and opioid use disorders.[1][2][3] Its therapeutic efficacy is significantly influenced by its primary active metabolite, 6-beta-Naltrexol.[4][5] Naltrexone undergoes extensive first-pass metabolism in the liver, primarily by dihydrodiol dehydrogenases, resulting in the formation of this compound.[2][4][6] This metabolite is not only present at 10- to 30-fold higher concentrations than the parent drug at steady state but also possesses a longer elimination half-life (approximately 13 hours for this compound versus 4 hours for oral naltrexone).[4][7]
This compound itself is an opioid receptor antagonist, exhibiting a binding affinity for the µ-opioid receptor that is about half that of naltrexone.[2][7] Given its significant systemic exposure and pharmacological activity, monitoring this compound concentrations is crucial for optimizing naltrexone therapy. Therapeutic Drug Monitoring (TDM) of this compound can aid in personalizing dosage regimens, ensuring therapeutic efficacy, minimizing adverse effects, and improving patient adherence.[5][8] Studies have indicated a correlation between plasma concentrations of naltrexone plus this compound and the reduction of alcohol craving, suggesting that TDM can enhance therapeutic efficiency.[9][10] Furthermore, higher urinary concentrations of this compound have been associated with subjective side effects.[6][11]
These application notes provide a comprehensive framework for developing and implementing a TDM plan for this compound, encompassing pre-analytical considerations, analytical methodologies, and clinical interpretation of the results.
Pharmacokinetics and Metabolism of Naltrexone and this compound
A thorough understanding of the pharmacokinetic profiles of both naltrexone and this compound is fundamental to designing an effective TDM strategy.
| Parameter | Naltrexone (Oral) | This compound | Reference(s) |
| Absorption | Rapid and almost complete (96%) | Formed from naltrexone metabolism | [2][3] |
| Metabolism | Extensive first-pass hepatic metabolism by dihydrodiol dehydrogenases | Further metabolized by conjugation with glucuronic acid | [2][4][6] |
| Active Metabolite | This compound | - | [4] |
| Elimination Half-life | ~4 hours | ~13 hours | [2][4] |
| Peak Plasma Concentration (Time) | Within 1 hour | Within 1 hour | [2][3] |
| Protein Binding | 21% | Not specified | [1] |
| Excretion | Primarily in urine as metabolites | Primarily in urine | [4][5] |
Pre-Analytical Considerations for TDM
Accurate TDM is contingent on meticulous attention to pre-analytical variables.
| Factor | Protocol | Rationale | Reference(s) |
| Patient Preparation | - Ensure patient has been opioid-free for 7-10 days before initiating naltrexone to avoid precipitated withdrawal.- Obtain baseline liver function tests. | To ensure patient safety and appropriate candidacy for naltrexone therapy. | [12] |
| Sample Type | Serum or plasma are the preferred matrices. Urine can also be used for monitoring. | These matrices provide a good correlation with systemic drug exposure. | [5][13][14] |
| Timing of Sample Collection | - For steady-state trough concentrations (Cmin), collect blood samples immediately before the next scheduled dose.- For peak concentrations (Cmax), collect samples 1-2 hours post-dose.- Some studies have shown clinical correlation with samples taken 8 hours post-dose. | Timing is critical for accurate interpretation of drug concentrations in relation to the dosing interval. | [9][10] |
| Sample Collection and Handling | - Collect blood in a red-top tube (for serum) or a tube with an appropriate anticoagulant (for plasma).- Separate serum or plasma from cells by centrifugation promptly.- Store samples at -20°C or lower if not analyzed immediately. | To prevent degradation of the analytes and ensure sample integrity. | [13] |
Analytical Methodologies for this compound Quantification
Several robust analytical methods are available for the simultaneous determination of naltrexone and this compound in biological matrices.
Method 1: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical (EC) Detection
This is a widely used and reliable method for TDM.[5][15][16]
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of serum or plasma, add an internal standard (e.g., nalorphine).
-
Make the sample alkaline (pH 9) with a suitable buffer.
-
Extract the analytes with an organic solvent (e.g., butyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Back-extract the analytes into an acidic solution (e.g., perchloric acid).
-
Inject a portion of the acidic extract into the HPLC system.[15]
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., potassium dihydrogenphosphate) with ion-pairing reagents.[15]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector set at an appropriate wavelength or an electrochemical detector.[5][15]
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound in the patient sample by comparing its peak area/height to that of the internal standard and the calibration curve.
-
| Parameter | Value | Reference(s) |
| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/mL | [5][15] |
| Recovery | ~75% | [5][15] |
| Precision (RSD) | < 6% (within-day and between-day) | [5] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it the gold standard for bioanalytical testing.[8][14][17]
Experimental Protocol:
-
Sample Preparation (Protein Precipitation or Solid-Phase Extraction):
-
Protein Precipitation: To a small volume of plasma or serum, add a protein precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., this compound-d4). Vortex and centrifuge. The supernatant is then analyzed.[17]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the sample. Wash the cartridge to remove interferences. Elute the analytes. Evaporate the eluent and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18 or Phenyl Hexyl).[14][17]
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, both containing a modifier like formic acid.[17]
-
Flow Rate: Typically 0.3 - 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
| Parameter | Value | Reference(s) |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [17] |
| Linearity | 0.5 - 200 ng/mL | [17] |
| Precision (RSD) | Typically < 15% | [9] |
Clinical Interpretation and TDM Plan
Effective TDM involves more than just measuring drug concentrations; it requires a systematic approach to interpreting the results and adjusting therapy accordingly.
Therapeutic Reference Range
Studies suggest that a combined plasma concentration of naltrexone and this compound may be predictive of treatment response.[9][10]
| Analyte | Therapeutic Range (8 hours post-dose) | Therapeutic Range (24 hours post-dose) | Reference(s) |
| Naltrexone + this compound | 17 - 50 ng/mL | 7 - 20 ng/mL | [9][10] |
It is important to note that these are suggested ranges, and the optimal concentration may vary between individuals. Higher levels of this compound have been associated with increased side effects, such as sedation.[18][19]
Factors Influencing this compound Levels
-
Genetic Polymorphisms: Variations in the genes encoding dihydrodiol dehydrogenases can lead to inter-individual differences in naltrexone metabolism and this compound concentrations.[6]
-
Liver Function: Since naltrexone is extensively metabolized in the liver, hepatic impairment can alter the formation of this compound.[3][5]
-
Drug Interactions: Although naltrexone is not metabolized by the cytochrome P450 system, the potential for interactions with drugs that affect dihydrodiol dehydrogenases exists.[2][6]
-
Patient Adherence: Non-adherence to the prescribed regimen is a common reason for sub-therapeutic drug concentrations.
Visualizations
Caption: Naltrexone Metabolism and Mechanism of Action.
Caption: Therapeutic Drug Monitoring Workflow for this compound.
Caption: Logical Framework for TDM-Guided Dose Adjustment.
References
- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Naltrexone - Wikipedia [en.wikipedia.org]
- 3. Chapter 4—Oral Naltrexone - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. getnaltrexone.com [getnaltrexone.com]
- 5. Analysis of naltrexone and its metabolite this compound in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 8. Naltrexone metabolism and concomitant drug concentrations in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Therapeutic Drug Monitoring of Naltrexone and 6β-Naltrexol During Anti-craving Treatment in Alcohol Dependence: Reference Ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naltrexone biotransformation and incidence of subjective side effects: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Naltrexone and 6β-naltrexol | Pathology [pathology.columbia.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. arch.ies.gov.pl [arch.ies.gov.pl]
- 16. DETERMINATION OF NALTREXONE AND this compound IN PLASMA BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY WITH COULOMETRIC DETECTION [iris.unimore.it]
- 17. researchgate.net [researchgate.net]
- 18. Serum this compound levels are related to alcohol responses in heavy drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synthesis of 6-beta-Naltrexol for Research Applications: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-beta-naltrexol, a key metabolite of naltrexone (B1662487), for research purposes. This compound is a peripherally selective opioid receptor antagonist and a neutral antagonist at the µ-opioid receptor, making it a valuable tool for investigating opioid receptor pharmacology and developing novel therapeutics.[1] This application note includes a detailed experimental protocol for its stereospecific synthesis from naltrexone, methods for its purification and characterization, and an overview of its pharmacological properties and relevant signaling pathways.
Introduction
This compound, also known as 6β-hydroxynaltrexone, is the major active metabolite of naltrexone, formed by the action of dihydrodiol dehydrogenases.[1] Unlike its parent compound, which is an inverse agonist, this compound acts as a neutral antagonist at the µ-opioid receptor (MOR).[1] This means it blocks the receptor without altering its basal signaling activity, a characteristic that may lead to a reduced potential for precipitating withdrawal symptoms in opioid-dependent subjects.[1] Its peripheral selectivity also makes it a target of interest for mitigating the gastrointestinal side effects of opioid agonists.
This protocol details the stereospecific reduction of naltrexone to this compound, a method reported to yield the desired epimer with high selectivity.
Data Summary
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅NO₄ | [2] |
| Molecular Weight | 343.42 g/mol (anhydrous basis) | [2] |
| Appearance | White powder | [2] |
| Storage Temperature | 2-8°C | [2] |
Opioid Receptor Binding Affinity (Ki)
| Receptor | Ki (nM) | Reference |
| µ-Opioid Receptor (MOR) | 2.12 | [1] |
| κ-Opioid Receptor (KOR) | 7.24 | [1] |
| δ-Opioid Receptor (DOR) | 213 | [1] |
Analytical Data
| Technique | Parameters and Observed Values | Reference |
| LC-MS/MS | Ion Transitions (m/z): 344 -> 326, 342 -> 324 (for naltrexone) | [3][4] |
| HPLC | Mobile Phase Example: Acetonitrile (B52724)/Potassium Dihydrogen Phosphate (19 mM) (10:45, v/v) with ion-pairing reagents. | [5] |
| Detection: Electrochemical or UV (220 nm) | [5][6] | |
| GC-MS | Derivatization with pentafluoropropionic anhydride (B1165640) is typically required. | [7] |
Experimental Protocols
Protocol 1: Stereospecific Synthesis of this compound from Naltrexone
This protocol is based on the stereospecific reduction of naltrexone using formamidinesulfinic acid in an alkaline aqueous medium, which has been reported to produce the 6-beta-hydroxy epimer with high yield and stereoselectivity.[8]
Materials:
-
Naltrexone hydrochloride
-
Formamidinesulfinic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, for pH adjustment)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Dissolution of Naltrexone: In a round-bottom flask, dissolve naltrexone hydrochloride in deionized water.
-
Basification: Slowly add an aqueous solution of sodium hydroxide to the naltrexone solution while stirring until the pH reaches approximately 10-11. This will precipitate the naltrexone free base.
-
Addition of Reducing Agent: To the stirred suspension, add formamidinesulfinic acid. The molar ratio of formamidinesulfinic acid to naltrexone should be optimized, but a starting point of 1.5 to 2 equivalents is recommended.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol (B129727), 9:1).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to a pH of approximately 7-8 with dilute hydrochloric acid.
-
Extraction: Extract the aqueous solution multiple times with dichloromethane or another suitable organic solvent. Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Expected Yield: 88.5%[8]
Protocol 2: Purification of this compound
The crude product from the synthesis will likely contain unreacted naltrexone and other impurities. Purification can be achieved through column chromatography followed by recrystallization.
Part A: Column Chromatography
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Crude this compound
-
Solvents for mobile phase (e.g., dichloromethane, methanol, ethyl acetate, hexane)
-
Chromatography column and accessories
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of a polar solvent in a non-polar solvent. A common system is a gradient of methanol in dichloromethane. The optimal gradient should be determined by TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.
Part B: Recrystallization
Materials:
-
Purified this compound from column chromatography
-
Suitable recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol/water or acetone/hexane)
-
Heating source (hot plate or water bath)
-
Erlenmeyer flask
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, dissolve the purified this compound in a minimal amount of the hot recrystallization solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Protocol 3: Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol). Ion-pairing reagents may be used.[5]
-
Detection: UV detection at 220 nm or electrochemical detection.[5][6]
-
Purity Assessment: Purity is determined by the area percentage of the product peak in the chromatogram. A purity of ≥96% is commercially available.[2]
B. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) in positive mode is commonly used.
-
Expected Ions: The protonated molecule [M+H]⁺ at m/z 344.[3][4]
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragment ions (e.g., m/z 326).[3][4]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts and coupling constants should be compared with literature data to confirm the structure and stereochemistry.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling
This compound exerts its effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of a ligand to a GPCR initiates a cascade of intracellular events. As a neutral antagonist, this compound occupies the receptor binding site, preventing both agonists and inverse agonists from binding and modulating receptor activity, but does not affect the receptor's basal signaling state.
Caption: Opioid receptor signaling cascade and the action of this compound.
Experimental Workflow for Synthesis and Analysis
The overall process for producing and verifying this compound for research use involves a series of sequential steps from synthesis to final characterization.
Caption: Workflow for the synthesis and analysis of this compound.
References
- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 2. 6β-Naltrexol hydrate ≥96% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Simultaneous analysis of naltrexone and its major metabolite, this compound, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of naltrexone and its metabolite this compound in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of naltrexone and this compound in plasma by solid-phase extraction and gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecific synthesis of the 6beta-hydroxy metabolites of naltrexone and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-beta-Naltrexol for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 6-beta-naltrexol for in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed methodologies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is the major active metabolite of naltrexone, a potent opioid antagonist.[1] For in vitro experiments, it is crucial that this compound is fully dissolved in the culture medium to ensure accurate and reproducible results. However, this compound is poorly soluble in aqueous solutions, which can lead to precipitation and inaccurate concentrations in your experiments.
Q2: What are the primary methods to improve the solubility of this compound?
A2: The primary strategies to enhance the solubility of this compound for in vitro assays include:
-
Using a Co-solvent: Initially dissolving the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
pH Adjustment: Modifying the pH of the solvent to ionize the molecule, which can significantly increase its aqueous solubility.
-
Using Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophilic shell of a cyclodextrin (B1172386).
-
Employing Co-solvent Systems: Using a combination of solvents and surfactants to improve solubility.
Q3: What is the recommended starting point for dissolving this compound?
A3: The most common and recommended starting point is to prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO). From this stock, you can make further dilutions into your aqueous experimental medium.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. However, it is always best to perform a vehicle control to assess the impact of the solvent on your specific cell line.
Troubleshooting Guides
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
Possible Cause 1: "Solvent Shock"
This occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.
Solution:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of media, and then add this intermediate dilution to the final volume.
-
Slow Addition and Mixing: Add the stock solution drop-wise to the culture medium while gently vortexing or swirling the medium. This allows for a more gradual change in the solvent environment.
-
Pre-warming the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
Possible Cause 2: Exceeding the Solubility Limit
The final concentration of this compound in your experiment may be higher than its solubility limit in the final solvent composition (culture medium with a low percentage of DMSO).
Solution:
-
Lower the Final Concentration: If your experimental design allows, reduce the final concentration of this compound.
-
Increase the Co-solvent Concentration: If your cells can tolerate it, you can slightly increase the final DMSO concentration (not exceeding 0.5% for most applications).
-
Use a Different Solubilization Method: If lowering the concentration is not an option, consider using a co-solvent system or cyclodextrins, which can achieve a higher final concentration in aqueous media.
Possible Cause 3: Interaction with Media Components
Components in the cell culture medium, such as proteins and salts in serum, can sometimes interact with the compound and reduce its solubility.
Solution:
-
Test in a Simpler Buffer: First, test the solubility of this compound in a simple buffered saline solution (like PBS) at the same final DMSO concentration. This will help you determine if media components are the primary issue.
-
Reduce Serum Concentration: If your experiment can be performed in lower serum conditions, this may improve the solubility of your compound.
Quantitative Data: Solubility of this compound
| Solvent/System | Solubility | Molar Concentration (approx.) | Notes |
| Water | Insoluble | - | |
| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL | ~35 mM | A high concentration stock solution can be prepared. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 7.3 mM | A co-solvent system for achieving higher aqueous concentrations. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 7.3 mM | Use of a cyclodextrin to enhance solubility. |
Molecular Weight of this compound: 343.42 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 343.42 g/mol * (1000 mg / 1 g) = 3.43 mg
-
-
Weigh the compound: Accurately weigh out 3.43 mg of this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using a Co-solvent System
This protocol is adapted from a general method for poorly soluble drugs and aims for a final concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution (e.g., 0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, prepare the co-solvent vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
To solubilize the this compound, add the DMSO stock solution to the co-solvent vehicle to a final DMSO concentration of 10%. For example, to make 1 mL of the final solution, add 100 µL of the 25 mg/mL this compound in DMSO stock to 900 µL of the co-solvent vehicle.
-
Vortex thoroughly until a clear solution is obtained. Sonication can be used to aid dissolution if necessary.
Protocol 3: Solubilization using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
This protocol aims to achieve a final concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD
-
Saline solution (e.g., 0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final solution, add the DMSO stock to the SBE-β-CD solution to a final DMSO concentration of 10%. For example, to make 1 mL of the final solution, add 100 µL of the 25 mg/mL this compound in DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly. The formation of the inclusion complex may take some time, so intermittent vortexing over 30-60 minutes may be required.
Protocol 4: pH Adjustment for Solubility Enhancement
This compound is a weakly basic compound, and its solubility can be increased in acidic conditions. The parent compound, naltrexone, has pKa values of approximately 8.38 and 9.93. It is likely that this compound has similar pKa values. Therefore, adjusting the pH to below the pKa of the tertiary amine will protonate it, increasing its aqueous solubility.
Materials:
-
This compound powder
-
Sterile water or a suitable buffer (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH)
-
Sterile, dilute HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment
-
pH meter
Procedure:
-
Prepare a suspension: Add the desired amount of this compound to a volume of sterile water or buffer to create a suspension.
-
Initial pH measurement: Measure the initial pH of the suspension.
-
Titrate with acid: Slowly add small volumes of dilute HCl while stirring and monitoring the pH. As the pH decreases, the this compound should start to dissolve.
-
Determine optimal pH: Continue adding acid until the solution becomes clear, indicating that the compound has dissolved. Record the pH at which complete dissolution occurs.
-
Empirical testing: It is recommended to test a range of pH values (e.g., from pH 4.0 to 7.0) to find the optimal balance between solubility and experimental compatibility.
-
Buffer selection: Once the optimal pH is determined, prepare a buffer at that pH for your experiments to maintain the solubility of this compound.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Troubleshooting flowchart for precipitation issues.
References
Technical Support Center: 6-beta-Naltrexol Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oral bioavailability of 6-beta-Naltrexol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and highly variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and how can we troubleshoot this?
A1: Low and variable plasma concentrations of this compound following oral administration can stem from several factors. Here’s a troubleshooting guide to address this issue:
-
Poor Aqueous Solubility: this compound's solubility can be a limiting factor for dissolution in the gastrointestinal tract.
-
Troubleshooting:
-
pH-adjustment: Evaluate the pH-solubility profile of your compound. Consider formulating it in a buffered solution at a pH that maximizes its solubility for in vivo studies.
-
Formulation Strategies: Explore the use of solubility enhancers such as cyclodextrins, co-solvents, or amorphous solid dispersions.[1] Lipid-based formulations can also improve the oral bioavailability of poorly water-soluble drugs.[2][3]
-
-
-
Low Intestinal Permeability: The ability of this compound to passively diffuse across the intestinal epithelium might be limited.
-
Troubleshooting:
-
In Vitro Permeability Assays: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). This will help you classify its permeability potential.
-
Permeation Enhancers: If permeability is confirmed to be low, consider the co-administration of well-characterized and safe permeation enhancers.[2]
-
-
-
Efflux Transporter Activity: While studies suggest naltrexone (B1662487) and naloxone (B1662785) are not P-glycoprotein (P-gp) substrates, the role of efflux transporters in this compound's disposition is not fully elucidated.[4] Efflux transporters like P-gp can pump the drug back into the intestinal lumen, reducing its net absorption.[5][6][7]
-
Troubleshooting:
-
In Vitro Transporter Assays: Use cell lines overexpressing specific transporters (e.g., P-gp, BCRP) to investigate if this compound is a substrate.
-
Co-administration with Inhibitors: In animal models, co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) can help determine if efflux is a significant barrier to absorption.[7]
-
-
-
Pre-systemic Metabolism: Although this compound is a metabolite of naltrexone, it can be further metabolized in the gut wall or liver.[8][9][10][11]
-
Troubleshooting:
-
Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the intrinsic clearance of this compound.
-
Identify Metabolites: Use techniques like LC-MS/MS to identify any further metabolites in plasma and urine samples.
-
-
Q2: How can we differentiate between poor absorption and rapid metabolism as the primary cause of low oral bioavailability for this compound?
A2: Distinguishing between these two phenomena is crucial for developing an effective formulation strategy. A well-designed experimental workflow can help you dissect these challenges.
-
Step 1: In Vitro Characterization:
-
Determine the aqueous solubility and dissolution rate of the drug substance.
-
Assess its permeability using a Caco-2 cell monolayer assay.
-
Evaluate its metabolic stability in liver microsomes and S9 fractions.
-
-
Step 2: Intravenous (IV) vs. Oral (PO) Administration in Animal Models:
-
Administer this compound both intravenously and orally to the same animal model (in a crossover design if possible).
-
High bioavailability after IV, low after PO: This suggests poor absorption is the primary issue.
-
Low bioavailability after both IV and PO, with a high clearance rate: This points towards rapid systemic metabolism and elimination.
-
Low bioavailability after PO, with significant levels of metabolites not seen after IV administration: This indicates extensive first-pass metabolism in the gut wall or liver.
-
Q3: What are the key physicochemical properties of this compound that we should consider in our formulation development?
A3: Understanding the physicochemical properties of this compound is fundamental to designing an effective oral dosage form.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 343.4 g/mol [12][13] | Within the range for good passive diffusion (Lipinski's Rule of Five). |
| LogP (XLogP3) | -0.4[12] | Indicates hydrophilicity, which might lead to lower membrane permeability. |
| Polar Surface Area | 73.2 Ų[12] | Within the acceptable range for oral absorption. |
| Hydrogen Bond Donors | 4[12] | Within the acceptable range for oral absorption. |
| Hydrogen Bond Acceptors | 5[12] | Within the acceptable range for oral absorption. |
The negative LogP value suggests that while solubility in aqueous environments might be reasonable, the compound's ability to partition into and cross the lipid bilayers of the intestinal epithelium could be a significant challenge.
Experimental Protocols
1. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) transport, add the drug solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the drug solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at predetermined time points.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
2. Metabolic Stability Assay in Human Liver Microsomes
-
Objective: To determine the in vitro metabolic stability of this compound.
-
Methodology:
-
Prepare an incubation mixture containing human liver microsomes, this compound, and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Include control incubations without the NADPH-regenerating system to account for non-enzymatic degradation.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t1/2) * (mL incubation / mg microsomal protein).
-
Visualizations
Caption: Metabolic conversion of Naltrexone to this compound.
Caption: Workflow for investigating this compound's oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 4. P-glycoprotein is not involved in the differential oral potency of naloxone and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 9. Analysis of naltrexone and its metabolite this compound in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Naltrexone biotransformation and incidence of subjective side effects: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C20H25NO4 | CID 631219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing 6-Beta-Naltrexol Dosage for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 6-beta-Naltrexol dosage for preclinical studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Naltrexone (B1662487)?
This compound is the major active metabolite of Naltrexone, an opioid receptor antagonist used in the management of opioid and alcohol use disorders.[1][2] Key differences include:
-
Mechanism of Action: While both are opioid antagonists, this compound acts as a neutral antagonist at the µ-opioid receptor (MOR), whereas Naltrexone is an inverse agonist.[1][3] This means this compound blocks the receptor without reducing its basal signaling activity, potentially leading to fewer withdrawal symptoms compared to Naltrexone in opioid-dependent subjects.[1][3]
-
Receptor Affinity: this compound has approximately half the affinity for the µ-opioid receptor compared to Naltrexone.[1] It exhibits a 3.5-fold selectivity for the MOR over the κ-opioid receptor (KOR) and a 100-fold selectivity over the δ-opioid receptor (DOR).[1]
-
Pharmacokinetics: In humans, following oral administration of Naltrexone, this compound is found at 10- to 30-fold higher concentrations in plasma than the parent drug due to extensive first-pass metabolism.[1] It also has a longer elimination half-life (12-18 hours) compared to Naltrexone (4 hours).[1][4]
-
Blood-Brain Barrier Penetration: this compound has a more limited capacity to cross the blood-brain barrier compared to Naltrexone.[1] However, at sufficient doses, it can still exert central opioid receptor antagonism.[1]
Q2: What are the typical starting doses for this compound in preclinical animal models?
Starting doses can vary significantly depending on the animal model, the route of administration, and the research question. Based on published studies, here are some general guidelines:
-
Rats (for alcohol consumption studies): Intraperitoneal (i.p.) injections of 7.5, 12.5, and 25 mg/kg have been shown to significantly decrease the consumption of a 6% ethanol (B145695) solution.[5]
-
Mice (for opioid antagonism studies): The ID50 (the dose required to produce a 50% reduction in the effect of an agonist) for this compound in blocking morphine-induced antinociception in the mouse hotplate test is 1300 µg/kg (1.3 mg/kg).[6]
-
Dogs (for pharmacokinetic studies): Single and multiple intramuscular (i.m.) injections of 0.2 mg/kg have been studied to characterize the pharmacokinetic profile.[7][8]
Q3: How does the potency of this compound compare to Naltrexone and Naloxone (B1662785) in vivo?
In vivo potency varies depending on the species and the measured effect:
-
In the mouse hotplate test, the order of potency for antagonizing morphine's effects is Naltrexone (ID50 = 7 µg/kg) > Naloxone (ID50 = 16 µg/kg) > this compound (ID50 = 1300 µg/kg).[6]
-
In studies on ethanol consumption in Wistar rats, Naltrexone was found to be approximately 25 times more potent than this compound at comparable ED50 doses.[8][9]
-
Despite its lower potency in some assays, this compound has a longer duration of action than both Naltrexone and Naloxone.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in animal response to this compound. | Inter-individual differences in metabolism. | Ensure a homogenous animal population (age, weight, sex). Increase the number of animals per group to improve statistical power. Consider measuring plasma concentrations of this compound to correlate with behavioral or physiological effects. |
| Unexpected sedative effects. | Off-target effects or interaction with other experimental conditions. | In a study with heavy drinkers, higher serum levels of this compound were associated with higher ratings of sedation before alcohol administration.[10][11] Carefully observe animals for signs of sedation and consider if the dose is too high for the intended study. |
| Precipitation of withdrawal symptoms in opioid-dependent animals. | Although less likely than with Naltrexone, high doses may still induce withdrawal. | This compound is significantly less potent than Naltrexone and Naloxone in precipitating withdrawal.[3] If withdrawal is observed, reduce the dose of this compound. |
| Lack of efficacy in blocking central opioid effects. | Insufficient dose to achieve adequate brain concentrations due to limited blood-brain barrier penetration. | Increase the dose of this compound. Consider a different route of administration that may enhance central nervous system (CNS) delivery, or use a research model that focuses on peripheral effects. |
| Injection site reactions with intramuscular administration. | Irritation from the vehicle or the compound itself. | Ensure the vehicle is appropriate and well-tolerated. Rotate injection sites and monitor for any signs of inflammation or discomfort. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (0.2 mg/kg, Intramuscular)
| Parameter | Single Dose | Multiple Doses (Day 7) |
| t1/2α (h) | 0.26 ± 0.23 | 0.19 ± 0.18 |
| t1/2β (h) | 4.77 ± 1.65 | 5.79 ± 1.50 |
| Cmax (ng/mL) | 81.65 ± 5.61 | 79.82 ± 10.5 |
| Tpeak (h) | 0.27 ± 0.07 | 0.18 ± 0.08 |
| CLs (L/kg/h) | 1.20 ± 0.06 | 1.12 ± 0.07 |
| V/Fc (L/kg) | 1.94 ± 0.15 | 2.10 ± 0.27 |
| AUC(0-t) (ng·h/mL) | 166.82 ± 7.68 | 173.23 ± 9.49 |
Data from a study in four Beagle dogs. No significant differences were observed between single and multiple dosing.[7][8]
Table 2: In Vivo Potency (ID50) of Opioid Antagonists in the Mouse Hotplate Test
| Antagonist | ID50 (µg/kg) |
| Naltrexone | 7 |
| Naloxone | 16 |
| This compound | 1300 |
ID50 is the dose required to produce a 50% reduction in the antinociceptive effect of morphine.[6]
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound on Ethanol Consumption in Rats
This protocol is adapted from studies investigating the effect of this compound on alcohol intake in Wistar rats.[5][9]
-
Animals: Male Wistar rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during the experimental sessions.
-
Induction of Ethanol Consumption: Rats are trained to drink a 6% (v/v) ethanol solution using a limited-access paradigm. This involves replacing their water bottle with the ethanol solution for a fixed period (e.g., 1 hour) at the same time each day.
-
Drug Administration: Once a stable baseline of ethanol consumption is established, rats are randomly assigned to receive intraperitoneal (i.p.) injections of either vehicle (saline) or this compound at various doses (e.g., 7.5, 12.5, 25 mg/kg). The injections are administered a set time (e.g., 30 minutes) before the start of the ethanol access period.
-
Measurement of Ethanol Consumption: The amount of ethanol solution consumed is measured by weighing the bottles before and after the access period.
-
Data Analysis: The effect of this compound on ethanol consumption is analyzed using appropriate statistical methods, such as ANOVA, to compare the different dose groups to the vehicle control group.
Protocol 2: Assessment of Opioid Antagonism using the Mouse Hotplate Test
This protocol is based on the methodology used to determine the in vivo potency of this compound.[6]
-
Animals: Male ICR mice are used for this assay.
-
Hotplate Apparatus: A hotplate apparatus is maintained at a constant temperature (e.g., 55°C).
-
Baseline Latency: The baseline latency for each mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping) when placed on the hotplate is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Agonist Administration: A standard dose of an opioid agonist, such as morphine, is administered to the mice.
-
Antagonist Administration: Different doses of this compound (or other antagonists) are administered at a specified time before the administration of the opioid agonist.
-
Post-Treatment Latency: At the time of peak effect of the agonist, the latency to the nociceptive response on the hotplate is measured again.
-
Data Analysis: The degree of antagonism is calculated as the percentage reduction in the antinociceptive effect of the agonist. Dose-response curves are generated, and the ID50 is calculated.
Visualizations
Caption: Mechanism of action of opioid agonists, Naltrexone, and this compound.
Caption: General workflow for optimizing this compound dosage in preclinical studies.
References
- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 2. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrexone - Wikipedia [en.wikipedia.org]
- 5. This compound reduces alcohol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics of 6beta-naltrexol after single and multiple intramuscular injections in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the effects of 6-beta naltrexol and naltrexone on the consumption of ethanol or sucrose using a limited-access procedure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serum this compound levels are related to alcohol responses in heavy drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 6-beta-Naltrexol in stock solutions
Welcome to the technical support center for 6-beta-Naltrexol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound stock solutions for experimental use.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has been stored for a few weeks. How can I be sure it hasn't degraded?
A1: The stability of your stock solution depends heavily on the storage conditions. For solutions stored in methanol (B129727), stability is generally maintained for up to one month at -20°C and up to six months at -80°C.[1] Serum standards have also shown stability for 30 days at -20°C.[2] To definitively assess degradation, you should re-quantify the concentration and check for degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the main this compound peak or the appearance of new peaks may indicate degradation.
Q2: What is the best solvent to use for preparing a this compound stock solution?
A2: Methanol is a commonly used and effective solvent for preparing this compound stock solutions, typically at a concentration of 1 mg/mL.[2] For cell-based assays, further dilution into aqueous buffers or cell culture media is necessary. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: I've noticed a precipitate in my stock solution after thawing. What should I do?
A3: A precipitate may form if the compound's solubility limit is exceeded upon cooling or if the solvent has evaporated over time. Gently warm the solution and vortex to redissolve the compound completely before use. To prevent this, ensure the vial is tightly sealed and consider preparing aliquots to avoid repeated freeze-thaw cycles, which can affect stability.[1] If the precipitate does not redissolve with warming and vortexing, it may indicate degradation or contamination, and the stock should be discarded.
Q4: Can I store my this compound stock solution at 4°C for short-term use?
A4: While data on short-term stability at 4°C is limited, it is generally not recommended. For optimal stability, frozen storage at -20°C or -80°C is strongly advised.[1][3] Storing at refrigerated temperatures may accelerate degradation compared to frozen conditions. For daily use, it is better to thaw a frozen aliquot and keep it on ice for the duration of the experiment, protecting it from light.
Q5: How should I handle the solid form of this compound?
A5: The solid (neat) form of this compound is stable for five years or more when stored at -20°C.[4] Handle the solid in a clean, dry environment to prevent contamination. When weighing, allow the container to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture onto the compound.
Data Summary: Recommended Storage Conditions
The following table summarizes the recommended storage conditions to prevent the degradation of this compound.
| Formulation | Solvent/Matrix | Concentration | Storage Temperature | Demonstrated Stability | Reference |
| Stock Solution | Methanol | 1 mg/mL | -20°C | 1 month (under nitrogen) | [1] |
| Methanol | 1 mg/mL | -80°C | 6 months (under nitrogen) | [1] | |
| Serum Standard | Cattle Serum | 100 ng/mL | -20°C | 30 days | [2] |
| Human Samples | Plasma/Milk | N/A | -20°C | 3 weeks | [3] |
| Plasma/Milk | N/A | -80°C | 6 weeks | [3] | |
| Solid Form | Neat Solid | N/A | -20°C | ≥ 5 years | [4] |
Visualizing the Mechanism of Action
This compound is a peripherally selective opioid receptor antagonist. Its primary mechanism involves competitively binding to opioid receptors, particularly the mu-opioid receptor (MOR), thereby blocking the action of endogenous or exogenous opioids.[5][6][7]
Experimental Protocols
Protocol: Assessment of this compound Stock Solution Stability by HPLC-UV
This protocol outlines a general procedure for assessing the stability of a this compound stock solution. Specific parameters should be optimized for your available instrumentation.
Objective: To quantify the concentration of this compound and detect potential degradation products over time.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Reference standard of this compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
1-Octanesulfonic acid sodium salt
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., ODS column)
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer solution containing sodium phosphate (e.g., 19 mM), 1-octanesulfonic acid (5 mM), and tetraethylammonium hydrogen sulfate (5 mM).
-
The mobile phase is a mixture of this aqueous buffer and acetonitrile. A common ratio is 45:10 (v/v) aqueous buffer to acetonitrile, but this should be optimized.[8]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Standard Curve Preparation:
-
Prepare a fresh stock solution of the this compound reference standard in methanol (e.g., 100 µg/mL).
-
Create a series of calibration standards by serially diluting the reference stock solution with the mobile phase to cover a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation (Time Point Analysis):
-
At each stability time point (e.g., Day 0, Day 7, Day 14, Day 30), retrieve an aliquot of your stored this compound stock solution.
-
Dilute the stock solution to fall within the range of your calibration curve using the mobile phase.
-
Transfer the diluted sample to an autosampler vial.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., ambient or controlled).
-
Set the flow rate (e.g., 1.2 mL/min).[2]
-
Set the UV detector wavelength for optimal detection of this compound (typically determined by a UV scan, often in the 210-230 nm range for opioids).
-
Inject the calibration standards, followed by your stability samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in your stability samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of the initial (Day 0) concentration remaining at each subsequent time point. A loss of >10% is often considered significant degradation.
-
Examine the chromatograms for the appearance of new peaks that are not present in the Day 0 sample. The presence and growth of these peaks over time indicate the formation of degradation products.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of naltrexone and its metabolite this compound in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of naltrexone and 6,beta-naltrexol in plasma and milk using gas chromatography-mass spectrometry. Application to studies in the lactating sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. getnaltrexone.com [getnaltrexone.com]
- 6. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. arch.ies.gov.pl [arch.ies.gov.pl]
Technical Support Center: Addressing Off-Target Effects of 6-beta-Naltrexol In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-beta-Naltrexol in in vivo experiments. The information is designed to help address specific issues that may arise during your research.
Troubleshooting Guide for Unexpected In Vivo Effects
While this compound is known for its antagonist activity at opioid receptors, unexpected experimental outcomes can occur. These may stem from its activity at different opioid receptor subtypes (on-target effects) or, less commonly, from interactions with other molecular targets (off-target effects). This guide provides a structured approach to troubleshooting.
| Experimental Observation | Potential Cause | Recommended Action |
| Incomplete antagonism of a mu-opioid receptor (MOR) agonist's central effects (e.g., analgesia). | - Insufficient dose of this compound to achieve adequate CNS penetration and receptor occupancy.[1][2][3] - The MOR agonist has exceptionally high efficacy or is administered at a very high dose. | - Perform a dose-response study to determine the optimal dose of this compound for central MOR antagonism. - Characterize the potency of the MOR agonist in your specific assay. |
| Unexpected behavioral effects not typical of MOR antagonism (e.g., sedation, altered locomotion). | - Activity at kappa-opioid receptors (KOR) or delta-opioid receptors (DOR).[1][2][3] - Potential, though currently undocumented, off-target effects on other CNS receptors. | - Use selective KOR and DOR antagonists to determine if the observed effects are mediated by these receptors. - Conduct a comprehensive behavioral phenotyping array. |
| Discrepancy between in vitro binding affinity and in vivo potency. | - Pharmacokinetic factors such as metabolism, distribution, and blood-brain barrier penetration.[4] - this compound is a major metabolite of naltrexone (B1662487) and has a longer half-life.[5] | - Perform pharmacokinetic studies to determine the concentration of this compound in plasma and relevant tissues at different time points. |
| Reduced efficacy in opioid-dependent animals compared to naive animals. | - this compound is a neutral antagonist and has a lower propensity to precipitate withdrawal compared to inverse agonists like naltrexone.[1][2] | - Use a higher dose of this compound in dependent animals. - Compare its effects to a known inverse agonist like naltrexone in the same model.[1] |
| Variable effects on gastrointestinal motility. | - Complex interplay of central and peripheral opioid receptor antagonism.[6] - Dose-dependent effects on different segments of the GI tract. | - Utilize peripherally restricted opioid antagonists (e.g., methylnaltrexone) to differentiate between central and peripheral effects. - Measure transit time in different sections of the GI tract. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| This compound | 2.12 | 7.24 | 213 |
Data sourced from publicly available information.
Table 2: In Vivo Potency (ID50) in Mice (Hot-Plate Test)
| Compound | ID50 (µg/kg) |
| This compound | 1300 |
| Naltrexone | 7 |
| Naloxone (B1662785) | 16 |
This data indicates that in this specific in vivo assay, this compound is less potent than naltrexone and naloxone at blocking the central analgesic effects of morphine.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely selective for the mu-opioid receptor?
A1: No, this compound is not completely selective for the MOR. It also has affinity for the KOR and, to a much lesser extent, the DOR.[1][2][3] Its in vivo effects are therefore a composite of its interactions with all three opioid receptor subtypes.
Q2: What is the key difference between this compound and naltrexone in vivo?
A2: The primary difference is that this compound is a neutral antagonist, while naltrexone is an inverse agonist at the MOR.[1][2] This means that this compound blocks the receptor without affecting its basal signaling activity, resulting in a significantly lower potential to precipitate withdrawal symptoms in opioid-dependent subjects compared to naltrexone.[1][2]
Q3: I am observing an unexpected phenotype in my in vivo experiment with this compound. How can I determine if it is an off-target effect?
A3: Since there is limited data on non-opioid receptor off-target effects of this compound, the first step is to rule out on-target effects. This can be done by:
-
Using selective antagonists: Co-administer selective antagonists for KOR and DOR to see if the unexpected phenotype is blocked.
-
Using a structurally unrelated opioid antagonist: If a different opioid antagonist with a distinct chemical structure does not produce the same effect, it might suggest an off-target action of this compound.
-
In vitro receptor screening: If the phenotype is significant and reproducible, consider screening this compound against a broad panel of receptors and enzymes to identify potential off-target interactions.
Q4: How does the route of administration impact the effects of this compound?
A4: The route of administration significantly affects the pharmacokinetics and, consequently, the observed effects of this compound. Oral administration will result in first-pass metabolism, while intravenous or subcutaneous administration will lead to more direct entry into the systemic circulation. Its ability to cross the blood-brain barrier is also a critical factor, and the effective central concentration will depend on both the dose and the route of administration.
Q5: Can this compound antagonize both opioid agonists and inverse agonists?
A5: Yes, as a neutral antagonist, this compound can antagonize the effects of both opioid receptor agonists (which increase signaling) and inverse agonists (which decrease basal signaling).
Experimental Protocols
Protocol 1: Assessing Central Opioid Antagonism using the Tail-Flick Test in Mice
This protocol is used to evaluate the ability of this compound to block the analgesic effects of a MOR agonist.
Materials:
-
Tail-flick analgesia meter
-
Mouse restrainers
-
This compound solution
-
MOR agonist solution (e.g., morphine)
-
Vehicle control solution
-
Sterile cloths
Procedure:
-
Acclimatization: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Acclimate the mice to the restrainers by placing them in the restrainers for brief periods on a few occasions before the test day.
-
Baseline Latency: Gently place the mouse in the restrainer with its tail exposed. Position the tail in the groove of the tail-flick meter. A high-intensity light beam will be directed at the tail.[7] The time it takes for the mouse to flick its tail out of the beam is automatically recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[8]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Agonist Administration: At a predetermined time after the antagonist administration (based on expected peak effect), administer the MOR agonist.
-
Post-treatment Latency: At the time of expected peak effect of the agonist, measure the tail-flick latency again.
-
Data Analysis: The degree of antagonism is determined by the extent to which this compound prevents the agonist-induced increase in tail-flick latency.
Protocol 2: Evaluating Peripheral Opioid Antagonism using the Charcoal Meal Gastrointestinal Transit Assay in Mice
This protocol assesses the effect of this compound on opioid-induced constipation.
Materials:
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia)
-
This compound solution
-
Opioid agonist solution (e.g., morphine)
-
Vehicle control solution
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fasting: Fast the mice for a defined period (e.g., 6-18 hours) before the experiment, with free access to water.[9][10]
-
Drug Administration: Administer this compound or vehicle, followed by the opioid agonist or vehicle at appropriate pre-determined times.
-
Charcoal Meal Administration: Administer the charcoal meal suspension orally via gavage (e.g., 0.1 mL/10 g body weight).[11]
-
Euthanasia and Dissection: At a fixed time after charcoal administration (e.g., 20-30 minutes), humanely euthanize the mice.[11] Carefully dissect the abdomen and expose the gastrointestinal tract.
-
Measurement: Measure the total length of the small intestine from the pyloric sphincter to the cecum. Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. A decrease in this percentage indicates constipation. The ability of this compound to reverse the agonist-induced decrease in transit is a measure of its peripheral antagonist activity.
Visualizations
Caption: Signaling pathways of this compound and opioid agonists at opioid receptors.
Caption: Experimental workflow for investigating the in vivo effects of this compound.
Caption: A logical diagram for troubleshooting unexpected in vivo effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential in vivo potencies of naltrexone and 6beta-naltrexol in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of naltrexone and its metabolite this compound in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate [mdpi.com]
- 7. web.mousephenotype.org [web.mousephenotype.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with 6-beta-Naltrexol
This technical support center is designed for researchers, scientists, and drug development professionals investigating the central nervous system (CNS) effects of 6-beta-Naltrexol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration a concern?
A1: this compound is the major active metabolite of naltrexone (B1662487), a mu-opioid receptor antagonist used in the treatment of opioid and alcohol dependence.[1] While it is considered a peripherally selective opioid receptor antagonist, it does possess the ability to cross the blood-brain barrier (BBB) and exert effects on the central nervous system.[2] However, its capacity to cross the BBB is limited, which can be a significant hurdle for researchers aiming to study its central effects or develop it as a CNS therapeutic.[2] Understanding and overcoming these penetration issues are crucial for accurate preclinical assessment and potential therapeutic development.
Q2: What are the primary mechanisms that limit this compound's entry into the brain?
A2: The primary obstacles to this compound's brain entry are inherent to the structure and function of the blood-brain barrier. These include:
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), that actively transport a wide range of substances, including some drugs, out of the brain and back into the bloodstream.[3][4][5] While it's established that naltrexone itself is not a P-gp substrate, the interaction of this compound with P-gp and other efflux transporters is a critical area of investigation.[6]
-
Physicochemical Properties: The ability of a molecule to cross the BBB is heavily influenced by its size, lipophilicity (fat solubility), and charge.[3][7] Molecules that are large or have a high degree of polarity tend to have more difficulty passively diffusing across the tightly packed endothelial cells of the BBB.
Q3: How does the brain penetration of this compound compare to its parent compound, naltrexone?
A3: Naltrexone is known to have good BBB permeability.[8] In contrast, this compound exhibits significantly lower in vivo potency in blocking central opioid receptors, suggesting poorer brain penetration compared to naltrexone.[9][10] Studies in rhesus monkeys have shown naltrexone to be substantially more potent than this compound in antagonizing morphine's effects in the CNS.[6]
Q4: What are the potential strategies to enhance the brain delivery of this compound?
A4: Several strategies can be explored to improve the CNS penetration of this compound:
-
Inhibition of P-glycoprotein: If this compound is found to be a substrate of P-gp, co-administration with a P-gp inhibitor could increase its brain concentration.[11]
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. Designing a more lipophilic prodrug of this compound could enhance its ability to cross the BBB, after which it would be metabolized to the active compound.[6][12][13][14][15]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.[16][17][18] These nanoparticles can be engineered to target specific receptors on the BBB to further enhance uptake.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments aimed at assessing and improving the BBB penetration of this compound.
In Vitro Permeability Assays (e.g., PAMPA, Caco-2)
| Problem | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in PAMPA | - Compound precipitation in the donor well.- High binding of the compound to the artificial membrane.- Incorrect pH of the buffer, affecting the ionization state of this compound. | - Visually inspect the donor well for precipitation and consider reducing the compound concentration.- Analyze the amount of compound retained in the membrane; high retention may not correlate with high translocation.- Ensure the buffer pH is optimized to favor the neutral, more permeable form of the compound.[19] |
| High efflux ratio in Caco-2 assays suggesting P-gp substrate activity | - this compound is actively transported by P-glycoprotein or other efflux pumps expressed in Caco-2 cells. | - Confirm P-gp involvement by conducting the assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A significant reduction in the efflux ratio would confirm P-gp interaction. |
| Inconsistent or highly variable permeability results | - Poor cell monolayer integrity (in cell-based assays).- Inconsistent coating of the artificial membrane (in PAMPA).- Issues with the analytical method (e.g., LC-MS/MS). | - Regularly check cell monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).- Ensure a standardized and consistent procedure for coating PAMPA plates.- Validate the analytical method for accuracy, precision, and linearity in the relevant matrices. |
In Vivo Studies (e.g., Microdialysis, Brain Tissue Homogenate Analysis)
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable brain concentrations of this compound | - Poor BBB penetration.- Rapid metabolism in the brain.- Active efflux from the brain. | - Confirm the integrity of the BBB in your animal model.- Investigate potential brain-specific metabolism of this compound.- Co-administer with a broad-spectrum efflux pump inhibitor to assess the role of active transport. |
| Discrepancy between in vitro and in vivo results | - In vitro models may not fully replicate the complexity of the in vivo BBB, including the presence of all relevant transporters and metabolic enzymes. | - Use multiple in vitro models to build a more comprehensive picture.- Consider the limitations of each model when interpreting the data.- Whenever possible, validate in vitro findings with in vivo experiments. |
| Difficulty in quantifying low brain concentrations | - The analytical method lacks the required sensitivity. | - Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ).- Consider using radiolabeled this compound for more sensitive detection. |
Data Presentation
In Vivo Brain and Plasma Concentrations of this compound in Mice
The following table summarizes the brain-to-plasma concentration ratios (Kp) of this compound in mice at various postnatal (P) and embryonic (E) stages, providing insights into the developmental regulation of its BBB penetration.
| Age | Time Post-Injection (min) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio (Kp) | Reference |
| E17 | 45 | ~1500 | ~500 | ~3.0 | [20] |
| E17 | 120 | ~1000 | ~60 | ~16.7 | [20] |
| P7 | 45 | ~3000 | ~3600 | ~0.83 | [20] |
| P14 | 45 | ~2000 | ~2500 | ~0.8 | [20] |
| P20 | 45 | ~500 | ~1000 | ~0.5 | [20] |
| P32 | 45 | ~100 | ~170 | ~0.59 | [20] |
| Adult | 45 | ~200 | ~930 | ~0.22 | [20] |
Note: Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Plasma Concentrations of Naltrexone and this compound in Humans
This table presents typical plasma concentrations of naltrexone and its major metabolite, this compound, in humans following naltrexone administration.
| Treatment | Time Post-Dose | Naltrexone Plasma Concentration (ng/mL) | This compound Plasma Concentration (ng/mL) | Reference |
| 50 mg oral naltrexone | 8 hours | 0.8 ± 2.8 | 17 ± 13 | [21] |
| 1.7 g naltrexone implant | ~30-80 days | ~1.5-3 times lower than this compound | - | [22] |
| 3.4 g naltrexone implant | ~30-80 days | ~1.5-3 times lower than this compound | - | [8] |
Experimental Protocols
In Vitro BBB Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, non-cell-based assay that predicts passive permeability across an artificial lipid membrane, simulating the BBB.[4][19][23][24][25][26][27]
Methodology:
-
Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid mixture that mimics the composition of the brain's endothelial cell membranes (e.g., porcine brain polar lipid extract in dodecane). Allow the solvent to evaporate completely.
-
Prepare Compound Solutions: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration. A small amount of a co-solvent like DMSO may be used to ensure solubility, but the final concentration should be kept low (typically <1%).
-
Load the Plates: Add the this compound solution to the donor wells and fresh buffer to the acceptor plate wells.
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the apparent permeability coefficient using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
In Vivo Brain Penetration Study using Microdialysis
Principle: In vivo microdialysis is a technique used to measure the unbound concentration of a drug in the extracellular fluid of a specific brain region in a freely moving animal, providing a direct measure of target site exposure.[1][10][28][29][30]
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex) of the experimental animal (e.g., rat, mouse). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Allow for a 1-2 hour equilibration period to establish a stable baseline.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Dialysate Collection: Collect dialysate samples at predetermined time intervals into collection vials.
-
Blood Sampling: Collect parallel blood samples at corresponding time points to determine plasma concentrations of this compound.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: Plot the brain extracellular fluid and plasma concentration-time profiles. Calculate pharmacokinetic parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess BBB penetration.
Mandatory Visualizations
Caption: Troubleshooting workflow for low in vivo brain concentrations.
References
- 1. Enhancement of transdermal delivery of this compound via a codrug linked to hydroxybupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. toolify.ai [toolify.ai]
- 4. Blood naltrexone and this compound levels following naltrexone implant: comparing two naltrexone implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein is not involved in the differential oral potency of naloxone and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of naltrexone and its metabolite this compound in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 12. Nanoparticle delivery systems for substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid-induced mast cell activation and vascular responses is not mediated by mu-opioid receptors: an in vivo microdialysis study in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted prodrug design to optimize drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Impact of P-Glycoprotein on Opioid Analgesics: What’s the Real Meaning in Pain Management and Palliative Care? [ouci.dntb.gov.ua]
- 16. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. anthropic.com [anthropic.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design of naltrexone-loaded hydrolyzable crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of Naltrexone Diclofenac Codrugs for Sustained Drug Delivery Across Microneedle-Treated Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 27. PAMPA | Evotec [evotec.com]
- 28. sketchviz.com [sketchviz.com]
- 29. dovepress.com [dovepress.com]
- 30. Application of microdialysis to the pharmacokinetics of analgesics: problems with reduction of dialysis efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-β-Naltrexol
Welcome to the technical support center for the synthesis of 6-β-Naltrexol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetic 6-β-Naltrexol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-β-Naltrexol?
The most prevalent method for synthesizing 6-β-Naltrexol is through the stereoselective reduction of the 6-keto group of Naltrexone (B1662487). Various reducing agents can be employed, with the choice of agent significantly impacting the yield and the stereoselectivity of the product.
Q2: What is the key challenge in the synthesis of 6-β-Naltrexol?
The primary challenge is to control the stereochemistry of the reduction of the 6-keto group of naltrexone. The reaction can produce both the desired 6-β-Naltrexol and the undesired 6-α-Naltrexol diastereomer. Maximizing the formation of the beta isomer while minimizing the alpha isomer is crucial for a high-yield synthesis.
Q3: What are the typical yields for 6-β-Naltrexol synthesis?
Yields can vary significantly depending on the chosen synthetic route and reaction conditions. A highly effective method involves the stereospecific reduction of naltrexone using formamidinesulfinic acid in an aqueous alkaline medium, which has been reported to produce 6-β-Naltrexol in a yield of 88.5% with no detectable amount of the 6-α epimer.[1] Another method has reported a yield of 73% with a purity of 97% for the β-form and 3% for the α-form.
Q4: How does the purity of the starting Naltrexone affect the reaction?
The purity of the starting Naltrexone is critical for achieving a high yield and purity of 6-β-Naltrexol. Impurities in the Naltrexone starting material can interfere with the reduction reaction, leading to the formation of side products and a lower overall yield. It is highly recommended to use high-purity Naltrexone for this synthesis.
Q5: What analytical methods are suitable for determining the ratio of 6-β-Naltrexol to 6-α-Naltrexol?
Several analytical techniques can be used to separate and quantify the diastereomers of naltrexol. High-Performance Liquid Chromatography (HPLC) is a commonly used method. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also effective for the sensitive detection and quantification of both isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6-β-Naltrexol.
Problem 1: Low Overall Yield of 6-β-Naltrexol
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Check Reagent Quality: The reducing agent, especially formamidinesulfinic acid, should be of high purity and stored under appropriate conditions to prevent degradation. |
| Suboptimal Reaction Conditions | - pH of the Medium: For the formamidinesulfinic acid reduction, maintaining an aqueous alkaline medium is crucial for the stereospecificity and efficiency of the reaction.[1] Verify and adjust the pH as needed. - Solvent Quality: Use high-purity, dry solvents to avoid unwanted side reactions. |
| Degradation of Starting Material or Product | - Naltrexone Stability: Naltrexone can degrade under harsh acidic or basic conditions. While the formamidinesulfinic acid reduction is performed in an alkaline medium, prolonged exposure or excessively high pH should be avoided. |
| Inefficient Work-up and Extraction | - Extraction pH: During the work-up procedure, ensure the pH of the aqueous layer is optimized for the extraction of 6-β-Naltrexol into the organic solvent. - Choice of Extraction Solvent: Use an appropriate organic solvent with good partitioning characteristics for 6-β-Naltrexol. |
Problem 2: High Proportion of 6-α-Naltrexol Impurity
| Potential Cause | Troubleshooting Step |
| Non-Stereoselective Reducing Agent | - Choice of Reagent: The use of less stereoselective reducing agents is a primary cause of 6-α-Naltrexol formation. The use of formamidinesulfinic acid in an aqueous alkaline medium is reported to be highly stereospecific for the formation of the 6-β isomer.[1] |
| Incorrect Reaction Conditions | - Temperature Control: The temperature of the reaction can influence stereoselectivity. Ensure the reaction is carried out at the recommended temperature. - pH of the Medium: The alkaline conditions are critical for the stereospecificity of the formamidinesulfinic acid reduction.[1] |
| Isomerization during Work-up or Purification | - Avoid Harsh Conditions: Exposure to acidic or basic conditions during work-up and purification should be minimized to prevent potential epimerization at the C-6 position. |
Problem 3: Difficulty in Purifying 6-β-Naltrexol
| Potential Cause | Troubleshooting Step |
| Presence of Closely Related Impurities | - Chromatography Optimization: If using column chromatography, screen different solvent systems and stationary phases to achieve optimal separation of 6-β-Naltrexol from its impurities. - Recrystallization: Diastereomeric recrystallization can be an effective method for separating 6-β-Naltrexol from 6-α-Naltrexol. Experiment with different solvent systems to find one that allows for the selective crystallization of the desired isomer. |
| Formation of Emulsions during Extraction | - Break Emulsions: If emulsions form during the liquid-liquid extraction, they can be broken by adding a small amount of brine or by centrifugation. |
| Product Oiling Out During Crystallization | - Solvent Selection: The choice of solvent for crystallization is critical. The product should be sparingly soluble at low temperatures and highly soluble at high temperatures. - Cooling Rate: A slow cooling rate during crystallization can promote the formation of well-defined crystals and prevent oiling out. |
Experimental Protocols
High-Yield Stereospecific Synthesis of 6-β-Naltrexol using Formamidinesulfinic Acid
This protocol is based on the method reported by Chatterjie et al., which provides a high yield and stereospecificity.[1]
Materials:
-
Naltrexone
-
Formamidinesulfinic acid
-
Aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution)
-
Appropriate organic solvent for extraction (e.g., chloroform, dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Solvents for crystallization
Procedure:
-
Dissolve Naltrexone in an aqueous alkaline medium.
-
Add formamidinesulfinic acid to the solution.
-
Stir the reaction mixture at the recommended temperature for the specified duration. The progress of the reaction should be monitored by TLC or HPLC.
-
After the reaction is complete, neutralize the mixture carefully with an appropriate acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 6-β-Naltrexol by crystallization from a suitable solvent system to obtain the final product.
Note: The exact concentrations, temperature, and reaction time are critical parameters and should be optimized based on the specific experimental setup.
Visualizations
Caption: Reaction pathway for the synthesis of 6-β-Naltrexol.
Caption: Troubleshooting workflow for low yield of 6-β-Naltrexol.
Caption: Key parameters influencing the yield and purity of 6-β-Naltrexol.
References
troubleshooting variability in 6-beta-Naltrexol pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in 6-beta-naltrexol pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important in pharmacokinetic studies?
A1: this compound is the major and active metabolite of naltrexone (B1662487), a medication used to treat opioid and alcohol use disorders.[1][2] Naltrexone undergoes extensive first-pass metabolism in the liver, where cytosolic dihydrodiol dehydrogenase enzymes convert it to this compound.[1] At steady state, plasma concentrations of this compound can be 10- to 30-fold higher than those of naltrexone.[1] Given its high concentrations and pharmacological activity as an opioid receptor antagonist, measuring this compound is crucial for understanding the overall therapeutic and potential side effects of naltrexone treatment.[3][4][5] Variability in the formation of this compound can influence patient outcomes and compliance.[6][7]
Q2: What are the primary sources of variability in this compound pharmacokinetic studies?
A2: Variability in this compound pharmacokinetics can arise from several factors:
-
Genetic Polymorphisms: Intersubject variability in the genes encoding metabolizing enzymes, such as dihydrodiol dehydrogenase DD4 and aldo-keto reductase 1C4 (AKR1C4), can significantly alter the rate of this compound formation.[6][7][8][9] Polymorphisms in UGT2B7, an enzyme involved in the glucuronidation of naltrexone and its metabolites, can also contribute to variability.[10][11]
-
Drug-Drug Interactions: Co-administration of other drugs can inhibit the metabolism of naltrexone. For instance, steroid hormones like testosterone (B1683101) and dihydrotestosterone (B1667394) have been shown to be potent competitive inhibitors of this compound formation.[6][7]
-
Patient Characteristics: Factors such as age, weight, sex, and the presence of hepatic or renal impairment can influence drug metabolism and elimination.[12][13]
-
Formulation and Route of Administration: Oral naltrexone undergoes extensive first-pass metabolism, leading to high levels of this compound.[3] In contrast, intramuscular depot injections bypass this initial metabolism, resulting in a lower ratio of this compound to naltrexone.[4][14][15]
-
Pre-analytical and Analytical Variables: Issues with sample collection, handling, storage, and the analytical method itself can introduce significant variability.
Q3: What are the recommended bioanalytical methods for quantifying this compound?
A3: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive and specific method for the simultaneous determination of naltrexone and this compound in biological matrices like plasma and serum.[16][17][18] Gas chromatography-mass spectrometry (GC-MS) is another robust method, though it may require derivatization of the analytes.[19][20][21] HPLC with electrochemical detection has also been successfully employed.[22]
Troubleshooting Guides
Issue 1: High Variability in this compound Concentrations Between Subjects
| Possible Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Metabolizing Enzymes | • Genotype subjects for known polymorphisms in genes like AKR1C4 and UGT2B7 to correlate with pharmacokinetic data.[8][10] • Stratify data analysis based on genotype to identify population-specific pharmacokinetic profiles. |
| Drug-Drug Interactions | • Obtain and review a complete list of all concomitant medications for each subject. • Investigate potential inhibitory effects of co-administered drugs on naltrexone metabolism, particularly steroids.[6][7] |
| Undisclosed Medication or Substance Use | • Implement thorough subject screening and questioning regarding the use of prescription, over-the-counter, and illicit substances. |
| Patient Demographics | • Ensure that patient characteristics such as age, weight, and sex are accurately recorded and considered as covariates in the pharmacokinetic modeling.[12] |
Issue 2: Poor Peak Shape (Tailing, Splitting) in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | • Flush the column with a strong solvent, such as 100% isopropanol, to remove contaminants.[23] • If flushing does not resolve the issue, reverse-flush the column (if permitted by the manufacturer). • If the problem persists, the column may be degraded and require replacement. |
| Inappropriate Injection Solvent | • Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[23] The sample should ideally be dissolved in the mobile phase. |
| Secondary Interactions with Column Matrix | • Adjust the mobile phase pH to ensure the analyte is in a single ionic state. • Consider using a different column chemistry (e.g., a phenyl-hexyl instead of a standard C18) that may have different selectivity.[16] |
| Extra-Column Volume | • Minimize the length and diameter of tubing between the injector, column, and detector. • Ensure all fittings are properly connected to avoid dead volume.[23] |
Issue 3: Inconsistent or Low Analyte Recovery During Sample Preparation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solid-Phase Extraction (SPE) Protocol | • Optimize the SPE method by testing different sorbents, wash solutions, and elution solvents. • Ensure the pH of the sample and solutions is appropriate for the chosen SPE chemistry. • Verify that the sample is not being loaded onto the SPE cartridge too quickly. |
| Inefficient Liquid-Liquid Extraction (LLE) | • Experiment with different organic solvents and pH conditions for the aqueous and organic phases to maximize partitioning of this compound. • Ensure adequate mixing (vortexing) and phase separation (centrifugation). |
| Analyte Instability | • Investigate the stability of this compound under the extraction conditions. Bench-top stability tests have shown it to be stable for at least 24 hours in plasma.[19][20] • Minimize the time samples are at room temperature during processing. |
Issue 4: Matrix Effects Leading to Ion Suppression or Enhancement in LC-MS/MS
| Possible Cause | Troubleshooting Steps |
| Co-elution of Endogenous Components | • Improve chromatographic separation by modifying the gradient, flow rate, or mobile phase composition to separate this compound from interfering matrix components. • Enhance sample cleanup using a more rigorous SPE or LLE protocol. |
| Phospholipid Contamination | • If performing protein precipitation, consider alternative sample preparation methods like SPE or LLE, which are more effective at removing phospholipids. • Use a phospholipid removal plate or column during sample preparation. |
| High Salt Concentration | • Ensure that salts from buffers used in sample preparation are adequately removed before injection, as they can cause ion suppression. |
Data Presentation
Table 1: Summary of Bioanalytical Method Performance for this compound
| Parameter | HPLC-ECD[22] | GC-MS[19] | LC-MS/MS[18] |
| Matrix | Human Plasma | Human Plasma | Human, Rat, Rabbit Plasma |
| Extraction | LLE | SPE | LLE |
| LLOQ | 0.5 ng/mL | 0.1 ng/mL | 0.1 ng/mL |
| Intra-assay Precision (CV%) | < 10% | 3.1 - 5.7% | < 13% at LLOQ, < 10% higher conc. |
| Inter-assay Precision (CV%) | < 10% | 5.9 - 9.1% | < 13% at LLOQ, < 10% higher conc. |
| Accuracy | < 16% | 110 - 113% of target | < 13% at LLOQ, < 10% higher conc. |
| Recovery | Not Reported | 75 - 76% | Not Reported |
Table 2: Factors Influencing Clearance of Naltrexone and this compound[12]
| Analyte | Factor | Effect on Clearance (CL) |
| Naltrexone | Weight | Increase of 0.548 L/h/kg |
| Age | Decrease of 0.108 L/h/year | |
| Alcohol/Opioid Dependence | 23% Higher | |
| This compound | Creatinine Clearance | Increase of 0.229 L/h/mL/min |
| Alkaline Phosphatase | Decrease of 0.130 L/h/IU/L | |
| Smoking | 18% Higher | |
| Alcohol/Opioid Dependence | 18% Higher |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for GC-MS Analysis
This protocol is adapted from the methodology described by Monti et al. (1997).[19][20]
-
Internal Standard Addition: To 1 mL of plasma, add deuterated internal standards for naltrexone and this compound.
-
Sample Pre-treatment: Add 1 mL of pH 9.0 carbonate buffer and vortex.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) and then pH 6.0 phosphate (B84403) buffer through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water, followed by 0.1 M acetic acid, and then methanol to remove interfering substances.
-
Analyte Elution: Elute the naltrexone and this compound from the cartridge using a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue and add pentafluoropropionic anhydride (B1165640) to derivatize the analytes at room temperature.
-
Final Preparation: Evaporate the derivatization agent and reconstitute the sample in a suitable solvent for GC-MS injection.
Protocol 2: Enzymatic Hydrolysis of this compound Glucuronide in Urine
This is a general protocol for the enzymatic hydrolysis of glucuronidated metabolites.[16][24][25]
-
Sample Preparation: To 50 µL of urine, add 450 µL of a master mix containing an appropriate buffer (e.g., 0.02 M phosphate buffer, pH 7.5).
-
Internal Standard: Add a deuterated internal standard for this compound.
-
Enzyme Addition: Add a specified amount of β-glucuronidase enzyme (e.g., from E. coli or abalone). The amount of enzyme may need to be optimized based on the expected concentration of the glucuronide.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 55-60°C) for a designated time (e.g., 30-60 minutes). Incubation time and temperature should be optimized for complete hydrolysis.
-
Reaction Quenching/Protein Precipitation: Stop the enzymatic reaction by adding a precipitating agent, such as trichloroacetic acid or acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS.
Visualizations
Caption: Metabolic pathway of naltrexone.
Caption: Solid-Phase Extraction (SPE) workflow.
Caption: Troubleshooting logic for PK variability.
References
- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 2. Naltrexone biotransformation and incidence of subjective side effects: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, safety, and tolerability of a depot formulation of naltrexone in alcoholics: an open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Kinetics and inhibition of the formation of 6beta-naltrexol from naltrexone in human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Age and Genetics on Naltrexone Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic polymorphism of UDP-glucuronosyltransferase 2B7 (UGT2B7) at amino acid 268: ethnic diversity of alleles and potential clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UGT2B7 UDP glucuronosyltransferase family 2 member B7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of naltrexone and this compound in plasma by solid-phase extraction and gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Determination of naltrexone and this compound in human plasma following implantation of naltrexone pellets using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of naltrexone and its major metabolite, this compound, in human plasma using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. imcstips.com [imcstips.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Withdrawal Symptoms in Opioid-Dependent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with opioid-dependent models. Our goal is to help you navigate common experimental challenges and minimize withdrawal symptoms to ensure the validity and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: We are observing high variability in the severity of withdrawal signs in our naloxone-precipitated withdrawal model in mice. What could be the cause and how can we reduce it?
A1: High variability in withdrawal severity is a common challenge. Several factors can contribute to this issue. Here are some potential causes and solutions:
-
Inconsistent Drug Administration: Ensure precise and consistent dosing and administration of the opioid used to induce dependence. For subcutaneous morphine pellet implantation, ensure the pellet is fully implanted and the incision is properly closed. For repeated injections, maintain a strict schedule and injection volume based on the animal's most recent body weight.
-
Animal Stress: Stress outside of the experimental paradigm can significantly impact withdrawal severity.[1] To minimize stress, handle the animals gently and consistently, and allow for a proper acclimatization period before starting the experiment. Avoid loud noises and sudden changes in the environment.
-
Genetic Drift: If using an inbred mouse strain, be aware that genetic drift can occur over time, leading to phenotypic differences between subgroups.[2] Obtain animals from a reputable vendor and try to use animals from the same cohort for a given experiment.
-
Observer Bias: Subjective scoring of behavioral signs can introduce variability. To mitigate this, ensure all observers are well-trained and blinded to the experimental groups. Using a standardized scoring sheet with clear definitions for each sign is crucial.[3] Consider video recording the sessions for later review and scoring by multiple observers.
Q2: Our rats are showing minimal or no withdrawal signs after naloxone (B1662785) administration. What are the possible reasons for this?
A2: A lack of withdrawal response can be frustrating. Here are some troubleshooting steps:
-
Insufficient Opioid Dependence: The level of physical dependence may not be sufficient. Review your opioid administration protocol. For morphine dependence, consider increasing the dose or the duration of administration. For example, a common protocol involves twice-daily escalating doses of morphine (e.g., starting at 10 mg/kg and increasing to 50 mg/kg) for 5-7 days.[4]
-
Naloxone Dose and Route of Administration: The dose of naloxone may be too low to effectively precipitate withdrawal. A standard dose for rats is 1 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.).[5] Ensure the naloxone solution is fresh and properly prepared.
-
Timing of Naloxone Administration: The timing of naloxone administration relative to the last opioid dose is critical. For morphine, naloxone is typically administered 2-4 hours after the last injection.
-
Incorrect Observation Period: Ensure you are observing the animals during the peak of precipitated withdrawal, which typically occurs within the first 15-30 minutes after naloxone injection.[6]
Q3: We are observing a high mortality rate in our mouse model of chronic morphine dependence. How can we improve animal welfare and reduce mortality?
A3: High mortality is a serious concern that needs immediate attention. Here are some potential causes and solutions:
-
Opioid Overdose: Especially during the initial phases of inducing dependence with escalating doses, there is a risk of overdose. Monitor animals closely after each morphine injection for signs of respiratory depression. Adjust the dosing regimen if necessary.
-
Dehydration and Weight Loss: Chronic opioid administration can lead to reduced food and water intake, resulting in significant weight loss and dehydration.[7] Monitor the body weight of your animals daily. Provide palatable food and hydration supplements if necessary.
-
Stress from Repeated Injections: The stress of daily injections can contribute to poor health outcomes. If your protocol allows, consider using a continuous delivery method like subcutaneous morphine pellets.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between spontaneous and naloxone-precipitated withdrawal models?
A1: Spontaneous withdrawal is induced by the abrupt cessation of chronic opioid administration, leading to a more gradual onset of withdrawal signs.[4] In contrast, naloxone-precipitated withdrawal is induced by administering an opioid receptor antagonist (naloxone) to opioid-dependent animals, resulting in a rapid and often more severe onset of withdrawal symptoms.[10] The choice between these models depends on the specific research question. Precipitated withdrawal is often used to study the neurobiological mechanisms of acute withdrawal in a time-locked manner.
Q2: What are the most common behavioral signs of opioid withdrawal in rodents?
A2: Common somatic signs of opioid withdrawal in both rats and mice include jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis (drooping eyelids), diarrhea, and weight loss.[11][12] The specific signs and their frequency can vary between species and even strains.
Q3: Are there differences in withdrawal symptoms between rats and mice?
A3: Yes, there are species-specific differences in the expression of withdrawal. For example, following fentanyl exposure, rats tend to exhibit more signs of spontaneous or ongoing pain, while mice show more withdrawal-associated thermal hyperalgesia.[12] These differences are important to consider when choosing an animal model that best reflects the specific aspects of human opioid withdrawal being studied.
Data Presentation
Table 1: Common Somatic Signs of Opioid Withdrawal in Rodents
| Withdrawal Sign | Description | Species Commonly Observed In |
| Jumping | Spontaneous vertical leaps off the ground. | Mice, Rats[13][14] |
| Wet-Dog Shakes | Rapid, rotational shaking of the head and torso. | Mice, Rats[5] |
| Paw Tremors | Fine, rapid shaking of the paws. | Mice[15] |
| Teeth Chattering | Audible chattering or grinding of the teeth. | Rats, Mice[11] |
| Ptosis | Drooping of the upper eyelids. | Rats[11] |
| Diarrhea | Presence of unformed, watery stools. | Rats, Mice[11] |
| Weight Loss | Significant decrease in body weight compared to baseline. | Rats, Mice[7] |
| Abnormal Posturing | Hunched or rigid body posture. | Mice[15] |
Table 2: Example Naloxone Dosing for Precipitated Withdrawal
| Species | Opioid Used for Dependence | Naloxone Dose Range (mg/kg) | Route of Administration | Reference |
| Mouse | Morphine | 1 - 10 | s.c. or i.p. | [9][13] |
| Rat | Morphine | 0.1 - 1 | s.c. or i.p. | [5] |
| Rat | Heroin | 1 | s.c. | [11] |
Experimental Protocols
Protocol 1: Induction of Morphine Dependence in Mice via Repeated Injections
Objective: To induce a state of physical dependence on morphine in mice.
Materials:
-
Morphine sulfate (B86663) solution (sterile, injectable)
-
Sterile saline
-
Syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Acclimatize adult male C57BL/6J mice to the housing facility for at least one week prior to the experiment.
-
Handle the mice daily for several days before the start of injections to reduce stress-induced analgesia.
-
On Day 1, weigh each mouse and administer morphine sulfate subcutaneously (s.c.) at a dose of 10 mg/kg twice daily (e.g., at 9:00 AM and 5:00 PM).
-
On subsequent days (Day 2 to Day 6), increase the dose of morphine in an escalating manner. A typical escalation paradigm is:
-
Day 2: 20 mg/kg, twice daily
-
Day 3: 30 mg/kg, twice daily
-
Day 4: 40 mg/kg, twice daily
-
Day 5-6: 50 mg/kg, twice daily
-
-
Administer injections at the same time each day to maintain consistent circulating levels of the drug.
-
Monitor animals for signs of distress or overdose after each injection.
-
On the day of the withdrawal experiment (e.g., Day 7), administer a final morphine injection. Withdrawal can be precipitated with naloxone 2-4 hours after this final injection.
Protocol 2: Naloxone-Precipitated Withdrawal and Behavioral Scoring in Mice
Objective: To precipitate and quantify opioid withdrawal signs in morphine-dependent mice.
Materials:
-
Naloxone hydrochloride solution (sterile, injectable)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional but recommended)
-
Withdrawal scoring sheet
Procedure:
-
Two to four hours after the final morphine injection, weigh each mouse and administer naloxone hydrochloride (1 mg/kg, s.c.).
-
Immediately place the mouse in an individual observation chamber.
-
Observe and score withdrawal behaviors for a period of 30 minutes.[13]
-
A trained observer, blind to the treatment groups, should perform the scoring.
-
Commonly scored signs include:
-
Jumping: Count the total number of vertical jumps.
-
Wet-Dog Shakes: Count the number of shakes.
-
Paw Tremors: Score the presence and severity (e.g., on a scale of 0-3).
-
Teeth Chattering: Score the presence and severity.
-
Diarrhea: Note the presence of unformed stools.
-
-
A global withdrawal score can be calculated by summing the scores for each sign.
Mandatory Visualization
Signaling Pathways in Opioid Withdrawal
Chronic opioid exposure leads to adaptive changes in several neurotransmitter systems. The following diagrams illustrate key signaling pathways implicated in the expression of opioid withdrawal symptoms.
Caption: Upregulation of the cAMP-PKA-CREB signaling pathway during opioid withdrawal.[16][17][18]
Caption: Imbalance of glutamatergic and GABAergic signaling during opioid withdrawal.[1][19][20]
Experimental Workflow
Caption: General experimental workflow for a naloxone-precipitated opioid withdrawal study.
References
- 1. Crosstalk Between Glycinergic and N-Methyl-D-Aspartate Receptor-Mediated Glutamatergic Transmission in Behaviours Associated with Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An improved implantation pellet for rapid induction of morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Morphine Delivery via Slow Release Morphine Pellets or Osmotic Pumps: Plasma Concentration, Analgesia, and Naloxone-Precipitated Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal | Journal of Neuroscience [jneurosci.org]
- 11. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative opioid withdrawal signs in rats: effects exerted by clothiapine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. Noradrenergic Circuits and Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. CREB (cAMP Response Element-Binding Protein) in the Locus Coeruleus: Biochemical, Physiological, and Behavioral Evidence for a Role in Opiate Dependence | Journal of Neuroscience [jneurosci.org]
- 19. The Role of Functional Postsynaptic NMDA Receptors in the Central Nucleus of the Amygdala in Opioid Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroimmune Regulation of GABAergic Neurons Within the Ventral Tegmental Area During Withdrawal from Chronic Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Transdermal Permeation of 6-beta-Naltrexol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the transdermal permeation of 6-beta-Naltrexol.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the skin delivery of this compound.
In Vitro Permeation Studies using Franz Diffusion Cells
Issue: Low or no detectable permeation of this compound across the skin membrane.
-
Possible Cause 1: Compromised Skin Barrier Integrity.
-
Troubleshooting:
-
Ensure the skin membrane was properly handled and stored to maintain its barrier function.
-
Before the experiment, verify the integrity of each skin sample by measuring its transepidermal water loss (TEWL) or electrical resistance. Discard any membranes with compromised barrier properties.
-
Visually inspect the skin for any cuts, abrasions, or imperfections before mounting it in the Franz cell.
-
-
-
Possible Cause 2: Air Bubbles Trapped Beneath the Skin Membrane.
-
Troubleshooting:
-
Carefully fill the receptor chamber to the top, ensuring no air is trapped.
-
When placing the skin membrane, gently slide it over the receptor chamber opening to push out any excess fluid and potential air bubbles.
-
Visually inspect for bubbles after clamping the donor and receptor chambers. If bubbles are present, dissemble and repeat the mounting process.
-
-
-
Possible Cause 3: Inadequate Sink Conditions in the Receptor Chamber.
-
Troubleshooting:
-
Ensure the receptor medium has sufficient solubility for this compound. The concentration of the drug in the receptor compartment should not exceed 10% of its saturation solubility in the medium.
-
Increase the sampling frequency or the flow rate (in flow-through cells) to ensure the drug concentration in the receptor medium remains low.
-
-
-
Possible Cause 4: Formulation Issues.
-
Troubleshooting:
-
Verify the concentration and homogeneity of this compound in the donor formulation.
-
Ensure the pH of the donor formulation is optimized for the desired ionization state of this compound, as this can significantly impact its partitioning into the stratum corneum.
-
-
Chemical Permeation Enhancement
Issue: A codrug of this compound shows poor hydrolysis and low permeation of the parent drug.
-
Possible Cause 1: Insufficient Esterase Activity in the Skin Model.
-
Troubleshooting:
-
Confirm that the skin model used (e.g., human cadaver skin, animal skin) possesses adequate enzymatic activity to cleave the codrug. Skin from different species and anatomical locations can have varying metabolic capacities.
-
Consider using a skin model known to have higher esterase activity or co-administering an esterase inhibitor in a control experiment to confirm enzymatic hydrolysis is the rate-limiting step.
-
-
-
Possible Cause 2: Codrug is too Lipophilic and Remains in the Stratum Corneum.
-
Troubleshooting:
-
Analyze the skin layers (stratum corneum, epidermis, and dermis) at the end of the permeation study to determine the distribution of the codrug and the parent drug.
-
If the codrug is highly retained in the stratum corneum, consider redesigning the codrug with a more optimal lipophilicity to facilitate its partitioning through the stratum corneum and into the viable epidermis where enzymatic cleavage occurs. A higher stratum corneum partition coefficient correlated with increased this compound delivery rates from a codrug.
-
-
Issue: Chemical permeation enhancers (e.g., terpenes, DMSO) cause significant skin irritation.
-
Possible Cause: High Concentration of the Enhancer.
-
Troubleshooting:
-
Perform a dose-response study to determine the optimal concentration of the enhancer that provides significant permeation enhancement with minimal skin irritation. Higher concentrations do not always lead to higher flux and can cause irreversible skin damage.
-
Consider using synergistic combinations of enhancers at lower individual concentrations to achieve the desired effect while minimizing irritation.
-
-
Physical Permeation Enhancement (Microneedles)
Issue: Application of microneedles results in significant skin redness and irritation.
-
Possible Cause 1: Aggressive Microneedle Application.
-
Troubleshooting:
-
Ensure the microneedles are applied with consistent and appropriate pressure to create microchannels without causing unnecessary tissue damage.
-
Reduce the density of the microneedles in the array. Studies have shown that lower microneedle density can prevent skin lesions and inflammation.
-
-
-
Possible Cause 2: Formulation Incompatibility with Microneedle-Treated Skin.
-
Troubleshooting:
-
Use formulations with soothing and hydrating ingredients, such as hyaluronic acid or ceramides, to be applied after microneedle treatment.
-
Avoid using formulations containing known irritants or allergens on microneedle-treated skin, as the compromised barrier can exacerbate reactions.
-
-
Issue: Low permeation enhancement observed after microneedle application.
-
Possible Cause: Rapid Closure of Microchannels.
-
Troubleshooting:
-
The viability of microchannels can be time-dependent. Apply the drug formulation immediately after microneedle treatment to maximize permeation.
-
Consider using hydrogel-forming microneedles that create and maintain a hydrated environment within the microchannels, potentially prolonging their patency.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods to enhance the transdermal permeation of this compound?
A1: The most common methods fall into two categories:
-
Chemical Enhancement: This includes the use of prodrugs (or codrugs) where this compound is chemically linked to another molecule to improve its lipophilicity and skin partitioning. Another approach is the use of chemical permeation enhancers (CPEs) such as solvents (e.g., propylene (B89431) glycol), terpenes, and sulfoxides (e.g., DMSO) which disrupt the stratum corneum structure.
-
Physical Enhancement: This primarily involves the use of microneedles to create micron-sized pores in the stratum corneum, bypassing the main barrier to drug absorption.
Q2: How do I choose the right skin model for my in vitro permeation studies?
A2: The choice of skin model is critical for obtaining clinically relevant data.
-
Human Skin: Excised human skin from cosmetic surgery is considered the gold standard as it most accurately reflects in vivo conditions in humans.
-
Animal Skin: Porcine (pig) ear skin is a commonly used alternative due to its histological and biochemical similarities to human skin. Hairless guinea pig skin is also frequently used. It's important to note that permeation rates can differ significantly between species. For instance, the flux of this compound was found to be 5.6-fold greater in guinea pig skin than in human skin.
-
Artificial Membranes: Synthetic membranes can be useful for formulation screening and quality control due to their lower variability, but they do not mimic the biological complexity of the skin.
Q3: What is the mechanism by which chemical permeation enhancers work?
A3: Chemical permeation enhancers primarily work by reversibly disrupting the highly ordered structure of the stratum corneum lipids.
-
Terpenes (e.g., limonene, menthol): These compounds insert into the lipid bilayers of the stratum corneum, increasing their fluidity and creating defects through which the drug can permeate.
-
Dimethyl Sulfoxide (DMSO): At high concentrations, DMSO can disrupt the organization of stratum corneum lipids, leading to a more fluid state and increased permeability. It is proposed that DMSO alters the interfacial hydrogen bond network involving fatty acids, thereby disrupting the cohesive lipid packing.
Q4: How can I quantify the enhancement of this compound permeation?
A4: The enhancement is typically quantified by calculating the Enhancement Ratio (ER) or Flux Enhancement Ratio . This is the ratio of the steady-state flux of the drug across the skin with the enhancement strategy (e.g., with a chemical enhancer or after microneedle treatment) to the steady-state flux without the enhancement (passive diffusion).
Q5: What analytical methods are suitable for quantifying this compound in permeation studies?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of this compound in receptor solutions and skin extracts. For higher sensitivity and selectivity, especially when dealing with complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred.
III. Data Presentation
Table 1: In Vitro Permeation of this compound and its Codrug across Human Skin
| Compound | Vehicle | Flux (nmol/cm²/h) | Permeability Coefficient (Kp x 10³ cm/h) | Stratum Corneum/Vehicle Partition Coefficient | Reference |
| This compound | Mineral Oil | 0.47 | 0.47 | 3.71 | |
| CB-NTXOL-BUPOH (Codrug) | Mineral Oil | 1.34 ± 0.35 | 0.47 | 200.61 ± 34.42 |
Table 2: In Vivo Plasma Concentrations of this compound after Transdermal Application in Hairless Guinea Pigs
| Compound Administered | Steady-State Plasma Concentration of this compound (ng/mL) | Area Under the Curve (AUC₀₋₄₈) (ng·h/mL) | Reference |
| This compound Base | 1.25 ± 0.51 | 50.8 ± 20.2 | |
| CB-NTXOL-BUPOH (Codrug) | 6.40 ± 0.93 | 258.4 ± 37.6 |
Table 3: In Vitro Permeation of Naltrexone and this compound across Different Skin Types
| Compound | Skin Type | Flux (nmol/cm²/h) | Lag Time (h) | Reference |
| Naltrexone | Human Skin | 4.7 ± 1.1 | 2.5 ± 0.5 | |
| This compound | Human Skin | 0.86 ± 0.4 | 4.3 ± 0.8 | |
| Naltrexone | Guinea Pig Skin | 11.2 ± 2.2 | 1.8 ± 0.3 | |
| This compound | Guinea Pig Skin | 4.8 ± 1.2 | 3.1 ± 0.6 |
IV. Experimental Protocols
Detailed Methodology for In Vitro Skin Permeation Study using a Flow-Through Diffusion Cell System
-
Skin Preparation:
-
Obtain full-thickness human or animal skin and remove any subcutaneous fat.
-
Cut the skin into sections of appropriate size to fit the diffusion cells.
-
Store the skin frozen until use. Prior to the experiment, thaw the skin at room temperature.
-
-
Diffusion Cell Setup:
-
Use a flow-through diffusion cell system.
-
Maintain the temperature of the cells at 32°C using a circulating water bath to mimic skin surface temperature.
-
Degas the receptor solution (e.g., Hanks' balanced salt solution) before use to prevent bubble formation.
-
-
Skin Mounting:
-
Mount the prepared skin membrane between the donor and receptor compartments of the diffusion cell, with the stratum corneum side facing the donor compartment.
-
Ensure there are no air bubbles between the skin and the receptor solution.
-
-
Donor Formulation Application:
-
Apply a known amount of the this compound formulation (e.g., solution, gel, or patch) to the surface of the stratum corneum in the donor chamber.
-
-
Sampling:
-
Pump the receptor solution through the receptor chamber at a constant flow rate (e.g., 1.5 mL/h).
-
Collect the perfusate at predetermined time intervals (e.g., every hour) for the duration of the experiment (e.g., 48 hours).
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated analytical method such as HPLC or LC-MS.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the donor concentration.
-
The lag time (t_lag) can be determined from the x-intercept of the linear portion of the cumulative permeation plot.
-
V. Mandatory Visualizations
Validation & Comparative
Unveiling the Neutral Antagonist Profile of 6-β-Naltrexol at the Mu-Opioid Receptor: A Comparative Analysis
A detailed examination of 6-β-Naltrexol's pharmacological profile reveals its distinction as a neutral mu-opioid receptor (MOR) antagonist, setting it apart from traditional antagonists like naltrexone (B1662487) and naloxone (B1662785), which can exhibit inverse agonist properties, particularly in opioid-dependent states. This guide provides a comparative analysis of 6-β-Naltrexol with these established alternatives, supported by experimental data and detailed methodologies for key validation assays.
The mu-opioid receptor, a class A G-protein coupled receptor (GPCR), is the primary target for opioid analgesics. While agonists activate the receptor to produce therapeutic effects, antagonists block these effects. However, not all antagonists are alike. Neutral antagonists simply block the receptor from being activated by an agonist, whereas inverse agonists can reduce the basal or constitutive activity of the receptor, an effect that can be particularly pronounced in states of opioid dependence and may contribute to the precipitation of withdrawal symptoms.[1][2][3] 6-β-Naltrexol, the major human metabolite of naltrexone, has emerged as a compound with a unique pharmacological profile, characterized by its neutral antagonism at the MOR.[4][5]
Comparative Pharmacological Data
The differentiation of 6-β-Naltrexol as a neutral antagonist is supported by a range of in vitro and in vivo studies. The following tables summarize key quantitative data comparing 6-β-Naltrexol with naltrexone and naloxone.
Table 1: Receptor Binding Affinities (Ki) at Opioid Receptors
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Reference |
| 6-β-Naltrexol | 2.12 | 7.24 | 213 | [5] |
| Naltrexone | ~1 (half the affinity of 6-β-Naltrexol) | - | - | [5] |
| Naloxone | - | - | - |
Note: A comprehensive side-by-side comparison of Ki values from a single study was not available in the search results. Naltrexone's affinity is stated as being approximately double that of 6-β-Naltrexol for the MOR.
Table 2: In Vitro Potency for Antagonism
| Compound | Assay | Parameter | Value | Cell System | Reference |
| 6-β-Naltrexol | Guinea Pig Ileum | Ki | 94 ± 25 pM | Electrically-stimulated guinea pig ileum | [4] |
| Naltrexone | Guinea Pig Ileum | Ki | 265 ± 101 pM | Electrically-stimulated guinea pig ileum | [4] |
| Naloxone | Guinea Pig Ileum | Ki | 420 ± 150 pM | Electrically-stimulated guinea pig ileum | [4] |
Table 3: In Vivo Potency for Antagonism of Morphine-Induced Effects
| Compound | Effect | Parameter | Value (mg/kg) | Animal Model | Reference |
| 6-β-Naltrexol | Antinociception (Hotplate) | ID50 | 1.3 | Mouse | [4] |
| Naltrexone | Antinociception (Hotplate) | ID50 | 0.007 | Mouse | [4] |
| Naloxone | Antinociception (Hotplate) | ID50 | 0.016 | Mouse | [4] |
| 6-β-Naltrexol | Fentanyl-induced Lethality | ED50 | 15.34 | Mouse | [6] |
| Naltrexone | Fentanyl-induced Lethality | ED50 | 1.18 | Mouse | [6] |
| Naloxone | Fentanyl-induced Lethality | ED50 | 7.19 | Mouse | [6] |
Table 4: In Vivo Potency for Precipitating Withdrawal in Opioid-Dependent Models
| Compound | Dependence Model | Relative Potency vs. 6-β-Naltrexol | Animal Model | Reference |
| 6-β-Naltrexol | Chronic Morphine | 1 | Mouse | [1] |
| Naltrexone | Chronic Morphine | ~77-fold more potent | Mouse | [1] |
| Naloxone | Chronic Morphine | ~30-fold more potent | Mouse | [1] |
| 6-β-Naltrexol | Fentanyl | 1 | Mouse | [6] |
| Naltrexone | Fentanyl | 1107-fold more potent | Mouse | [6] |
| Naloxone | Fentanyl | 415-fold more potent | Mouse | [6] |
The data consistently demonstrates that while 6-β-Naltrexol is a potent MOR antagonist, it is significantly less potent than naltrexone and naloxone in precipitating withdrawal in opioid-dependent animals.[1][6] This is a key finding that supports its classification as a neutral antagonist, as it does not significantly impact the basal receptor signaling that is often heightened in a state of dependence.[1][2]
Signaling Pathways and Experimental Workflows
The neutral antagonist properties of 6-β-Naltrexol can be understood by examining the signaling pathways of the mu-opioid receptor and the experimental workflows used to characterize ligand activity.
Caption: Mu-Opioid Receptor Signaling Pathways.
The diagram above illustrates the dual signaling cascades of the MOR, mediated by G-proteins and β-arrestin. Agonists activate both pathways. Neutral antagonists like 6-β-Naltrexol block agonist binding without affecting the receptor's basal activity. In contrast, inverse agonists such as naltrexone and naloxone can reduce the receptor's constitutive activity, which is often upregulated in opioid dependence.
Caption: GTPγS Binding Assay Workflow.
This workflow outlines the key steps in a GTPγS binding assay, a functional assay to measure G-protein activation. For a neutral antagonist, increasing concentrations would inhibit the agonist-stimulated [35S]GTPγS binding but would not decrease the basal binding below control levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of opioid ligands. Below are protocols for key experiments used to validate the neutral antagonist profile of 6-β-Naltrexol.
This assay measures the functional consequence of MOR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[7][8]
1. Membrane Preparation:
-
Cell membranes from cells expressing the mu-opioid receptor (e.g., C6 glioma or HEK293 cells) are prepared.[9][10]
-
The tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.[7]
-
The final membrane pellet is resuspended in an assay buffer and the protein concentration is determined.[7]
2. Assay Procedure:
-
In a 96-well plate, add the following in order: assay buffer, GDP, cell membranes, and the test compound (6-β-Naltrexol, naltrexone, or naloxone) at various concentrations.[7]
-
To determine antagonist activity, a fixed concentration of a MOR agonist (e.g., DAMGO) is added to stimulate the receptor.
-
The reaction is initiated by adding [35S]GTPγS.[7]
-
The plate is incubated at 30°C for 60 minutes.[7]
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through a filter plate using a cell harvester to separate bound from free [35S]GTPγS.[7]
-
The radioactivity retained on the filters is measured by liquid scintillation counting.[10]
4. Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS and subtracted from all values.[7]
-
For antagonists, concentration-response curves are generated by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration to determine the IC50.
This assay quantifies the recruitment of β-arrestin to the activated MOR, a key event in receptor desensitization and an alternative signaling pathway.[11]
1. Cell Culture and Plating:
-
Use a cell line engineered to co-express the MOR tagged with a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).[11]
-
Plate the cells in a 384-well microplate and incubate overnight.[12]
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
To measure antagonist activity, cells are pre-incubated with the antagonist before adding a fixed concentration of an agonist (e.g., DAMGO).
-
Incubate the plate for 90 minutes at 37°C.[11]
3. Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.[11]
-
Upon agonist-induced recruitment of β-arrestin-EA to the MOR-PK, the enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[11]
4. Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Generate concentration-response curves to determine the IC50 for antagonists.
This in vivo assay assesses the ability of an antagonist to block the analgesic effects of an opioid agonist.[4]
1. Animals:
2. Procedure:
-
Administer the antagonist (6-β-Naltrexol, naltrexone, or naloxone) at various doses via a specific route (e.g., intraperitoneal or subcutaneous).
-
After a predetermined time, administer a standard dose of morphine.[4]
-
At the time of peak morphine effect, place the mouse on a hotplate maintained at a constant temperature (e.g., 55°C).
-
Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time is used to prevent tissue damage.
3. Data Analysis:
-
The antagonist's effect is measured as a reversal of the morphine-induced increase in response latency.
-
The dose of the antagonist that produces a 50% reduction in the maximal possible antinociceptive effect (ID50) is calculated.[4]
This model evaluates the potency of an antagonist in inducing withdrawal signs in opioid-dependent animals.
1. Induction of Dependence:
-
Make animals dependent on an opioid (e.g., morphine or fentanyl) through repeated injections or the implantation of a subcutaneous pellet.[1][6]
2. Procedure:
-
Administer various doses of the antagonist (6-β-Naltrexol, naltrexone, or naloxone).
-
Immediately after administration, observe the animals for a defined period (e.g., 30 minutes) and score the occurrence of withdrawal signs (e.g., jumping, wet dog shakes, paw tremors).
3. Data Analysis:
-
The dose of the antagonist that precipitates a specific withdrawal sign in 50% of the animals (ED50) is determined.
-
The significantly higher ED50 for 6-β-Naltrexol compared to naltrexone and naloxone for precipitating withdrawal jumping is a strong indicator of its neutral antagonist profile.[1][6]
Conclusion
The compiled evidence from in vitro and in vivo studies strongly supports the characterization of 6-β-Naltrexol as a neutral mu-opioid receptor antagonist. Its ability to block agonist effects without significantly altering the receptor's basal signaling, particularly in opioid-dependent states, distinguishes it from the inverse agonist properties of naltrexone and naloxone. This unique profile suggests that 6-β-Naltrexol may offer a therapeutic advantage in clinical applications where the precipitation of withdrawal is a concern, such as in the management of opioid use disorder.[1][2] Further research into its clinical utility is warranted.
References
- 1. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 6. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutral antagonist activity of naltrexone and 6beta-naltrexol in naïve and opioid-dependent C6 cells expressing a mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutral antagonist activity of naltrexone and 6β-naltrexol in naïve and opioid-dependent C6 cells expressing a µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
A Comparative Analysis of 6-beta-Naltrexol and Naloxone in the Reversal of Opioid Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-beta-Naltrexol and naloxone (B1662785), two critical antagonists in opioid research and clinical practice. We delve into their distinct pharmacological profiles, supported by experimental data, to elucidate their mechanisms of action and therapeutic potential in reversing opioid effects.
At a Glance: Key Differentiators
| Feature | This compound | Naloxone |
| Mechanism of Action | Primarily a neutral antagonist | Primarily an inverse agonist (especially after chronic opioid exposure) |
| Potency in Reversing Antinociception | Generally less potent than naloxone in acute settings | Highly potent in reversing opioid-induced analgesia |
| Precipitation of Withdrawal | Significantly less potent in precipitating withdrawal symptoms | Potent in precipitating withdrawal in opioid-dependent subjects |
| Duration of Action | Longer duration of action | Shorter duration of action |
| Clinical Application | Investigational, with potential for reducing opioid side effects and abuse potential | Standard of care for opioid overdose reversal |
Quantitative Comparison of Pharmacological Parameters
The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a direct comparison of the pharmacological properties of this compound and naloxone.
Table 1: In Vitro Opioid Receptor Binding Affinity (Ki)
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |
| This compound | 0.23 ± 0.03 | 29.8 ± 4.5 | 1.1 ± 0.2 | [1] |
| Naloxone | 1.2 ± 0.2 | 8.0 ± 1.0 | 5.0 ± 0.8 | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Antagonist Potency (ID50) in Reversing Morphine-Induced Antinociception
| Compound | Mouse Hotplate Test ID50 (mg/kg) | Reference |
| This compound | 1.3 | [2] |
| Naloxone | 0.016 | [2] |
Lower ID50 values indicate higher antagonist potency.
Table 3: Potency in Precipitating Withdrawal in Morphine-Dependent Mice
| Compound | Model | Relative Potency vs. Naltrexone | Relative Potency vs. Naloxone | Reference |
| This compound | Chronic Dependence | ~77-fold less potent | ~30-fold less potent | [3] |
| This compound | Acute Dependence | Precipitated only minimal withdrawal at high doses | Precipitated only minimal withdrawal at high doses | [3] |
Mechanism of Action: Neutral Antagonist vs. Inverse Agonist
The primary distinction between this compound and naloxone lies in their interaction with the μ-opioid receptor (MOR). The MOR can exist in an inactive state (R) and a spontaneously active state (R), the latter of which can signal in the absence of an agonist. Chronic opioid agonist exposure is thought to increase the population of these constitutively active R states.
Naloxone , particularly in opioid-dependent states, acts as an inverse agonist . It not only blocks the binding of agonists but also reduces the basal signaling activity of the spontaneously active MORs. This abrupt cessation of basal signaling is believed to contribute to the potent precipitation of withdrawal symptoms.[2][4]
This compound , in contrast, is considered a neutral antagonist . It blocks the receptor from being activated by an agonist but does not affect the basal signaling of the receptor.[2][3] This property is thought to be responsible for its reduced capacity to induce withdrawal symptoms, making it a molecule of interest for novel therapeutic strategies.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the differential effects of a neutral antagonist and an inverse agonist on the μ-opioid receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Guinea Pig Ileum Assay for Opioid Antagonist Potency
This ex vivo assay assesses the potency of opioid antagonists by measuring their ability to reverse the inhibitory effect of an opioid agonist on electrically induced contractions of the guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Electrical Stimulation: The ileum is subjected to electrical field stimulation to induce regular contractions.
-
Agonist Application: A known concentration of an opioid agonist (e.g., morphine) is added to the organ bath, which inhibits the electrically induced contractions.
-
Antagonist Application: Increasing concentrations of the antagonist (this compound or naloxone) are added to the bath in the continued presence of the agonist.
-
Data Analysis: The concentration of the antagonist that produces a 50% reversal of the agonist-induced inhibition (the IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated to quantify the antagonist's potency.[2]
Mouse Hotplate Test for Antinociception Reversal
This in vivo assay evaluates the ability of an antagonist to reverse the analgesic effect of an opioid.
Methodology:
-
Baseline Latency: A mouse is placed on a hotplate maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded.
-
Agonist Administration: The mouse is administered an opioid agonist (e.g., morphine), and the latency to the nociceptive response is measured again at the time of peak analgesic effect.
-
Antagonist Administration: The antagonist (this compound or naloxone) is administered at various doses.
-
Post-Antagonist Latency: The latency to the nociceptive response is measured again.
-
Data Analysis: The dose of the antagonist that reduces the analgesic effect of the agonist by 50% (the ID50) is calculated.[2]
Precipitated Withdrawal Model in Mice
This in vivo model assesses the severity of withdrawal symptoms induced by an antagonist in opioid-dependent animals.
Methodology:
-
Induction of Dependence: Mice are made physically dependent on an opioid through repeated injections or the implantation of a slow-release pellet (e.g., morphine).
-
Antagonist Administration: After a set period of opioid exposure, the mice are challenged with an injection of the antagonist (this compound or naloxone).
-
Observation of Withdrawal Signs: The mice are immediately placed in a clear observation chamber, and the frequency and severity of withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors, diarrhea) are recorded over a specific time period (e.g., 30 minutes).
-
Data Analysis: A global withdrawal score is often calculated by summing the scores for each observed sign. The potency of the antagonist in precipitating withdrawal is determined by comparing the doses required to elicit a specific level of withdrawal.[3][5]
Experimental Workflow Diagram
Conclusion
This compound and naloxone exhibit distinct pharmacological profiles that dictate their potential therapeutic applications. Naloxone's potent inverse agonism makes it an effective and rapid agent for reversing opioid overdose, though this same property contributes to the precipitation of severe withdrawal. Conversely, this compound's neutral antagonist profile and longer duration of action suggest its potential utility in contexts where a less abrupt reversal of opioid effects is desirable, such as in the development of abuse-deterrent formulations or in the management of opioid-induced side effects without inducing significant withdrawal. Further research into the clinical implications of these differences is warranted to fully harness their therapeutic potential.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 2.7. Precipitated withdrawal test [bio-protocol.org]
- 5. Blockade of Endocannabinoid Hydrolytic Enzymes Attenuates Precipitated Opioid Withdrawal Symptoms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Naltrexone and its Metabolites in Monkeys: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of naltrexone (B1662487) and its primary metabolite, 6-beta-naltrexol, in non-human primate models. The information presented is supported by experimental data to facilitate informed decisions in preclinical research.
Naltrexone, a potent opioid antagonist, is extensively used in the treatment of opioid and alcohol dependence. Its efficacy and metabolic fate have been characterized in various species, with non-human primates serving as a critical translational model for human studies. This guide synthesizes key findings from studies in monkeys, focusing on the comparative analysis of the parent drug and its major metabolites.
Pharmacokinetic Profile: A Tale of Two Compounds
Following administration, naltrexone undergoes significant metabolism, with this compound being the principal metabolite. Studies in rhesus and African green monkeys have revealed distinct pharmacokinetic profiles for naltrexone and this compound, particularly influenced by the route of administration.
Oral administration of naltrexone in rhesus monkeys results in a very high first-pass effect, leading to a low systemic bioavailability of the parent drug (approximately 3.6%).[1] In contrast, intravenous administration allows for a more direct assessment of its disposition. The decline in plasma levels of this compound is slower than that of naltrexone.[1] There is also evidence for significant enterohepatic cycling of the conjugated forms of both naltrexone and this compound, which influences their plasma concentration-time profiles.[1]
The following tables summarize key pharmacokinetic parameters for naltrexone and its metabolites in different monkey species and under various administration routes.
Table 1: Pharmacokinetic Parameters of Naltrexone in Monkeys
| Species | Administration Route | Dose | Tmax (min) | Cmax (ng/mL) | Terminal Half-life (hr) | Reference |
| Rhesus Monkey | Intravenous | 10 mg/kg | - | - | 7.8 - 13.74 | [2] |
| Rhesus Monkey | Oral | 10 mg/kg | - | - | - | [1] |
| African Green Monkey | Intramuscular (HED 2mg) | 64.63 µg/kg | ~16 | - | - | [2] |
| African Green Monkey | Intramuscular (HED 10mg) | 323.15 µg/kg | ~14 | - | - | [2] |
| African Green Monkey | Intramuscular (HED 20mg) | 646.30 µg/kg | ~14 | - | 3.5-fold longer than lower doses | [2] |
HED: Human Equivalent Dose
Table 2: Urinary Excretion of Naltrexone and Metabolites in Rhesus Monkeys (Chronic Oral Dosing, 12 mg/kg/day)
| Compound | Excretion Profile | Key Finding | Reference |
| Free Beta-Naltrexol | Very little excreted | Suggests extensive conjugation | [3] |
| Total Base (Naltrexone + Metabolites) | Females excrete >2x more than males | Apparent sex-related difference | [3] |
Pharmacodynamic Potency: Naltrexone Reigns Supreme
While this compound is the major metabolite, its potency as an opioid antagonist is significantly lower than that of naltrexone in monkeys. In vivo studies in rhesus monkeys have demonstrated that naltrexone is approximately 100-fold more potent than this compound in antagonizing the effects of mu-opioid receptor agonists.[4] In vitro assays on monkey brain membranes also revealed that naltrexone has a 2-fold higher affinity and potency for the mu-opioid receptor compared to this compound.[4]
In morphine-dependent rhesus monkeys, naltrexone was found to be 71-fold more potent than this compound in precipitating withdrawal symptoms.[5] These findings suggest that while this compound is present in higher concentrations and has a longer half-life, its contribution to the overall therapeutic and antagonist effects of naltrexone in primates may be minimal.[4]
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are summaries of key experimental protocols.
Pharmacokinetic Studies
A typical pharmacokinetic study in monkeys involves the administration of naltrexone via a specific route (e.g., intravenous, oral, intramuscular). Blood samples are then collected at predetermined time points. Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[2] Urine and feces may also be collected to determine excretion profiles.[1]
Analytical Methodology: Concentrations of naltrexone and its metabolites in plasma and urine are typically quantified using validated analytical methods such as:
-
Gas Chromatography (GC): This technique has been used for the simultaneous determination of naltrexone and its metabolites, often after derivatization.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the analysis of naltrexone and its metabolites in biological matrices.[2] The assay involves sample preparation, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.[2]
In Vivo Pharmacodynamic Assessment
The antagonist potency of naltrexone and its metabolites is often evaluated in monkeys trained to respond to opioid agonists. The ability of the antagonist to block or reverse the effects of an agonist (e.g., analgesia, respiratory depression) is measured.[4] In morphine-dependent monkeys, the potency to precipitate withdrawal signs is a key measure of antagonist activity.[4][5]
Visualizing the Science
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
cross-validation of 6-beta-Naltrexol's effects in different animal species
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of 6-beta-naltrexol, the primary metabolite of naltrexone (B1662487), across different animal species. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of this compound's pharmacological profile for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Comparison of this compound and Naltrexone
The following tables summarize the quantitative data on the antagonist potency and effects of this compound in comparison to its parent compound, naltrexone, in various animal models.
Table 1: Opioid Antagonist Potency in Rhesus Monkeys
| Parameter | This compound | Naltrexone | Potency Difference (Naltrexone vs. This compound) | Species | Reference |
| Apparent pA2 value (MOR antagonist potency) | 6.5 | 8.5 | 100-fold more potent | Rhesus Monkey | [1] |
| Precipitated Withdrawal (effective dose range) | 0.32-3.2 mg/kg | 0.0032-0.032 mg/kg | ~100-fold more potent | Rhesus Monkey | [1] |
| In Vitro MOR Affinity | - | 2-fold higher | 2-fold more potent | Rhesus Monkey | [1] |
| Potency in Discriminating Morphine | - | 71-fold more potent | 71-fold more potent | Rhesus Monkey | [2] |
Table 2: Opioid Antagonist Effects in Mice
| Parameter | This compound | Naltrexone | Potency Difference (Naltrexone vs. This compound) | Species | Reference |
| Blocking Morphine-Induced Antinociception (potency) | 4.5- to 10-fold less potent | - | 4.5- to 10-fold more potent | Mouse | [3] |
| Precipitated Withdrawal (chronic dependence model) | ~77- and 30-fold less potent than naltrexone and naloxone (B1662785), respectively | - | ~77-fold more potent | Mouse | [3] |
| Antagonism of Hydrocodone-Induced Antinociception | 5- to 13-fold less potent | - | 5- to 13-fold more potent | Mouse | [4] |
| Antagonism of Hydrocodone-Induced Inhibition of GI Transit | Nearly equipotent | - | Nearly equipotent | Mouse | [4] |
| In Vivo Antagonist Potency (Hot Plate Test, ID50) | 1300 µg/kg | 7 µg/kg | ~185-fold more potent | Mouse | [5] |
Table 3: Effects on Ethanol (B145695) Consumption in Rats
| Parameter | This compound | Naltrexone | Potency Difference (Naltrexone vs. This compound) | Species | Reference |
| Reduction of Ethanol Consumption (ED50) | - | ~25-fold more potent | ~25-fold more potent | Wistar Rat | [6] |
Table 4: Urinary Excretion Profile of Naltrexone and Metabolites
| Species | Primary Metabolite | Key Findings | Reference |
| Human | This compound | This compound is the predominant and persistent urinary metabolite. | [7] |
| Rhesus Monkey | This compound | Females excrete more than twice as much total base as males. Very little free this compound is excreted. | [7] |
| Rabbit | Conjugated Naltrexone | Conjugated naltrexone is the predominant urinary metabolite. | [7] |
| Rat | This compound | Less than 1% of the administered dose is recovered in 24-hour urine, suggesting other disposition methods. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Antagonist Potency Assessment (Apparent pA2 Analysis) in Rhesus Monkeys
-
Objective: To determine the mu-opioid receptor (MOR) antagonist potency of this compound.
-
Species: Rhesus Monkeys.
-
Procedure:
-
Nondependent monkeys are administered with varying doses of this compound (e.g., 0.32-3.2 mg/kg).[1]
-
Following antagonist administration, the dose-response curve of a MOR agonist (e.g., alfentanil) for a specific effect (e.g., antinociception) is determined.[1]
-
The antagonist-induced parallel rightward shift of the agonist dose-response curve is quantified.
-
The apparent pA2 value is calculated, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve. A higher pA2 value indicates greater antagonist potency.[1]
-
Morphine-Induced Antinociception (Hot Plate Test) in Mice
-
Objective: To assess the ability of this compound to block the antinociceptive effects of morphine.
-
Species: ICR Mice.[3]
-
Procedure:
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 52-55°C).[4][8]
-
The latency to a nociceptive response (e.g., hind paw lick, shake, or jump) is recorded.[8]
-
A baseline latency is established for each animal.
-
Animals are pre-treated with either vehicle or varying doses of this compound or naltrexone.[5]
-
After a set pre-treatment time, a standard dose of morphine is administered.
-
The hot plate test is repeated at a specified time after morphine administration, and the latency to the nociceptive response is measured.
-
The degree of antagonism is determined by the reduction in the morphine-induced increase in response latency. The ID50 (the dose of antagonist that reduces the effect of the agonist by 50%) can be calculated.[5]
-
Precipitated Withdrawal Model in Mice
-
Objective: To evaluate the potency of this compound in precipitating withdrawal symptoms in opioid-dependent animals.
-
Species: ICR Mice.[3]
-
Procedure:
-
Induction of Dependence:
-
Precipitation of Withdrawal:
-
Following the dependence induction period, varying doses of this compound or naltrexone are administered (e.g., subcutaneously).
-
-
Observation and Scoring:
-
Immediately after antagonist administration, mice are placed in an observation chamber.[9]
-
Somatic withdrawal signs are observed and scored for a set period (e.g., 30 minutes).[9]
-
Observed behaviors include jumping, paw tremors, wet-dog shakes, diarrhea, and weight loss.[9]
-
A global withdrawal score can be calculated based on the frequency and severity of these signs.
-
-
Gastrointestinal Transit (Charcoal Meal) Assay in Mice
-
Objective: To assess the effect of this compound on opioid-induced inhibition of gastrointestinal transit.
-
Species: CD-1 Mice.[4]
-
Procedure:
-
Mice are fasted overnight with free access to water.
-
Animals are pre-treated with either vehicle, this compound, or naltrexone at various doses.
-
After the pre-treatment period, an opioid agonist (e.g., hydrocodone) is administered to inhibit gastrointestinal transit.[4]
-
Following agonist administration, a charcoal meal (e.g., a suspension of charcoal in a vehicle like gum acacia) is administered orally.
-
After a set time, the animals are euthanized, and the small intestine is carefully removed.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
-
Mandatory Visualization
Signaling Pathways
Caption: Differential effects of opioid ligands on the mu-opioid receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for cross-species validation of this compound.
References
- 1. Differential in vivo potencies of naltrexone and 6beta-naltrexol in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of naltrexone, 6alpha-naltrexol, and 6beta-naltrexol in morphine-dependent and in nondependent rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6beta-naltrexol preferentially antagonizes opioid effects on gastrointestinal transit compared to antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of 6-beta naltrexol and naltrexone on the consumption of ethanol or sucrose using a limited-access procedure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The urinary excretion profiles of naltrexone in man, monkey, rabbit, and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Blockade of Endocannabinoid Hydrolytic Enzymes Attenuates Precipitated Opioid Withdrawal Symptoms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Potency of 6-beta-Naltrexol and Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of naltrexone (B1662487), a widely used opioid antagonist, and its major active metabolite, 6-beta-naltrexol. The information presented is compiled from preclinical studies to assist researchers in understanding the pharmacological nuances between these two compounds.
Naltrexone is an established treatment for opioid and alcohol dependence.[1] Its therapeutic effects are attributed to its antagonism of opioid receptors, primarily the mu-opioid receptor (MOR).[2] Following administration, naltrexone is extensively metabolized to this compound, which is present in significantly higher concentrations and has a longer half-life than the parent drug.[3] This has led to investigations into the contribution of this compound to the overall clinical profile of naltrexone.
Quantitative Comparison of Potency
The in vivo potency of naltrexone and this compound has been evaluated across various preclinical models. The following tables summarize key quantitative data from these studies.
| Compound | Binding Affinity (Ki) for MOR | Reference |
| Naltrexone | ~2-fold higher than this compound | [4] |
| This compound | 2.12 nM | [5] |
| In Vivo Potency (Antagonist Effects) | Naltrexone | This compound | Animal Model | Reference |
| Apparent pA2 Value | 8.5 | 6.5 (100-fold less potent) | Rhesus Monkeys | [4] |
| ID50 (Hotplate Test) | 7 µg/kg | 1300 µg/kg | Mice | [1] |
| Antagonism of Morphine-induced Antinociception | 4.5- to 10-fold more potent | - | Mice | [6][7] |
| Precipitated Withdrawal | 10- to 100-fold more potent | - | Morphine-dependent mice | [8] |
| Precipitated Withdrawal | 77-fold more potent | - | Chronic morphine-dependent mice | [6] |
| Reduction of Ethanol (B145695) Consumption (ED50) | ~25 times more potent | - | Rats | [9] |
| Pharmacokinetic Parameter | Naltrexone | This compound | Species | Reference |
| Duration of Antagonist Activity (50% decrease) | 80 minutes | 340 minutes | Mice | [1] |
| Plasma Half-life | ~4 hours | ~12 hours | Humans | [3] |
Signaling Pathways and Mechanism of Action
Naltrexone and this compound both act as antagonists at the mu-opioid receptor (MOR), but they exhibit different functional activities. Naltrexone is often characterized as an inverse agonist, meaning it can suppress the basal signaling activity of the receptor.[6][8] In contrast, this compound is considered a neutral antagonist, which blocks the receptor without affecting its basal signaling.[5][6] This distinction is particularly relevant in the context of opioid dependence, where this compound's neutral antagonism results in significantly less severe precipitated withdrawal symptoms compared to naltrexone.[6][8]
Experimental Protocols
The following are summaries of key experimental methodologies used in the cited studies to compare the in vivo potency of naltrexone and this compound.
Antinociception Assays (e.g., Hotplate Test)
-
Objective: To assess the ability of the antagonist to block the pain-relieving effects of an opioid agonist.
-
Procedure:
-
A baseline response to a thermal stimulus (e.g., a heated plate) is measured (latency to lick paws or jump).
-
An opioid agonist (e.g., morphine) is administered to induce antinociception, and the response latency is re-measured.
-
Different doses of the antagonist (naltrexone or this compound) are administered prior to the agonist.
-
The dose of the antagonist required to reduce the agonist's effect by 50% (ID50) is calculated to determine potency.[1]
-
Precipitated Withdrawal Models
-
Objective: To evaluate the potency of an antagonist in inducing withdrawal symptoms in opioid-dependent animals.
-
Procedure:
-
Animals are made physically dependent on an opioid (e.g., through repeated morphine injections or pellet implantation).
-
Increasing doses of the antagonist (naltrexone or this compound) are administered.
-
Withdrawal signs (e.g., jumping, wet dog shakes, increased respiratory parameters) are observed and quantified.[4][8]
-
The dose of the antagonist required to produce a specific level of withdrawal is used to compare potency.
-
Summary and Conclusion
The experimental data consistently demonstrate that naltrexone is a significantly more potent mu-opioid receptor antagonist in vivo than its major metabolite, this compound.[1][4][6][8][9] This higher potency is observed across various preclinical models and endpoints, including the blockade of opioid-induced antinociception and the precipitation of withdrawal in opioid-dependent subjects.
However, this compound exhibits a considerably longer duration of action, which, combined with its high circulating concentrations, suggests it likely contributes to the overall therapeutic effects of naltrexone treatment.[1][10] Furthermore, the characterization of this compound as a neutral antagonist, in contrast to the inverse agonist properties of naltrexone, may have important clinical implications, particularly concerning the aversive effects associated with precipitated withdrawal.[5][6][8] These findings underscore the importance of considering the distinct pharmacological profiles of both naltrexone and this compound when developing and evaluating opioid receptor-targeted therapies.
References
- 1. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential in vivo potencies of naltrexone and 6beta-naltrexol in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 6. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the opioid receptor antagonist properties of naltrexone and 6 beta-naltrexol in morphine-naïve and morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of 6-beta naltrexol and naltrexone on the consumption of ethanol or sucrose using a limited-access procedure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.sahmri.org.au [research.sahmri.org.au]
A Comparative Analysis of Inverse Agonist Activity: 6-beta-Naltrexol vs. Naltrexone
An objective guide for researchers and drug development professionals on the distinct pharmacological profiles of 6-beta-naltrexol and naltrexone (B1662487), focusing on their inverse agonist activity at the mu-opioid receptor.
The landscape of opioid receptor pharmacology is nuanced, with ligands classified not only by their ability to activate (agonists) or block (antagonists) receptors but also by their capacity to modulate basal receptor activity. This guide provides a detailed comparison of naltrexone, a well-established opioid antagonist, and its metabolite, this compound. While both compounds are recognized for their antagonist properties, they exhibit a critical difference in their interaction with constitutively active opioid receptors: naltrexone acts as an inverse agonist, whereas this compound behaves as a neutral antagonist.[1][2][3] This distinction holds significant implications for their therapeutic applications, particularly in the context of opioid dependence and withdrawal.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data comparing the pharmacological profiles of this compound and naltrexone, with a focus on their binding affinities and in vivo effects related to inverse agonism.
| Parameter | This compound | Naltrexone | Reference |
| Binding Affinity (Ki, nM) | |||
| μ-opioid receptor (MOR) | 2.12 | ~1 (implied to be higher than this compound) | [1] |
| κ-opioid receptor (KOR) | 7.24 | - | [1] |
| δ-opioid receptor (DOR) | 213 | - | [1] |
| In Vivo Potency (Antagonist Activity) | |||
| Blocking Morphine-induced Antinociception | 4.5- to 10-fold less potent than naltrexone | - | [2][4] |
| In Vivo Potency (Inverse Agonist Activity) | |||
| Precipitated Withdrawal (Chronic Dependence Model) | ~77-fold less potent than naltrexone | - | [2][5] |
| Precipitated Withdrawal (Fentanyl-dependent mice) | 1107-fold less potent than naltrexone | - | [6] |
Experimental Protocols
The differentiation between the inverse agonist activity of naltrexone and the neutral antagonist profile of this compound is substantiated by specific in vitro and in vivo experimental assays.
In Vitro Assays
1. [35S]GTPγS Binding Assay: This assay measures the functional coupling of G-proteins to the opioid receptor. An inverse agonist will decrease the basal level of [35S]GTPγS binding in a system with constitutively active receptors, while a neutral antagonist will not affect the basal binding but will block the binding of agonists.[7]
-
Cell Preparation: Membranes are prepared from cells expressing the mu-opioid receptor (e.g., HEK293 or C6 cells).[3][8]
-
Assay Buffer: Membranes are incubated in a buffer containing GDP, MgCl2, and NaCl.
-
Ligand Incubation: The membranes are incubated with varying concentrations of the test compound (this compound or naltrexone).
-
[35S]GTPγS Addition: [35S]GTPγS is added to initiate the binding reaction.
-
Termination and Measurement: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified using liquid scintillation counting.
-
Data Analysis: A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.
2. cAMP Accumulation Assay: This assay measures the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In systems where the mu-opioid receptor is coupled to adenylyl cyclase, an inverse agonist will increase the basal levels of cAMP (by inhibiting the inhibitory G-protein), whereas a neutral antagonist will have no effect on its own.[9][10]
-
Cell Culture: Cells expressing the mu-opioid receptor are cultured and often pre-treated with an agent like forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Ligand Treatment: The cells are then treated with different concentrations of this compound or naltrexone.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: An increase in cAMP levels above the basal level in the absence of an agonist is indicative of inverse agonism.
In Vivo Models
1. Precipitated Withdrawal Model: This is a key in vivo model to assess the inverse agonist activity of opioid antagonists in opioid-dependent animals. An inverse agonist will precipitate a more severe withdrawal syndrome compared to a neutral antagonist at doses that produce equivalent blockade of agonist effects.[2][4][5]
-
Induction of Dependence: Animals (typically mice or rats) are made physically dependent on an opioid agonist, such as morphine or fentanyl, through repeated injections or the implantation of a subcutaneous pellet.[2][6]
-
Antagonist Administration: After a period of chronic opioid exposure, the animals are challenged with an injection of either this compound or naltrexone.
-
Observation of Withdrawal Signs: The animals are then observed for a defined period for signs of opioid withdrawal, such as jumping, wet dog shakes, paw tremors, and diarrhea. The frequency and severity of these signs are scored.
-
Data Analysis: The potency of each compound to precipitate withdrawal is determined and compared. A significantly lower potency to induce withdrawal signs for this compound compared to naltrexone, despite comparable antagonist effects against an agonist, points to its neutral antagonist profile.[2][5][6]
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
References
- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the opioid receptor antagonist properties of naltrexone and 6β-naltrexol in morphine-naïve and morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neutral antagonist activity of naltrexone and 6beta-naltrexol in naïve and opioid-dependent C6 cells expressing a mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive μ-Opioid Receptor Activity Leads to Long-term Endogenous Analgesia and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of 6-beta-Naltrexol and Naltrexone on Withdrawal Precipitation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the withdrawal-precipitating effects of 6-beta-naltrexol and its parent compound, naltrexone (B1662487). The information presented is supported by experimental data to assist researchers and clinicians in understanding the distinct pharmacological profiles of these two opioid antagonists.
Introduction
Naltrexone is a potent opioid receptor antagonist widely used in the management of opioid and alcohol use disorders.[1][2] Its therapeutic action is primarily mediated by blocking the euphoric and reinforcing effects of opioids at the mu-opioid receptor.[1] However, in opioid-dependent individuals, naltrexone can precipitate a severe and acute withdrawal syndrome.[2][3][4][5][6] this compound is the primary and major active metabolite of naltrexone.[3][7] While both compounds act as opioid antagonists, emerging evidence highlights significant differences in their propensity to induce withdrawal, stemming from their distinct interactions with the mu-opioid receptor.[8][9]
Comparative Efficacy in Precipitating Withdrawal
Experimental studies in animal models have consistently demonstrated that this compound is substantially less potent than naltrexone in precipitating opioid withdrawal. This key difference is attributed to their differing mechanisms of action at the mu-opioid receptor; naltrexone acts as an inverse agonist, while this compound functions as a neutral antagonist.[7][8][9]
An inverse agonist not only blocks the receptor but also reduces its basal or constitutive activity, leading to a more pronounced withdrawal response in a dependent state.[9] A neutral antagonist, in contrast, blocks the receptor without affecting its basal activity, resulting in a milder withdrawal profile.[8][9]
Table 1: Potency of Naltrexone and this compound in Precipitating Withdrawal in Morphine-Dependent Mice
| Compound | Potency in Precipitating Withdrawal Jumping (ED50, mg/kg) | Relative Potency (vs. Naltrexone) | Reference |
| Naltrexone | ~0.01 - 0.1 | 1 | [10] |
| This compound | ~1.0 - 10 | 10- to 100-fold less potent | [10] |
In a chronic dependence model, this compound was found to be approximately 77-fold less potent than naltrexone and 30-fold less potent than naloxone (B1662785) in precipitating withdrawal.[8]
Differential Effects on Central vs. Peripheral Opioid Receptors
Another critical distinction between the two compounds lies in their relative effects on central and peripheral opioid receptors. This compound exhibits a degree of peripheral selectivity, meaning it is more effective at blocking opioid effects in the periphery (e.g., the gastrointestinal tract) compared to the central nervous system (CNS).[11][12][13] Naltrexone, conversely, appears to be equipotent in blocking both central and peripheral opioid effects.[12]
This peripheral selectivity makes this compound a promising candidate for co-formulation with opioid analgesics to mitigate peripheral side effects like opioid-induced constipation, without precipitating central withdrawal symptoms.[13][14]
Table 2: Antagonist Potency of Naltrexone and this compound on Central and Peripheral Opioid Effects in Mice
| Compound | Antagonism of Hydrocodone-Induced Antinociception (CNS effect) - ID50 | Antagonism of Hydrocodone-Induced Inhibition of Gastrointestinal Transit (Peripheral effect) - ID50 | Peripheral vs. Central Potency Ratio | Reference |
| Naltrexone | More potent | Equipotent to this compound | ~1 | [12] |
| This compound | 5- to 13-fold less potent than Naltrexone | Nearly equipotent to Naltrexone | ~10-fold greater potency for peripheral effects | [12] |
Experimental Protocols
Objective: To assess the antagonist potency of naltrexone and this compound in blocking morphine's analgesic effects and their respective potencies in precipitating withdrawal in morphine-dependent mice.
Methodology:
-
Animals: Male ICR mice are used in these studies.[8]
-
Induction of Morphine Dependence:
-
Antinociceptive Testing (Hot Plate Assay):
-
Baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured by placing the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Morphine is administered, and the latency is re-measured at the time of peak effect.
-
The antagonist (naltrexone or this compound) is administered, and the reversal of the antinociceptive effect is quantified.[10]
-
-
Precipitated Withdrawal Assessment:
-
Following the induction of dependence, various doses of the antagonist (naltrexone or this compound) are administered.
-
Immediately after antagonist administration, mice are placed in a clear cylinder, and the frequency of withdrawal behaviors (e.g., jumping, wet dog shakes, paw tremors) is counted for a specified period (e.g., 15-30 minutes).[10]
-
The dose of the antagonist that produces a half-maximal response (ED50) for precipitating withdrawal jumping is calculated.[10]
-
Signaling Pathways and Mechanisms
The differential effects of naltrexone and this compound on withdrawal precipitation can be understood by their distinct interactions with the mu-opioid receptor, which can exist in active and inactive conformations.
Caption: Naltrexone vs. This compound Mechanism of Action.
The diagram above illustrates that naltrexone, as an inverse agonist, not only blocks the mu-opioid receptor but also reduces its basal signaling activity, leading to a more pronounced withdrawal syndrome. In contrast, this compound, a neutral antagonist, blocks the receptor without altering its basal signaling, resulting in significantly attenuated withdrawal precipitation.
Experimental Workflow: Comparing Withdrawal Precipitation
The following diagram outlines a typical experimental workflow for comparing the withdrawal-precipitating effects of naltrexone and this compound.
Caption: Experimental Workflow for Withdrawal Comparison.
Conclusion
The evidence strongly indicates that this compound has a significantly lower potential for precipitating opioid withdrawal compared to naltrexone. This is primarily due to its neutral antagonist properties at the mu-opioid receptor, in contrast to the inverse agonism of naltrexone. Furthermore, the peripheral selectivity of this compound offers a potential therapeutic advantage for managing peripheral opioid side effects without inducing central withdrawal. These distinct pharmacological profiles position this compound as a compound of interest for further research and development in opioid-related therapies.
References
- 1. drugs.com [drugs.com]
- 2. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journal-imab-bg.org [journal-imab-bg.org]
- 4. Withdrawal syndrome caused by naltrexone in opioid abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Detoxification and Naltrexone Induction Strategies: Recommendations for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 8. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the opioid receptor antagonist properties of naltrexone and 6β-naltrexol in morphine-naïve and morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 6beta-naltrexol preferentially antagonizes opioid effects on gastrointestinal transit compared to antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6β-naltrexol, a peripherally selective opioid antagonist that inhibits morphine-induced slowing of gastrointestinal transit: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
A Comparative Guide to the Gastrointestinal and Central Effects of 6-Beta-Naltrexol and Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-beta-naltrexol and its parent compound, naltrexone (B1662487), focusing on their differential effects on the gastrointestinal (GI) tract versus the central nervous system (CNS). This compound, the primary active metabolite of naltrexone, exhibits a distinct pharmacological profile, positioning it as a peripherally selective opioid antagonist.[1][2][3] In contrast, naltrexone acts as a non-selective antagonist, impacting both central and peripheral opioid receptors.[4][5] This fundamental difference has significant implications for their therapeutic applications, particularly in managing opioid-induced side effects like constipation without compromising central analgesia.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in receptor binding and in vivo potency between this compound and naltrexone.
Table 1: Opioid Receptor Binding Affinities (Kᵢ in nM)
This table compares the binding affinities of each compound to the three main opioid receptor subtypes: mu (MOR), kappa (KOR), and delta (DOR). Lower Kᵢ values indicate higher binding affinity.
| Compound | Mu (MOR) | Kappa (KOR) | Delta (DOR) | Source(s) |
| This compound | 2.12 | 7.24 | 213 | [1] |
| Naltrexone | 0.27 - 0.37 | 4.8 | 9.4 | [6][7] |
Table 2: In Vivo Potency: Central (Antinociception Blockade) vs. Gastrointestinal Effects
This table contrasts the in vivo potency of the antagonists in blocking centrally-mediated opioid analgesia versus peripherally-mediated effects on GI transit. Potency is expressed as the dose required to produce a 50% effect (ID₅₀ or ED₅₀).
| Effect (Assay) | This compound | Naltrexone | Potency Ratio (NTX vs. 6BN) | Source(s) |
| Central: Antinociception Blockade (Mouse Hot Plate Test) | ID₅₀: 1300 µg/kg | ID₅₀: 7 µg/kg | Naltrexone is ~185x more potent | [8] |
| Central: Antinociception Blockade (vs. Hydrocodone) | - | 5- to 13-fold more potent than this compound | Naltrexone is 5-13x more potent | [9][10] |
| Gastrointestinal: GI Transit Inhibition Blockade (vs. Hydrocodone) | Nearly equipotent to Naltrexone | Nearly equipotent to this compound | ~1 (Equipotent) | [9][10] |
| Gastrointestinal: GI Transit Inhibition Blockade (vs. Morphine) | ED₅₀: ~3 mg | Not specified | - | [3] |
Table 3: In Vivo Potency in Precipitating Opioid Withdrawal
This table shows the comparative potency of each compound in inducing withdrawal symptoms in opioid-dependent animal models, a key indicator of central inverse agonist activity.
| Model | This compound | Naltrexone | Potency Ratio (NTX vs. 6BN) | Source(s) |
| Chronic Morphine Dependence (Mice) | Precipitated minimal withdrawal | ~77-fold more potent than this compound | Naltrexone is ~77x more potent | [11] |
| Morphine Dependence (Mice) | - | 10- to 100-fold more potent than this compound | Naltrexone is 10-100x more potent | [12][13] |
| Morphine Dependence (Rhesus Monkeys) | - | 71-fold more potent than this compound | Naltrexone is 71x more potent | [14] |
Mechanism of Action: Neutral Antagonist vs. Inverse Agonist
A critical distinction lies in their interaction with the mu-opioid receptor (MOR). The MOR exhibits basal, constitutive activity even without an agonist present.
-
Naltrexone is an inverse agonist , meaning it not only blocks agonists from binding but also suppresses this basal receptor activity.[11][14] This action is responsible for its high potency in precipitating withdrawal in opioid-dependent individuals where basal MOR signaling is enhanced.[11][12]
-
This compound is a neutral antagonist .[1][11] It blocks agonists from binding but does not affect the receptor's basal activity. This property is thought to contribute to the significantly lower potential for precipitating opioid withdrawal symptoms.[1][11]
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are protocols for key experiments cited in the comparison.
1. Competitive Opioid Receptor Binding Assay
This in vitro assay determines the binding affinity of a compound for a specific receptor subtype.
-
Objective: To determine the Kᵢ (inhibition constant) of this compound and naltrexone for MOR, KOR, and DOR.
-
Materials:
-
Membrane preparations from cells expressing a specific human opioid receptor subtype (e.g., CHO or HEK293 cells).[15][16]
-
A radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR) with known affinity.
-
Test compounds (this compound, naltrexone) at varying concentrations.
-
Incubation buffer, glass fiber filters, and a scintillation counter.
-
-
Protocol:
-
Receptor membranes are incubated in a buffer solution with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound (naltrexone or this compound) are added to separate reaction tubes.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the resulting dose-response curve.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
2. Charcoal Meal Gastrointestinal Transit Assay (in mice)
This in vivo assay measures the effect of a compound on the rate of intestinal motility.[9]
-
Objective: To assess the potency of this compound and naltrexone in antagonizing opioid-induced slowing of GI transit.
-
Materials:
-
Male CD-1 mice.[9]
-
Opioid agonist (e.g., morphine or hydrocodone).
-
Antagonist (naltrexone or this compound) at various doses.
-
Charcoal meal: an aqueous suspension of 10% charcoal and 5% gum acacia.
-
-
Protocol:
-
Mice are fasted overnight with free access to water.
-
Animals are pre-treated with the antagonist (naltrexone or this compound) or vehicle via a specific route (e.g., intravenous or oral).
-
After a set time, the opioid agonist or saline is administered.
-
Following another incubation period, the charcoal meal is administered orally (gavage).
-
After a predetermined time (e.g., 20-30 minutes), the mice are euthanized.
-
The small intestine is carefully excised from the pyloric sphincter to the cecum.
-
The total length of the intestine and the distance traveled by the charcoal meal are measured.
-
Gastrointestinal transit is expressed as the percentage of the total intestinal length traveled by the charcoal front.
-
Antagonist potency (ID₅₀) is calculated as the dose required to reverse the opioid-induced reduction in transit by 50%.
-
3. Hot Plate Test (in mice)
This in vivo assay measures the central antinociceptive (pain-relieving) effects of drugs by assessing the animal's response to a thermal stimulus.[8][17][18]
-
Objective: To determine the potency of this compound and naltrexone in antagonizing opioid-induced analgesia.
-
Materials:
-
Protocol:
-
A baseline latency is determined for each mouse by placing it on the hot plate and measuring the time until a nociceptive response (e.g., hind paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Animals are pre-treated with the antagonist (or vehicle), followed by administration of the opioid agonist.
-
At the time of peak opioid effect, the mouse is again placed on the hot plate, and the response latency is measured.
-
The degree of antinociception is typically calculated as the Maximum Possible Effect (%MPE).
-
The antagonist potency (ID₅₀) is the dose that reduces the agonist's %MPE by 50%.
-
Summary and Conclusion
The experimental data clearly differentiate this compound from naltrexone.
-
Selectivity: this compound demonstrates a significant separation in its potency to antagonize peripheral versus central opioid effects. It is nearly equipotent to naltrexone in the gut but substantially less potent in the brain.[1][9] This profile defines it as a peripherally selective opioid antagonist.
-
Mechanism: As a neutral antagonist, this compound avoids the inverse agonism of naltrexone, leading to a much lower propensity to induce withdrawal symptoms in opioid-dependent subjects.[11]
-
Therapeutic Implications: The pharmacological profile of this compound makes it a promising candidate for treating peripheral opioid-related side effects, most notably opioid-induced constipation.[1][3] It has the potential to alleviate this common and debilitating condition without reversing the essential central analgesic effects of opioid therapy, thereby improving the therapeutic window of opioid analgesics.
References
- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 6β-naltrexol, a peripherally selective opioid antagonist that inhibits morphine-induced slowing of gastrointestinal transit: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. getnaltrexone.com [getnaltrexone.com]
- 6. Pharmacological enhancement of naltrexone treatment for opioid dependence: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution of biphasic binding of the opioid antagonist naltrexone in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6beta-naltrexol preferentially antagonizes opioid effects on gastrointestinal transit compared to antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the opioid receptor antagonist properties of naltrexone and 6 beta-naltrexol in morphine-naïve and morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of naltrexone, 6alpha-naltrexol, and 6beta-naltrexol in morphine-dependent and in nondependent rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. Hot plate test [panlab.com]
- 19. dol.inf.br [dol.inf.br]
Safety Operating Guide
Navigating the Disposal of 6-beta-Naltrexol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential guidance on the proper disposal procedures for 6-beta-Naltrexol, a metabolite of naltrexone, for researchers, scientists, and drug development professionals.
Recommended Disposal Protocol for this compound
The following step-by-step process aligns with the Environmental Protection Agency (EPA) and Food and Drug Administration (FDA) recommendations for the disposal of non-controlled, non-hazardous pharmaceutical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Gloves
-
Laboratory coat
Step 2: Waste Characterization
While this compound itself is not a federally controlled substance, it is crucial to determine if your specific waste stream containing it would be classified as hazardous under the Resource Conservation and Recovery Act (RCRA). This is particularly relevant if the compound is mixed with solvents or other chemicals. Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
Step 3: Preparing for Disposal (for non-hazardous waste)
For small quantities of this compound waste that have been characterized as non-hazardous, the following on-site disposal preparation method, adapted from FDA and DEA guidelines for household drug disposal, can be utilized in a laboratory setting prior to final disposal in the municipal solid waste stream[2][3]:
-
Do Not Flush: Never dispose of this compound down the drain. The EPA prohibits the flushing of hazardous waste pharmaceuticals, and this is a best practice for all chemical waste to prevent water contamination[4][5].
-
Inertization: Mix the this compound with an unpalatable substance to discourage accidental ingestion or diversion. Suitable materials include:
-
Used coffee grounds
-
Kitty litter
-
Sawdust or other inert absorbent material
-
-
Containment: Place the mixture in a sealed container, such as a plastic bag or a sealable container, to prevent leakage.
-
Labeling: Clearly label the container as "Non-hazardous laboratory waste for disposal."
Step 4: Final Disposal
-
For inertized, non-hazardous waste: The sealed container can typically be disposed of in the regular municipal solid waste (trash).
-
For hazardous waste: If your waste characterization in Step 2 determines the waste to be hazardous, it must be managed according to your institution's hazardous waste procedures, which typically involve collection by a licensed hazardous waste disposal company.
Step 5: Documentation
Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the method used. This is good laboratory practice and may be required by your institution.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not defined, the following table summarizes relevant regulatory information for general pharmaceutical waste.
| Regulatory Body | Key Regulation/Guideline | Relevance to this compound Disposal |
| DEA | 21 CFR Parts 1300, 1301, 1304, 1305, 1307, 1317 | This compound is not a controlled substance; therefore, the stringent DEA destruction requirements (e.g., "non-retrievable" standard) do not apply[1][6]. |
| EPA | 40 CFR Part 266 Subpart P | Prohibits the sewering (flushing) of hazardous waste pharmaceuticals. This principle should be applied to all chemical waste, including this compound, to protect the environment[4][5][7]. |
| FDA | Guidance on Unused Medicine Disposal | For non-controlled substances not on the "flush list," recommends mixing with an undesirable substance before disposal in household trash. This is the basis for the recommended inertization step[2][8]. |
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
- 1. Federal Register :: Schedules of Controlled Substances: Removal of 6β-naltrexol From Control [federalregister.gov]
- 2. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 3. dea.gov [dea.gov]
- 4. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 5. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Ensuring Compliance with the EPA and DEA Pharmaceutical Waste Regulations | PDF [slideshare.net]
- 8. fda.gov [fda.gov]
Personal protective equipment for handling 6-beta-Naltrexol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 6-beta-Naltrexol in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to provide a clear, step-by-step operational and disposal plan. As a pharmaceutical-related compound with limited publicly available hazard data, a conservative approach to handling is paramount.
Personal Protective Equipment (PPE)
Due to the lack of comprehensive safety data for this compound, personnel should treat it as a potent pharmaceutical compound. The primary routes of exposure to be controlled are inhalation of airborne particles and skin contact. The following PPE is mandatory when handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator is required for handling powders. For higher-risk operations (e.g., large quantities, potential for aerosolization), a powered air-purifying respirator (PAPR) should be considered. |
| Hand Protection | Gloves | Nitrile gloves are required. Double-gloving is recommended, especially during weighing and transfer operations. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and airborne particles.[1] |
| Body Protection | Lab Coat | A disposable, solid-front lab coat with tight-fitting cuffs is required to prevent skin contact. |
| Additional Protection | Sleeve Covers | Disposable sleeve covers should be used to protect the arms. |
Operational Plan for Handling this compound
Handling of this compound should be performed in a designated area with appropriate engineering controls to minimize exposure.
1. Preparation and Engineering Controls:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any airborne particles.[2][3]
-
Ensure the work area is clean and uncluttered before beginning.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
The work surface should be lined with absorbent, disposable bench paper.
2. Weighing and Aliquoting:
-
Don all required PPE before entering the designated handling area.
-
Use dedicated, calibrated equipment for weighing.
-
Handle the solid compound with care to avoid generating dust. Use spatulas and other tools gently.
-
If preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
-
Close the primary container immediately after removing the required amount.
3. Post-Handling and Decontamination:
-
After handling, carefully wipe down the exterior of all containers and equipment with a suitable decontamination solution (e.g., 70% ethanol) before removing them from the containment area.
-
Carefully remove and dispose of all disposable PPE in a designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential diversion. As an opioid antagonist, it should be handled with the same level of care as controlled substances regarding its disposal.
-
Unused/Expired this compound: Unused or expired solid this compound should be treated as hazardous pharmaceutical waste. It must be disposed of through a licensed hazardous waste contractor, preferably via incineration to ensure complete destruction.[4][5]
-
Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, bench paper) must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal through a licensed contractor. Do not dispose of solutions down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. escopharma.com [escopharma.com]
- 4. research-compliance.umich.edu [research-compliance.umich.edu]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
